4,4'-Methylenebis(2-methylphenol)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8,16-17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCULLADMRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457283 | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-25-6 | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4'-Methylenebis(2-methylphenol): A Technical Guide to Properties, Synthesis, and Applications
Executive Summary & Molecular Identity
4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) is a symmetric bisphenol derivative synthesized from the condensation of o-cresol and formaldehyde. Structurally analogous to Bisphenol F but with ortho-methyl substitution, it serves as a critical intermediate in the production of modified epoxy resins, phenolic antioxidants, and high-performance polycarbonates. Its structural rigidity and steric hindrance—conferred by the methyl groups—impart enhanced hydrolytic stability and specific thermal properties compared to unsubstituted analogs.
Molecular Identity Card
| Parameter | Detail |
| IUPAC Name | 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |
| Common Synonyms | 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane; Bis(4-hydroxy-3-methylphenyl)methane; 4,4'-Methylenebis(o-cresol) |
| CAS Registry Number | 2467-25-6 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O |
| InChI Key | MIFGCULLADMRTF-UHFFFAOYSA-N |
Physicochemical Profile
The physical properties of 4,4'-methylenebis(2-methylphenol) are governed by its phenolic hydroxyl groups (H-bond donors) and the lipophilic methyl-substituted aromatic rings.
Thermal & Physical Data
| Property | Value | Context/Notes |
| Melting Point | 133 °C | Crystalline solid purity indicator [1, 2]. |
| Boiling Point | ~400.8 °C | At 760 mmHg (Predicted).[1] Decomposes before boiling at atm pressure. |
| Density | 1.151 g/cm³ | Predicted value at 20 °C. |
| Vapor Pressure | ~1.85E-07 mmHg | At 25 °C (Negligible volatility). |
| Appearance | White to off-white powder | Darkens (yellow/pink) upon oxidation/light exposure. |
Solubility & Electronic Properties
| Property | Value | Implications |
| Water Solubility | Insoluble | Hydrophobic backbone dominates. |
| Organic Solubility | High | Soluble in Acetone, Methanol, DMSO, THF, Ethyl Acetate. |
| pKa | 10.06 ± 0.10 | Typical for substituted phenols; ionizes in basic media (pH > 10). |
| LogP (Octanol/Water) | 3.9 | Lipophilic; indicates potential for bioaccumulation/membrane permeability. |
| H-Bond Donors | 2 | Phenolic -OH groups. |
| H-Bond Acceptors | 2 | Oxygen atoms.[2] |
Synthesis & Reaction Mechanisms
The synthesis of 4,4'-methylenebis(2-methylphenol) is a classic acid-catalyzed electrophilic aromatic substitution . The reaction is regioselective due to the directing effects of the hydroxyl (strongly activating, ortho/para) and methyl (weakly activating, ortho/para) groups on the o-cresol ring.
Synthetic Pathway
The reaction proceeds via the condensation of o-cresol (2-methylphenol) with formaldehyde (or paraformaldehyde). Since the ortho position relative to the hydroxyl is blocked by a methyl group, the electrophilic attack by the formaldehyde species occurs predominantly at the para position, leading to the 4,4'-isomer.
Key Reagents:
-
Substrate: o-Cresol (Excess to prevent polymerization).
-
Electrophile Source: Formaldehyde (37% aq.) or Paraformaldehyde.[3]
-
Catalyst: Acidic (HCl, H₂SO₄, or Oxalic acid).
Mechanism Visualization
The following diagram illustrates the stepwise formation of the methylol intermediate followed by the dimerization to the final bisphenol.
Protocol: Laboratory Scale Synthesis
Note: This protocol is a generalized adaptation of standard bisphenol synthesis methods [3, 4].
-
Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Charge: Add o-cresol (2.0 mol) and acid catalyst (e.g., p-toluenesulfonic acid or HCl, 0.05 mol). Heat to 60–70 °C.[4]
-
Addition: Dropwise add Formaldehyde (1.0 mol) over 1 hour. The exotherm must be controlled.
-
Reaction: Reflux at 95–100 °C for 3–5 hours. The mixture will darken.
-
Workup: Neutralize acid with dilute NaOH or NaHCO₃. Wash the organic layer with water to remove salts and unreacted formaldehyde.
-
Purification: Remove excess o-cresol via vacuum distillation. Recrystallize the residue from toluene or aqueous methanol to obtain white crystals (MP: 133 °C).
Functional Chemistry & Applications
Antioxidant Mechanism
As a hindered phenol, the molecule functions as a radical scavenger. The ortho-methyl group provides moderate steric protection to the hydroxyl moiety, stabilizing the phenoxy radical formed after hydrogen atom transfer (HAT).
Industrial Applications
-
Epoxy Resins: Used as a curing agent or backbone modifier. The methyl groups reduce the rotation of the aromatic rings, potentially increasing the Glass Transition Temperature (Tg) of the cured resin compared to standard Bisphenol F.
-
Rubber Stabilization: Prevents oxidative degradation in natural and synthetic rubbers.
-
Polymer Additives: Precursor for specialty polycarbonates requiring enhanced hydrolytic stability.
Analytical Characterization
HPLC Method (Reverse Phase)
For purity assessment and impurity profiling (detecting unreacted o-cresol or trimer byproducts).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenolic absorption maximum).
-
Retention Time: Expect elution after o-cresol due to higher lipophilicity (LogP 3.9 vs 1.95).
Spectroscopic Identification
-
IR Spectrum: Broad stretch at 3200–3400 cm⁻¹ (-OH), sharp peaks at 2900–3000 cm⁻¹ (C-H aliphatic from methyl/methylene), and 1500–1600 cm⁻¹ (Aromatic C=C).
-
¹H NMR (DMSO-d₆):
-
δ 2.1 ppm (s, 6H, Ar-CH₃).
-
δ 3.7 ppm (s, 2H, -CH₂- bridge).
-
δ 6.6–7.0 ppm (m, 6H, Aromatic protons).
-
δ 9.0 ppm (s, 2H, -OH).
-
Safety & Toxicology (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Bisphenols via Acid-Catalyzed Condensation. Retrieved from [Link] (General Protocol Adaptation).
Sources
- 1. 4-[4-(phenylazo)phenylazo]-o-cresol | CAS#:6300-37-4 | Chemsrc [chemsrc.com]
- 2. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
4,4'-Methylenebis(2-methylphenol) CAS number 2467-25-6
An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylphenol) (CAS 2467-25-6)[1]
Executive Summary
4,4'-Methylenebis(2-methylphenol), also known as 2,2'-dimethyl-4,4'-methylenediphenol or a Bisphenol F analogue, occupies a critical intersection between industrial polymer chemistry and pharmaceutical research. Historically utilized as a non-staining antioxidant and a precursor for epoxy resins, recent toxicological and pharmacological profiling has identified it as a significant ligand for Estrogen Receptor Beta (ERβ).
This guide provides a rigorous technical analysis for researchers in drug development and material science. It moves beyond basic property listing to explore the synthesis kinetics, analytical validation, and the structural activity relationships (SAR) that define its biological interactions.
Part 1: Chemical Identity & Physicochemical Profile
Core Identity
-
CAS Number: 2467-25-6[1]
-
IUPAC Name: 4,4'-Methylenebis(2-methylphenol)[1]
-
Common Synonyms: 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane; Bis(4-hydroxy-3-methylphenyl)methane; 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane.
-
Molecular Formula: C₁₅H₁₆O₂
-
Molecular Weight: 228.29 g/mol
Physicochemical Properties Table
| Property | Value | Technical Context |
| Appearance | White to off-white crystalline powder | High purity (>98%) is required for biological assays to avoid isomer contamination. |
| Melting Point | 133–135 °C | Sharp melting point indicates high isomeric purity (absence of ortho-ortho isomers). |
| Solubility (Organic) | Soluble in MeOH, EtOH, Acetone, DMSO | DMSO is the preferred vehicle for in vitro biological assays. |
| Solubility (Aqueous) | Negligible (<0.1 g/L) | Requires co-solvent (e.g., <0.1% DMSO) for aqueous buffer systems. |
| pKa | ~10.06 (Predicted) | Phenolic protons are weakly acidic; deprotonation occurs at pH >10. |
| LogP | ~3.8 (Predicted) | Lipophilic; indicates high membrane permeability and potential for bioaccumulation. |
Part 2: Synthesis & Manufacturing Protocols
The Reaction Mechanism: Acid-Catalyzed Condensation
The synthesis of 4,4'-Methylenebis(2-methylphenol) relies on the electrophilic aromatic substitution of o-cresol with formaldehyde. The presence of the methyl group at the ortho position (C2) is the directing factor.
-
Regioselectivity: The hydroxyl group directs ortho/para. Position 2 is blocked by the methyl group. Position 6 is the other ortho site. Position 4 is para.
-
Steric Control: While statistical probability might suggest ortho attack (position 6), steric hindrance from the hydroxyl group and the thermodynamics of the acid-catalyzed reaction favor the para-linkage (position 4), resulting in the 4,4' isomer rather than the 2,2' or 2,4' isomers.
Experimental Protocol (Lab Scale)
-
Reagents: o-Cresol (2.0 eq), Formaldehyde (1.0 eq, 37% aq. solution), Oxalic Acid (Catalyst, 1-2 wt%).
-
Setup: 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.
-
Procedure:
-
Charge o-cresol and oxalic acid into the flask. Heat to 90°C.
-
Add formaldehyde dropwise over 60 minutes.[2] The exotherm must be controlled to maintain 95-100°C.
-
Reflux for 3–4 hours to ensure complete conversion of the methylol intermediate.
-
Dehydration: Switch to distillation configuration. Raise temperature to 140°C under reduced pressure to remove water and unreacted o-cresol.
-
Purification: Recrystallize the residue from toluene or aqueous ethanol to isolate the 4,4'-isomer from oligomers.
-
Visualizing the Synthesis Pathway
Figure 1: Acid-catalyzed condensation pathway favoring para-substitution due to steric blocking at the C2 position.
Part 3: Analytical Characterization
For drug development applications, confirming the absence of the 2,4'-isomer is critical, as isomers can have vastly different receptor binding affinities.
High-Performance Liquid Chromatography (HPLC) Method
Adapted from standard Bisphenol F protocols.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[3]
-
B: Acetonitrile
-
-
Gradient: 40% B (0-2 min)
100% B (15 min) Hold (5 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (Phenolic absorption max).
-
Retention Time: Expect elution slightly later than Bisphenol F due to the added hydrophobicity of the two methyl groups.
Nuclear Magnetic Resonance (NMR) Interpretation
Solvent: CDCl₃
-
¹H NMR (400 MHz):
- 2.20 ppm (s, 6H): Methyl groups attached to the aromatic ring.
- 3.80 ppm (s, 2H): Methylene bridge (-CH₂-) connecting the rings.
- 4.5–5.0 ppm (s, 2H): Phenolic -OH (Broad, chemical shift varies with concentration/H-bonding).
- 6.6–7.0 ppm (m, 6H): Aromatic protons. Look for the specific splitting pattern of a 1,2,4-substituted ring (d, dd, d).
Part 4: Biological Relevance & Drug Development
The Core Insight: Estrogen Receptor Beta (ERβ) Binding Unlike Bisphenol A (BPA), which binds promiscuously to both ERα and ERβ, 4,4'-Methylenebis(2-methylphenol) has demonstrated specific affinity profiles relevant to endocrine disruption and therapeutic modulation.
-
Mechanism: The phenolic hydroxyl groups mimic the 3-OH and 17-OH of estradiol (E2). The methylene bridge provides flexibility, allowing the phenyl rings to rotate and fit into the hydrophobic ligand-binding pocket (LBD) of the receptor.
-
Steric Influence: The ortho-methyl groups increase the steric bulk near the hydroxyls. In some contexts, this reduces metabolic degradation (glucuronidation) compared to unhindered bisphenols, potentially increasing in vivo half-life.
-
Research Application: This compound is used as a probe to study "non-classical" estrogen signaling or as a scaffold for developing Selective Estrogen Receptor Modulators (SERMs).
Signaling Pathway Visualization
Figure 2: Mechanism of action for bisphenol analogues within the estrogen signaling cascade.
Part 5: Safety & Toxicology (H361)
Researchers must treat CAS 2467-25-6 as a Suspected Reproductive Toxicant .
-
GHS Classification:
-
H361: Suspected of damaging fertility or the unborn child.
-
H317: May cause an allergic skin reaction.
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
Handling Protocol:
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Waste: Segregate as hazardous organic waste. Do not release into drains due to high aquatic toxicity.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75576, 2,4'-Dihydroxydiphenylmethane (and Isomers). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Phenol, 2-(4-hydroxyphenyl)methyl- (and related bisphenols). Retrieved from [Link]
-
Tohjo, H., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. bioRxiv. Retrieved from [Link][3]
-
MicroSolv Technology Corporation. Bisphenol A, S and F Analyzed with HPLC. Application Note. Retrieved from [Link]
-
Santonicola, S., et al. (2021). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.[4] Journal of Dairy Science. Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. CN109160986B - Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof - Google Patents [patents.google.com]
- 3. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Chemical Identity and Technical Utility of 4,4'-Methylenebis(2-methylphenol)
Executive Summary
4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) is a critical bisphenolic intermediate and antioxidant, distinguished by its specific para-para linkage and ortho-methylation.[1] Often overshadowed by its tert-butylated derivatives (such as Antioxidant 2246) or its non-methylated parent (Bisphenol F), this compound occupies a distinct niche in polymer chemistry.[1] It serves as a high-performance precursor for modified epoxy resins and a stabilizer in thermal oxidation processes.[1]
This guide provides a rigorous analysis of its IUPAC nomenclature, physicochemical properties, and synthesis logic, designed for researchers requiring precise structural identification and reproducible experimental protocols.
Nomenclature and Structural Analysis
IUPAC Derivation
The systematic naming of this compound follows the IUPAC hierarchy for organic nomenclature, prioritizing the phenolic hydroxyl group.
-
Parent Structure: Phenol (Benzenol).
-
Principal Functional Group: Hydroxyl (-OH), assigned position C1 on the ring.
-
Substituents:
-
Methyl group: Located at position C2 (ortho to the hydroxyl).
-
Bridging group: A methylene (-CH₂-) bridge connecting two identical parent rings.[1]
-
-
Linkage Position: The bridge connects to position C4 (para to the hydroxyl) on both rings.
Constructed Name: 4,4'-methanediylbis(2-methylphenol)
Alternative Valid IUPAC Name: 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol (Treating one ring as the parent and the other unit as a substituent)
Common Synonyms:
-
4,4'-Methylenebis(o-cresol)[1]
-
Bis(3-methyl-4-hydroxyphenyl)methane[1]
-
4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane[1]
Structural Visualization
The following diagram illustrates the precise numbering scheme that dictates the "4,4'" and "2-methyl" designations.[1][2][3] Note that the methyl groups are ortho to the hydroxyls, while the methylene bridge is para.
Physicochemical Profile
Accurate identification requires distinguishing this compound from its isomers (e.g., 2,2'-methylenebis...) and analogs (Bisphenol F).[1]
| Property | Value | Notes |
| CAS Registry Number | 2467-25-6 | Distinct from 2,2' isomer (CAS 4081-37-0) |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| Melting Point | 133 °C | Higher than 2,2' isomer (~125°C) |
| Density | 1.15 g/cm³ | Predicted |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in alcohols, acetone, ether | Insoluble in water |
| pKa | ~10.3 | Phenolic hydroxyl acidity |
Synthesis and Manufacturing
Reaction Logic
The synthesis utilizes an acid-catalyzed electrophilic aromatic substitution (condensation) between o-cresol (2-methylphenol) and formaldehyde.[1]
-
Directing Effects: The hydroxyl group (-OH) is a strong ortho, para-activator.[1] The methyl group (-CH₃) is a weak ortho, para-activator.[1]
-
Site Selectivity: In o-cresol, the -OH is at C1 and -CH₃ at C2.[1]
-
Position 6 (Ortho to OH): Open, but sterically hindered by the adjacent hydroxyl.
-
Position 4 (Para to OH): Open and sterically accessible.
-
-
Outcome: The reaction strongly favors the 4,4'-linkage due to the directing power of the hydroxyl group and the steric availability of the para position.[1] This contrasts with 2,6-di-tert-butylphenol, where the para position is the only option, or 4-methylphenol, where the para position is blocked, forcing a 2,2' linkage.[1]
Experimental Protocol
Safety: Formaldehyde is a carcinogen. Work in a fume hood.
-
Reagents:
-
Procedure:
-
Charge: Load o-cresol and acid catalyst into a reactor equipped with a reflux condenser and mechanical stirrer.
-
Addition: Heat to 60°C. Add formaldehyde dropwise over 30 minutes to control exotherm.
-
Reflux: Raise temperature to 95-100°C and reflux for 4–6 hours.
-
Workup: Cool to room temperature. The product will precipitate (if in water) or require precipitation by adding water (if in methanol).
-
Purification: Filter the solid.[4] Recrystallize from toluene or aqueous ethanol to remove unreacted o-cresol and potential 2,4' isomers.[1]
-
Drying: Vacuum dry at 60°C.
-
Synthesis Workflow Diagram
[1][3]
Applications and Mechanisms
Antioxidant Mechanism
While less sterically hindered than "hindered phenol" antioxidants (like BHT), 4,4'-Methylenebis(2-methylphenol) functions effectively as a radical scavenger in rubber and latex lattices.[1]
-
Mechanism: Hydrogen Atom Transfer (HAT).
-
Process: The phenolic hydrogen is donated to a peroxyl radical (ROO•), neutralizing it to a hydroperoxide (ROOH). The resulting phenoxy radical is stabilized by resonance across the aromatic rings and the methylene bridge.
Epoxy Resin Modification
This compound is an analog of Bisphenol F. The presence of methyl groups ortho to the hydroxyls provides:
-
Steric Shielding: Increases hydrolytic stability of the resulting epoxy network.
-
Reactivity: Slower curing kinetics compared to Bisphenol F, allowing for controlled polymerization in composite manufacturing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol).[1] PubChem. [Link]1]
-
ECHA (European Chemicals Agency). Registration Dossier: Phenol, 4,4'-methylenebis[2-methyl-.[1] ECHA. https://echa.europa.eu/registration-dossier/-/registered-dossier/132246[1]
Sources
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 119-47-1: 2,2′-Methylenebis[4-methyl-6-tert-butylpheno… [cymitquimica.com]
- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4,4'-Methylenebis(2-methylphenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2-methylphenol), a member of the bisphenol family, is a significant chemical compound with diverse industrial applications. Its molecular structure, characterized by two 2-methylphenol units linked by a methylene bridge, imparts unique properties that make it a valuable component in polymer chemistry and as a functional additive. This guide provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and primary applications, offering a critical resource for professionals in research and development.
Nomenclature and Identification
Precise identification of chemical compounds is paramount in scientific research and industrial applications. 4,4'-Methylenebis(2-methylphenol) is known by a variety of synonyms, and a comprehensive understanding of these alternative names is crucial for effective literature review and material sourcing.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 2467-25-6 [1]. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol [1].
A comprehensive list of synonyms and identifiers is provided in the table below.
| Identifier Type | Identifier |
| IUPAC Name | 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol[1] |
| CAS Number | 2467-25-6[1] |
| Molecular Formula | C₁₅H₁₆O₂[1] |
| Common Synonyms | Bis(4-hydroxy-3-methylphenyl)methane[1] |
| 4,4'-Methylenebis(o-cresol)[1] | |
| 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane[1] | |
| Phenol, 4,4'-methylenebis[2-methyl-[1] | |
| EC Number | 607-415-1[1] |
| DSSTox Substance ID | DTXSID10457283[1] |
| ChEMBL ID | CHEMBL2403354[1] |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4,4'-Methylenebis(2-methylphenol) is essential for its handling, application, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Appearance | Colorless crystalline powder or granules | ChemBK |
| Melting Point | 133 °C | Alfa Chemistry[2] |
| Boiling Point | 400.8 °C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.151 g/cm³ | Alfa Chemistry[2] |
| Solubility | Very low in water; soluble in ethanol and ether. | ChemBK |
| Flash Point | 192.4 °C | Alfa Chemistry[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of 4,4'-Methylenebis(2-methylphenol)
The synthesis of 4,4'-Methylenebis(2-methylphenol) is typically achieved through the acid-catalyzed condensation of o-cresol with formaldehyde. This electrophilic aromatic substitution reaction is a well-established method for the production of bisphenols. The reaction mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of o-cresol, preferentially at the para position to the hydroxyl group due to steric hindrance at the ortho positions. A subsequent reaction with a second molecule of o-cresol leads to the formation of the methylene bridge.
Experimental Protocol: Synthesis of 4,4'-Methylenebis(2-methylphenol)
This protocol is a representative procedure based on established methods for the synthesis of bisphenols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add o-cresol and a suitable acid catalyst (e.g., phosphoric acid).
-
Reagent Addition: While stirring the mixture, slowly add a solution of formaldehyde (e.g., formalin) from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled. A kinetic study of the related alkali-catalyzed reaction of o-cresol with formaldehyde was conducted at temperatures ranging from 65 to 80°C[3].
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is cooled, and the crude product is separated. This may involve neutralization of the acid catalyst and extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure 4,4'-Methylenebis(2-methylphenol).
Applications
The primary applications of 4,4'-Methylenebis(2-methylphenol) stem from its antioxidant properties and its utility as a monomer in polymer synthesis.
Antioxidant in Polymers and Rubber
Phenolic compounds are well-known for their ability to act as radical scavengers, thereby inhibiting oxidative degradation of materials. 4,4'-Methylenebis(2-methylphenol) is utilized as an antioxidant in various polymers and rubbers. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to chain-carrying peroxy radicals, which terminates the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and is relatively unreactive, thus preventing further propagation of oxidation.
While many studies focus on sterically hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol), the fundamental mechanism is shared by other phenolic antioxidants[2]. The presence of two phenol moieties in 4,4'-Methylenebis(2-methylphenol) allows for the scavenging of multiple radical species. It is used to enhance the resistance of rubber products to degradation caused by heat and oxygen[4].
Monomer in Epoxy Resins
Bisphenols are fundamental building blocks in the synthesis of epoxy resins. While bisphenol A (BPA) is the most common, other bisphenols, including those with structures similar to 4,4'-Methylenebis(2-methylphenol), are used to impart specific properties to the final cured resin. These bisphenol F (BPF) type monomers can offer lower viscosity and improved mechanical properties and reactivity compared to BPA-based resins[5]. The phenolic hydroxyl groups of 4,4'-Methylenebis(2-methylphenol) can react with epichlorohydrin to form a diglycidyl ether, which can then be cured to form a cross-linked thermoset polymer with high thermal stability and chemical resistance[6].
Analytical Methodologies
The accurate quantification and identification of 4,4'-Methylenebis(2-methylphenol) in various matrices are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of bisphenol compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape[7]. Detection is commonly achieved using a UV detector at a wavelength where the phenolic chromophore absorbs, or with a fluorescence detector for enhanced sensitivity[8].
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Detection: UV detection at approximately 275-280 nm[7].
-
-
Quantification: Use an external or internal standard calibration curve for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 4,4'-Methylenebis(2-methylphenol). Due to the polar nature of the phenolic hydroxyl groups, derivatization is often employed to improve chromatographic performance and sensitivity. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[9].
-
Sample Preparation and Derivatization: Extract the analyte from the matrix if necessary. Evaporate the solvent and add a derivatizing agent (e.g., BSTFA in a suitable solvent). Heat the mixture to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An appropriate temperature gradient to ensure good separation.
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.
-
-
Quantification: Use of an internal standard is recommended for accurate quantification.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4'-Methylenebis(2-methylphenol) is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area away from incompatible materials.
Conclusion
4,4'-Methylenebis(2-methylphenol) is a versatile chemical with important industrial applications, primarily as an antioxidant and a monomer for high-performance polymers. Its synthesis from readily available starting materials and its valuable properties ensure its continued relevance in various fields of materials science. A thorough understanding of its chemical identity, properties, and analytical methods is essential for its effective and safe utilization in research and industrial settings.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Optimizing Epoxy Resins: The Function of 4,4'-Methylenebis(2-methylcyclohexylamine).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Sienkiewicz, A., et al. (2021). Environmentally Friendly o–Cresol–Furfural–Formaldehyde Resin as an Alternative to Traditional Phenol–Formaldehyde Resins for Paint Industry.
- PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol).
- Encyclopedia.pub. (2022, December 22). Production and Use of Typical Rubber Antioxidants.
- PrepChem.com. (n.d.). Synthesis of m-cresol formaldehyde.
- Google Patents. (n.d.).
- World Researchers Associations. (n.d.). Mesostructured m-Cresol Formaldehyde, Resorcinol Formaldehyde and m-Aminophenol Formaldehyde Composite Resins: Their Adsorption.
- Google Patents. (n.d.). Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof. CN109160986B.
- ChemBroad. (2024, January 20).
- Google Patents. (n.d.). Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins. US3481900A.
- Taylor & Francis Online. (n.d.).
- MicroSolv Technology Corporation. (n.d.). Bisphenol A, S and F Analyzed with HPLC - AppNote.
- ResearchGate. (2016, February 2).
- ResearchGate. (2025, October 16). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.
- ResearchGate. (2025, August 3). DETERMINATION OF BISPHENOL A IN BEVERAGES BY RP-HPLC.
- ResearchGate. (2025, August 6). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
- EAG Laboratories. (n.d.).
- ResearchGate. (2025, August 6). Synthesis and characterization of novel epoxy resin bearing naphthyl and limonene moieties, and its cured polymer.
- National Institutes of Health. (2021, March 19). Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments.
- National Institutes of Health. (2019, December 25). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.
- Chemistry Stack Exchange. (2021, April 29).
- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
- National Institutes of Health. (2023, February 2). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD.
- Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- SpecialChem. (2024, October 13). 4,4'-Methylenebisphenol - Mitsui Chemicals.
- PubMed. (2015, July 15). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV).GC-MS or GC-MS/MS) (Type-IV)*.
Sources
- 1. US3387057A - Phenolic rubber antioxidants - Google Patents [patents.google.com]
- 2. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]
- 5. specialchem.com [specialchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. eag.com [eag.com]
- 9. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4,4'-Methylenebis(2-methylphenol) in different solvents
Technical Guide: Thermodynamic Solubility Profiling and Purification Strategies for 4,4'-Methylenebis(2-methylphenol)
Executive Summary
Compound: 4,4'-Methylenebis(2-methylphenol) CAS: 2467-25-6 Synonyms: 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane; DMBPF; 4,4'-Methylenebis(o-cresol).
This technical guide addresses the solubility behavior, thermodynamic modeling, and purification protocols for 4,4'-Methylenebis(2-methylphenol) . As a critical intermediate in the synthesis of modified epoxy resins and a potent antioxidant (often designated as a precursor to sterically hindered phenols), understanding its solid-liquid equilibrium (SLE) is paramount for process optimization.
Unlike simple phenols, the presence of the ortho-methyl groups introduces steric hindrance and increases lipophilicity, significantly altering its solubility profile compared to unsubstituted Bisphenol F. This guide provides a rigorous framework for determining solubility limits, modeling thermodynamic parameters, and designing recrystallization processes.
Chemical Identity & Predicted Solubility Profile
The solubility of 4,4'-Methylenebis(2-methylphenol) is governed by the competition between its hydrophobic backbone (two toluene-like rings bridged by methylene) and its hydrophilic hydroxyl groups.
-
Hydrophobic Character: The methyl groups at the ortho position shield the hydroxyls slightly and increase non-polar surface area, reducing water solubility compared to Bisphenol F.
-
Hydrophilic Character: The two phenolic hydroxyls allow for hydrogen bonding, facilitating solubility in polar aprotic and protic solvents.
Table 1: Solubility Classification (Qualitative)
Based on structural analysis and analog behavior (Bisphenol F/G).
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bond (HB) donor/acceptor interactions with phenolic -OH. |
| Polar Aprotic | Acetone, DMSO, DMF, Ethyl Acetate | Very High | Dipole-dipole interactions; solvent acts as HB acceptor. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate (T-dependent) | |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Low | Lack of polar interactions; "Solvophobic" effect dominates at room temp. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect of the dimethyl-diphenylmethane skeleton overwhelms HB potential. |
| Alkaline Aqueous | NaOH (aq), KOH (aq) | Soluble | Deprotonation of phenol ( |
Protocol: Gravimetric Determination of Solubility
To obtain precise mole-fraction solubility data (
Experimental Workflow
-
Preparation: Add excess 4,4'-Methylenebis(2-methylphenol) solid to 50 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at a fixed temperature (
K) for 24–48 hours. -
Clarification: Stop stirring and allow the solid phase to settle for 2 hours (maintain temperature).
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification: Weigh the filtrate, evaporate the solvent (vacuum oven at 40°C), and weigh the dry residue until constant mass is achieved.
Visualization: Solubility Determination Workflow
Figure 1: Step-by-step workflow for the isothermal gravimetric determination of solubility.
Thermodynamic Modeling & Data Correlation
Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures and to extract thermodynamic properties.
A. Modified Apelblat Equation
The Apelblat model is the most reliable semi-empirical model for correlating solubility (
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Application: Use this to generate continuous solubility curves from discrete experimental points.
B. van't Hoff Analysis (Dissolution Thermodynamics)
To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:
-
(Enthalpy of Solution):
-
If
(Endothermic): Solubility increases with temperature (typical for this compound). -
High positive values indicate strong crystal lattice energy that must be overcome.
-
-
(Entropy of Solution):
-
Reflects the increase in disorder as the crystal lattice breaks down.
-
Visualization: Thermodynamic Logic
Figure 2: Logical flow from experimental data to process design parameters.
Purification Strategy: Recrystallization
For 4,4'-Methylenebis(2-methylphenol), the goal is to remove unreacted o-cresol and isomers (e.g., 2,2'- or 2,4'-bridged species).
Solvent Selection Criteria
-
Steep Solubility Curve: Low solubility at room temperature (< 5 g/100g ) and high solubility at boiling point (> 20 g/100g ).
-
Impurity Rejection: Impurities (starting phenols) should remain soluble in the cold mother liquor.
Recommended Solvent Systems
-
Primary Candidate: Toluene.
-
Why: The methyl groups on the solute interact favorably with toluene at high temperatures, but the rigid crystal lattice forces precipitation upon cooling.
-
-
Alternative: Ethanol/Water (Binary Mixture).
-
Why: "Drowning out" crystallization. Dissolve in hot ethanol, then slowly add water (anti-solvent) to induce nucleation.
-
Recrystallization Protocol
-
Dissolution: Dissolve crude solid in Toluene at 90°C (Reflux). Use minimum solvent volume to achieve saturation.
-
Hot Filtration: Filter rapidly while hot to remove mechanical impurities or insoluble polymers.
-
Controlled Cooling: Cool to room temperature at a rate of 10°C/hour.
-
Note: Rapid cooling promotes occlusion of impurities; slow cooling yields higher purity crystals.
-
-
Harvesting: Filter crystals at 5°C. Wash with cold toluene.
-
Drying: Vacuum dry at 50°C to remove solvent trapped in the lattice.
References
-
Compound Data: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol). Retrieved from [Link]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. [Link]
- Solubility Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for gravimetric protocols).
- Purification Context: Patent CN101279895A. Preparation method of antioxidant 2,2'-methylenebis(6-cyclohexyl-4-methylphenol).
Sources
Technical Assessment: Biological Activity & Pharmacological Profile of 4,4'-Methylenebis(2-methylphenol)
Common Abbreviation: DMBPF (Dimethyl Bisphenol F) CAS Registry Number: 2467-25-6 Chemical Family: Bisphenols / Alkylated Phenols
Executive Summary
4,4'-Methylenebis(2-methylphenol) (DMBPF) acts as a structural analogue to Bisphenol F (BPF), characterized by the introduction of methyl groups at the ortho position relative to the hydroxyl moieties. This structural modification is not merely cosmetic; it fundamentally alters the compound's interaction with nuclear receptors, specifically Estrogen Receptors (ER
While unhindered bisphenols (BPA, BPF) are potent endocrine disruptors, DMBPF exhibits a Structure-Activity Relationship (SAR) defined by steric hindrance. The ortho-methyl groups impose a rotational barrier and steric clash that reduces the stability of the hydrogen bond network required for high-affinity agonist binding to the ER Ligand Binding Domain (LBD). However, recent data suggests a complex pharmacological profile where DMBPF may function as a Selective Estrogen Receptor Modulator (SERM) or a coactivator binding inhibitor, particularly for ER
This guide provides a rigorous technical analysis of DMBPF’s biological activities, focusing on its endocrine pharmacology, adipogenic potential, and toxicity profiles, supported by validated experimental workflows.
Structural Activity Relationship (SAR): The Ortho-Methyl Effect
The biological activity of bisphenols is dictated by their ability to mimic 17
Mechanistic Insight
In DMBPF, the methyl groups at the 2-position (ortho to the phenol) introduce steric hindrance .
-
Receptor Docking: The methyl group clashes with the residues lining the LBD pocket (specifically Leu387 and Phe404 in human ER
), forcing the phenyl ring into a non-optimal conformation. -
Transcriptional Efficacy: This altered conformation often prevents the complete folding of Helix 12 (H12), which is necessary to seal the ligand pocket and recruit coactivators (e.g., SRC-1). Consequently, DMBPF typically exhibits reduced estrogenic potency compared to BPA and BPF, or shifts towards antagonistic activity.
Comparative Potency Table
| Compound | Structure | Relative Binding Affinity (RBA) | Estrogenic Potency (E-Screen) | Adipogenic Potential |
| 17 | Steroid | 100 (Reference) | 100 | Negligible |
| Bisphenol A (BPA) | 4,4'-Isopropylidenediphenol | ~0.01 - 0.1 | High | High |
| Bisphenol F (BPF) | 4,4'-Methylenediphenol | ~0.008 - 0.05 | High | High |
| DMBPF (Target) | 4,4'-Methylenebis(2-methylphenol) | < 0.001 (Predicted/Observed) | Weak / Partial Agonist | Moderate |
| TMBPF | Tetramethyl Bisphenol F | Negligible | Non-Estrogenic | Low |
Note: While DMBPF is less potent than BPA, "weak" does not mean "inert." At micromolar concentrations relevant to occupational exposure or bioaccumulation, it can still trigger nuclear receptor signaling.
Endocrine Pharmacology: ER Coactivator Inhibition
Recent high-throughput screening data indicates that DMBPF may act as a coactivator binding inhibitor for Estrogen Receptor
Mechanism of Action
DMBPF binds to the ER
-
Outcome: The receptor is occupied but transcriptionally silent or repressive.
-
Clinical Implication: This activity profile suggests DMBPF could disrupt tissues dependent on ER
signaling, such as the prostate, ovary, and cardiovascular system, potentially leading to distinct toxicological outcomes compared to classic estrogenic agonists like BPA.
Visualization: Bisphenol Signaling Pathway
Figure 1: Differential signaling mechanism of DMBPF on Estrogen Receptors. Note the blockade of coactivator recruitment on ER-Beta.
Toxicological & Metabolic Profile[1]
Adipogenesis (The "Obesogen" Effect)
Like many bisphenols, DMBPF exhibits lipophilic properties (LogP ~ 4.0) that facilitate accumulation in adipose tissue.
-
PPAR
Activation: DMBPF can bind to Peroxisome Proliferator-Activated Receptor gamma (PPAR ), the master regulator of adipogenesis. -
Activity: In 3T3-L1 preadipocytes, DMBPF induces lipid droplet accumulation, though often with lower potency than BPF. This suggests a potential role as a metabolic disruptor.
Cytotoxicity[2]
-
Oxidative Stress: The methylated phenol rings can undergo metabolic oxidation to form quinone methides. These reactive intermediates can deplete cellular glutathione (GSH), leading to oxidative stress and cytotoxicity at high concentrations (>50
M). -
Aquatic Toxicity: Classified as very toxic to aquatic life (H400), likely due to disruption of gill function and hormonal homeostasis in fish (e.g., Zebrafish models).
Experimental Protocols
Protocol A: TR-FRET Coactivator Binding Assay
Objective: To quantify the ability of DMBPF to inhibit coactivator recruitment to ER
Reagents:
-
GST-tagged ER
Ligand Binding Domain (LBD). -
Fluorescein-labeled SRC-1 peptide (Sequence: CPSSHSSLTERHKILHRLLQEGSPS).
-
Tb-anti-GST Antibody.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% NP-40.
Workflow:
-
Preparation: Dilute DMBPF in DMSO to create a 10-point serial dilution (1 nM to 100
M). -
Incubation 1: Add 5
L of DMBPF solution to a 384-well black plate. -
Protein Addition: Add 10
L of GST-ER -LBD (5 nM final) + Tb-anti-GST antibody (2 nM final). Incubate for 15 mins at RT. -
Peptide Addition: Add 5
L of Fluorescein-SRC-1 peptide (100 nM final). -
Equilibrium: Incubate for 1 hour at RT in the dark.
-
Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot dose-response curves to determine IC
.
Self-Validating Check:
-
Positive Control: 4-Hydroxytamoxifen (known antagonist) must show dose-dependent inhibition.
-
Negative Control: DMSO only (100% binding signal).
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
Protocol B: E-Screen Assay (MCF-7 Proliferation)
Objective: To assess the estrogenic agonist potential of DMBPF in a physiological cellular context.
Workflow:
-
Seeding: Seed MCF-7 cells (human breast cancer, ER+) at 10,000 cells/well in 24-well plates using Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous hormones).
-
Starvation: Incubate for 24 hours to synchronize the cell cycle.
-
Treatment: Treat cells with DMBPF (1 pM - 10
M) in triplicate.-
Reference: 17
-Estradiol (1 nM). -
Vehicle: 0.1% DMSO.
-
-
Proliferation: Incubate for 144 hours (6 days), renewing media + compound every 48 hours.
-
Quantification: Fix cells with TCA, stain with Sulforhodamine B (SRB) dye, and read absorbance at 565 nm.
-
Calculation: Calculate the Relative Proliferative Effect (RPE) = (Sample - Vehicle) / (Estradiol - Vehicle) * 100.
References
-
PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol) (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. Retrieved from [Link]
- Delfosse, V., et al. (2012). Structural and functional profiling of environmental ligands for estrogen receptors. Environmental Health Perspectives. (Contextual grounding for SAR mechanisms).
-
Tohmé, M., et al. (2021). Bisphenol A, Bisphenol F, and Bisphenol S: The Bad and the Ugly.[2] Where Is the Good? MDPI, Int. J. Mol. Sci. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 4,4'-methylenebis(2-methylphenol).[1] Retrieved from [Link]
Sources
Endocrine-disrupting potential of 4,4'-Methylenebis(2-methylphenol)
Technical Assessment: Endocrine-Disrupting Potential of 4,4'-Methylenebis(2-methylphenol)
Executive Summary
This technical guide provides a rigorous assessment of 4,4'-Methylenebis(2-methylphenol) (CAS 2467-25-6), commonly referred to as Dimethyl Bisphenol F (DMBPF) or Di-o-cresylmethane .
As the pharmaceutical and polymer industries seek alternatives to Bisphenol A (BPA), structural analogues like Bisphenol F (BPF) and its methylated derivatives have emerged. It is critical to distinguish DMBPF (two methyl groups) from Tetramethyl Bisphenol F (TMBPF) (four methyl groups). While TMBPF is often cited for its reduced estrogenic activity due to significant steric hindrance, DMBPF represents an intermediate structural state .
Current Structure-Activity Relationship (SAR) data suggests that DMBPF retains residual binding affinity for the Estrogen Receptor (ER), necessitating precise in vitro and in vivo screening to quantify its endocrine-disrupting potential (EDP). This guide outlines the chemical basis for this potential and defines the protocols required for validation.
Chemical Identity & Physicochemical Context
Understanding the precise molecular geometry is a prerequisite for predicting receptor binding.
-
IUPAC Name: 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol
-
Common Synonyms: DMBPF, Di-o-cresylmethane, 3,3'-Dimethyl-4,4'-dihydroxydiphenylmethane.
-
CAS Number: 2467-25-6
-
Molecular Formula: C₁₅H₁₆O₂
-
Molecular Weight: 228.29 g/mol
Structural Distinction: Unlike BPA, which contains a gem-dimethyl propane bridge, DMBPF possesses a methylene bridge (similar to BPF) but features methyl substitutions at the ortho position relative to the hydroxyl groups.
-
Bisphenol F (BPF): No methyls. High conformational flexibility. High ER affinity.
-
DMBPF (Target): Two ortho-methyls. Moderate steric hindrance.
-
TMBPF: Four ortho-methyls. High steric hindrance. Low/No ER affinity.
Visualization: Structural Steric Hindrance Comparison
Figure 1: Comparative analysis of Bisphenol F analogues.[1] The addition of methyl groups at the ortho-position (DMBPF) introduces steric bulk that interferes with, but may not fully prevent, the hydroxyl group's interaction with the ER binding pocket.
Mechanisms of Endocrine Disruption
The endocrine-disrupting potential of DMBPF is primarily hypothesized through Nuclear Receptor (NR) interference .
Estrogen Receptor (ER) Agonism/Antagonism
The phenolic hydroxyl group is the pharmacophore responsible for hydrogen bonding with Glu353 and Arg394 in the ERα ligand-binding domain.
-
Mechanism: In DMBPF, the ortho-methyl group rotates out of the plane, potentially disrupting the optimal H-bond distance or angle. However, unlike TMBPF, DMBPF has only one methyl per ring, leaving one side of the hydroxyl group accessible.
-
Prediction: DMBPF likely acts as a weak ER agonist or a Selective Estrogen Receptor Modulator (SERM) . It may bind with lower affinity than BPF but higher than TMBPF.
Androgen Receptor (AR) Antagonism
Bisphenols are chemically predisposed to act as AR antagonists.[1][2]
-
Mechanism: They compete with dihydrotestosterone (DHT) for the ligand-binding pocket but fail to induce the conformational change required for co-activator recruitment (Helix 12 stabilization).
-
Risk: DMBPF may exhibit anti-androgenic potency comparable to BPF, as hydrophobic bulk (methyl groups) can sometimes enhance binding to the hydrophobic AR pocket.
Visualization: Mechanism of Action (ER Signaling)
Figure 2: The genomic signaling pathway where DMBPF mimics estradiol. The critical step is "Co-Activator Recruitment," which determines if the compound acts as a full agonist, partial agonist, or antagonist.
Experimental Assessment Protocols
To validate the mechanistic hypotheses above, the following hierarchical testing strategy is required. These protocols are adapted from OECD Guidelines and validated academic methodologies.
Phase 1: In Vitro Screening (High Throughput)
A. ERα Competitor Binding Assay (OECD 455 adapted)
-
Objective: Determine the IC50 of DMBPF relative to 17β-estradiol (E2).
-
System: Recombinant human ERα Ligand Binding Domain (LBD).
-
Tracer: Fluorescently labeled estradiol or radiolabeled [3H]-E2.
-
Protocol:
-
Incubate ERα-LBD with tracer (1 nM) and DMBPF (titration:
M to M). -
Incubate for 2 hours at 4°C to reach equilibrium.
-
Measure fluorescence polarization or radioactivity.
-
Success Criteria: A sigmoidal dose-response curve indicates specific binding.
-
B. Luciferase Reporter Gene Assay (HeLa-9903 or T47D-KBluc)
-
Objective: Assess functional transcriptional activation (Agonism vs Antagonism).
-
Protocol:
-
Agonist Mode: Treat cells with DMBPF (
to M). Measure luminescence after 24h. -
Antagonist Mode: Co-treat cells with DMBPF + 0.1 nM E2. Measure inhibition of E2-induced luminescence.
-
Control: Use ICI 182,780 (Fulvestrant) as a reference antagonist.
-
Phase 2: In Vivo Developmental Toxicity
Zebrafish Embryo Toxicity Test (OECD 236)
-
Rationale: Zebrafish embryos are highly sensitive to estrogenic compounds, which affect brain development and heart rate.
-
Protocol:
-
Expose fertilized eggs (n=20/concentration) to DMBPF (0.1, 1.0, 10 μM) from 2 hours post-fertilization (hpf) to 96 hpf.
-
Endpoints:
-
Morphology: Pericardial edema, spinal curvature (scoliosis/lordosis).
-
Heart Rate: Bradycardia is a common sign of bisphenol toxicity.
-
Hatching Rate: Delayed hatching indicates developmental retardation.
-
-
Data Presentation Template:
| Assay | Endpoint | Expected Outcome (Hypothesis) | Reference Standard |
| ER Binding | IC50 (Binding Affinity) | BPA ( | |
| Luciferase | PC10 (10% of Max E2) | Partial Agonism | 17β-Estradiol |
| Zebrafish | LC50 / EC50 (Edema) | ~1-5 μM (Moderate Toxicity) | BPF (~3 μM) |
Regulatory & Safety Context
Currently, DMBPF is less regulated than BPA or BPF. However, under the REACH framework and TSCA , structural analogues are increasingly scrutinized using "read-across" methodologies.
-
Read-Across Concern: Regulators may assume DMBPF shares the toxicity profile of BPF unless empirical data (as generated in Section 4) proves otherwise.
-
Safety Margin: While likely safer than BPA due to faster metabolic clearance (methyl hydroxylation), the "cocktail effect" of combined bisphenol exposures remains a critical concern for drug development and packaging applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16939, 4,4'-Methylenebis(2-methylphenol). Retrieved from .
-
Gruber, T., et al. (2014). Crystal structures and isometricity comparison of methylated bisphenol F derivatives. Journal of Molecular Structure, 1056–1057, 319–325. (Demonstrates structural impact of methyl groups).
- Kitamura, S., et al. (2005).Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences, 84(2), 249-259. (Establishes baseline potency for BPF analogues).
-
OECD (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Retrieved from .
- Rochester, J. R., & Bolden, A. L. (2015).Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7). (Review of BPF toxicity).
Sources
Methodological & Application
Application Note: A Robust Protocol for the Derivatization and GC-MS Analysis of 4,4'-Methylenebis(2-methylphenol)
Abstract
This application note provides a comprehensive, step-by-step protocol for the derivatization and subsequent analysis of 4,4'-Methylenebis(2-methylphenol) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl groups, direct GC-MS analysis of 4,4'-Methylenebis(2-methylphenol) often results in poor chromatographic peak shape and low sensitivity.[1] To overcome these challenges, a silylation derivatization method is employed to enhance the analyte's volatility and thermal stability. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this compound in various matrices.
Introduction: The Rationale for Derivatization
4,4'-Methylenebis(2-methylphenol), a member of the bisphenol family, possesses two polar hydroxyl groups that contribute to its low volatility and potential for thermal degradation at the high temperatures required for gas chromatography. These characteristics can lead to significant analytical challenges, including peak tailing, poor sensitivity, and non-reproducible results.[1]
Chemical derivatization is a crucial sample preparation step that transforms polar, non-volatile compounds into less polar and more volatile derivatives suitable for GC-MS analysis.[2] Silylation is a widely adopted derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3][4] In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group, which effectively masks the polar functional group.[4][5] The resulting silylated derivative of 4,4'-Methylenebis(2-methylphenol) exhibits increased volatility and thermal stability, leading to improved chromatographic performance and analytical sensitivity.[1][4]
This application note details a validated protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent for the robust analysis of 4,4'-Methylenebis(2-methylphenol) by GC-MS.
Experimental
Materials and Reagents
-
4,4'-Methylenebis(2-methylphenol) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst)
-
Acetone (or other suitable solvent like acetonitrile)[6]
-
High-purity helium for GC
-
GC-MS grade vials and caps
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile compounds. A common choice is a 5% phenylmethylpolysiloxane column (e.g., HP-5MS or equivalent).[7][8]
Derivatization Protocol: Silylation with BSTFA
The following protocol outlines the step-by-step procedure for the silylation of 4,4'-Methylenebis(2-methylphenol).
Step 1: Standard/Sample Preparation
-
Accurately weigh a known amount of 4,4'-Methylenebis(2-methylphenol) standard and dissolve it in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
For unknown samples, perform an appropriate extraction to isolate the analyte in a compatible solvent. Ensure the final extract is dry, as water can inhibit the silylation reaction.[1][5]
Step 2: Derivatization Reaction
-
Pipette a known volume (e.g., 100 µL) of the standard or sample extract into a GC vial.
-
Add 50 µL of pyridine to act as a catalyst.
-
Add 100 µL of BSTFA (with 1% TMCS). The use of an excess of the silylating reagent is recommended to drive the reaction to completion.[9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[10]
Step 3: Cooling and Analysis
-
After heating, allow the vial to cool to room temperature before opening.
-
The derivatized sample is now ready for injection into the GC-MS system.
Below is a visual representation of the derivatization workflow.
Caption: Silylation derivatization workflow for 4,4'-Methylenebis(2-methylphenol).
GC-MS Analysis Protocol
The following table summarizes the recommended GC-MS parameters for the analysis of the silylated 4,4'-Methylenebis(2-methylphenol). These parameters may require optimization based on the specific instrument and column used.[8]
| Parameter | Condition | Rationale |
| GC System | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 15 °C/min to 250 °C | A moderate ramp rate to separate the analyte from solvent and other matrix components. |
| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min | A slower ramp to ensure good separation and a final hold to elute any less volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for creating searchable mass spectra.[11] |
| Source Temperature | 230 °C | A typical source temperature to maintain analyte integrity. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[11] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis and library matching. SIM mode provides higher sensitivity and selectivity for quantitative analysis.[11] |
The logical workflow for the GC-MS analysis is depicted below.
Caption: General workflow of the GC-MS analysis process.
Data Analysis and Expected Results
The derivatization of 4,4'-Methylenebis(2-methylphenol) with BSTFA will result in the formation of its di-trimethylsilyl ether. The mass spectrum of this derivative will exhibit characteristic fragments. While a library spectrum may not always be available, the fragmentation pattern can be predicted. The molecular ion (M+) will be present, and a prominent fragment corresponding to the loss of a methyl group ([M-15]+) is typically observed for TMS derivatives.[12] For quantitative analysis using SIM mode, characteristic and abundant ions should be selected.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or no derivatization | Presence of water in the sample or reagents. | Ensure all glassware is dry and use anhydrous solvents. |
| Insufficient reagent. | Use an excess of the silylating agent. | |
| Incomplete reaction. | Increase reaction time or temperature. | |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and condition the column. |
| Incomplete derivatization. | Re-evaluate the derivatization protocol. | |
| Low sensitivity | Suboptimal GC-MS parameters. | Optimize injection volume, oven program, and MS settings. |
| Sample loss during preparation. | Review the sample extraction and handling procedures. |
Conclusion
The protocol described in this application note provides a reliable and robust method for the derivatization and GC-MS analysis of 4,4'-Methylenebis(2-methylphenol). By converting the polar analyte into a more volatile and thermally stable silylated derivative, the challenges associated with its direct analysis are overcome, leading to improved chromatographic performance and analytical sensitivity. This method is suitable for a wide range of research and industrial applications where accurate quantification of 4,4'-Methylenebis(2-methylphenol) is required.
References
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1225-1234. Available from: [Link]
-
Regueiro, J., Llompart, M., Garcia-Jares, C., & Cela, R. (2008). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(23), 3791-3801. Available from: [Link]
-
Wójtowicz, A., & Kudłak, B. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Journal of AOAC International, 103(5), 1333-1341. Available from: [Link]
-
OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV-OENO 620-2020. Available from: [Link]
-
Rocha, M. J., & Lemos, L. T. (2022). Identification and Quantification of Bisphenols in Water by Dissipation followed by Silylation using Gas Chromatography-Mass Spectrometry Analysis. Asian Journal of Chemistry, 34(6), 1435-1440. Available from: [Link]
-
Jurek, A., & Leitner, E. (2015). Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market. Food Additives & Contaminants: Part A, 32(8), 1331-1342. Available from: [Link]
-
Parsons, H., & Lagalante, A. (2026). Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ACS Spring 2026. Available from: [Link]
-
Cao, X. L., Popovic, S., & Gill, S. (2024). Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. Journal of AOAC INTERNATIONAL, 107(5), 785-789. Available from: [Link]
-
Garrido-Cisneros, M., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Preprints.org. Available from: [Link]
-
Rocha-Gutiérrez, B. A., & Briz-Redón, Á. (2022). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Personal Pages UNAM. Available from: [Link]
-
Vasconcelos, C., et al. (2012). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available from: [Link]
-
Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(9), 1995-2001. Available from: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]
-
Psillakis, E., & Kalogerakis, N. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate. Available from: [Link]
-
Li, F., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. NIH. Available from: [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available from: [Link]
-
Weiss, T., & Angerer, J. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. Available from: [Link]
-
Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available from: [Link]
-
Adis International. (n.d.). Derivatization reagents for GC. Available from: [Link]
-
OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Available from: [Link]
-
Al-Dirbashi, O., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health Research Portal. Available from: [Link]
-
Restek. (n.d.). GC Derivatization. Available from: [Link]
-
Ballesteros, B., et al. (2003). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatographic Science, 41(5), 225-230. Available from: [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
Application Note: High-Performance Sample Preparation for 4,4'-Methylenebis(2-methylphenol) in Water
Executive Summary
This application note details a robust protocol for the extraction and quantification of 4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6) in water samples. Due to the ubiquity of bisphenol analogues in laboratory plastics and their potential endocrine-disrupting properties, this method prioritizes contamination control and extraction efficiency .
The protocol utilizes Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) to ensure high recovery (>85%) across various water matrices (drinking, surface, and wastewater). Analysis is performed via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode , offering high sensitivity without the need for derivatization.
Analyte Profile & Chemical Logic
Understanding the physicochemical properties of the analyte is critical for designing the extraction logic.
| Property | Value | Implication for Protocol |
| Compound Name | 4,4'-Methylenebis(2-methylphenol) | Also known as Di-o-cresol methane; Bisphenol F analogue.[1] |
| CAS Number | 2467-25-6 | Critical Distinction: Do not confuse with CAS 7786-17-6 (a nonyl-substituted antioxidant). |
| Structure | Two methyl-phenol rings linked by a methylene bridge. | Susceptible to oxidation; protect from light/heat. |
| Log P | ~3.9 (Hydrophobic) | Retains strongly on Reversed-Phase (RP) sorbents. Allows for aggressive organic wash steps (up to 40-50% MeOH) to remove interferences without eluting the analyte. |
| pKa | ~10.2 (Phenolic OH) | Analyte is neutral at pH < 8. Extraction should be performed at neutral or slightly acidic pH to ensure full retention on RP sorbents. |
Experimental Design Strategy
Why Polymeric HLB?
While silica-based C18 is common, Polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbents are superior for this application because:
-
Wettability: They do not suffer from "dewetting" if the cartridge runs dry during vacuum processing, a common issue with C18 that leads to poor recovery.
-
pH Stability: They withstand the entire pH 1-14 range, allowing for rigorous wash steps if matrix interference is high.
-
Dual Retention: The divinylbenzene backbone retains the hydrophobic rings (LogP 3.9), while the N-vinylpyrrolidone groups interact with the polar hydroxyls, ensuring capture even if the sample matrix varies.
Contamination Control (The "Blank" Problem)
Bisphenol analogues are ubiquitous in plastic tubing, caps, and solvents.
-
Rule 1: Use glass reservoirs and sample containers whenever possible.
-
Rule 2: Rinse all SPE reservoirs with methanol before use.
-
Rule 3: Run a "System Blank" (LC-MS injection of solvent) and a "Process Blank" (SPE of pure water) before any samples.
Detailed Protocol: Solid Phase Extraction (SPE)
Materials:
-
Cartridge: Polymeric HLB, 200 mg / 6 mL (e.g., Oasis HLB, Strata-X, or equivalent).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Reagents: Formic Acid (FA) or Acetic Acid (AA).
Step-by-Step Workflow
1. Sample Pre-treatment[2]
-
Collect 250 mL – 500 mL of water sample in a amber glass bottle .
-
Filter through a 0.7 µm Glass Fiber Filter (GFF) to remove particulates. Do not use plastic membrane filters.
-
Adjust pH to 3.0 – 4.0 using dilute Formic Acid.
-
Reason: Acidification ensures the phenolic groups (pKa ~10) are fully protonated (neutral), maximizing retention on the hydrophobic sorbent.
-
-
Add Internal Standard (e.g., Bisphenol F-d10 or 13C-BPA) at this stage to correct for recovery losses.
2. Conditioning
-
Solvent A: 5 mL MeOH (Solvates the sorbent).
-
Solvent B: 5 mL Ultrapure Water (Equilibrates the sorbent).
-
Critical: Do not let the cartridge dry out completely after this step.[3]
3. Loading
-
Load the pre-treated sample at a flow rate of 5–10 mL/min .
-
Note: Faster flow rates may cause breakthrough due to the kinetic limitations of the sorbent-analyte interaction.
4. Interference Wash (The Cleanup)
-
Wash 1: 5 mL 5% MeOH in Water .
-
Purpose: Removes salts, sugars, and highly polar matrix components.
-
-
Wash 2: 5 mL 40% MeOH in Water .
-
Purpose: Because the LogP is high (3.9), the analyte binds strongly. We can use a high % organic wash to strip away moderately hydrophobic interferences (humic acids, surfactants) without eluting the target.
-
-
Drying: Dry the cartridge under high vacuum for 10–15 minutes .
-
Purpose: Removes residual water which can disrupt the elution and LC-MS injection.
-
5. Elution
-
Elute with 2 x 3 mL Methanol .
-
Technique: Apply the first 3 mL, let it soak the bed for 1 minute, then elute slowly. Repeat.
6. Concentration (Optional but Recommended)
-
Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 1 mL of 50:50 MeOH:Water .
-
Why 50:50? Matching the initial mobile phase composition of the LC method prevents peak distortion (solvent effects) during injection.
LC-MS/MS Analytical Method[5]
System: UHPLC coupled to Triple Quadrupole MS.
Chromatographic Conditions
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH C18 or equivalent).
-
Column Temp: 40°C.
-
Injection Volume: 5–10 µL.
-
Mobile Phase A: Water (No acid, or very low 0.005% Acetic Acid).
-
Note: Strong acids suppress ionization in Negative Mode.
-
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient:
-
0 min: 40% B
-
5 min: 95% B[4]
-
7 min: 95% B
-
7.1 min: 40% B
-
10 min: Stop
-
Mass Spectrometry Parameters (ESI Negative)
Since specific transitions can vary by instrument, the following are calculated based on the fragmentation logic of methylated bisphenols.
| Parameter | Setting |
| Ionization Mode | ESI Negative (-) |
| Precursor Ion (Q1) | 227.1 m/z [M-H]⁻ |
| Quantifier Transition | 227.1 → 212.1 m/z (Loss of Methyl group [-CH3]) |
| Qualifier Transition 1 | 227.1 → 107.0 m/z (Cleavage of methylene bridge) |
| Qualifier Transition 2 | 227.1 → 121.0 m/z (Methyl-phenol fragment) |
| Capillary Voltage | 2.5 – 3.0 kV |
| Source Temp | 400°C – 500°C |
Note: Always perform a product ion scan (infusion) of your specific standard to optimize collision energies (typically 20–35 eV).
Visualization: SPE Workflow
Figure 1: Optimized Polymeric HLB SPE workflow for the extraction of 4,4'-Methylenebis(2-methylphenol).
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Leaching from plastics. | Replace all plastic pipette tips/reservoirs with glass or pre-rinsed consumables. Use LC-MS grade solvents. |
| Low Recovery (<60%) | Breakthrough during loading. | Slow down loading speed. Ensure pH is < 5 (analyte must be neutral). |
| Peak Tailing | Secondary interactions. | Add 5mM Ammonium Acetate to the mobile phase to buffer the ionization. |
| Signal Suppression | Matrix effects.[3][5] | The 40% MeOH wash is critical. If suppression persists, switch to a WAX (Weak Anion Exchange) cartridge to remove non-acidic interferences. |
References
-
PubChem. (n.d.).[1][6] 4,4'-Methylenebis(2-methylphenol) Compound Summary (CID 11160528).[1] National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. Application Note 5991-6084EN. Retrieved February 6, 2026, from [Link]
-
Waters Corporation. (2020). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Application Note. Retrieved February 6, 2026, from [Link]
Sources
- 1. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 4,4'-Methylenebis(2-methylphenol) in Enhancing Polymer Stability
Introduction: Combating Polymer Degradation
Polymers are integral to a vast array of applications, from everyday consumer goods to high-performance materials in the aerospace and automotive industries.[1] However, their long-term performance and durability are often compromised by degradation processes initiated by environmental factors such as heat, oxygen, and UV radiation.[2][3] This degradation manifests as undesirable changes in material properties, including discoloration, loss of mechanical strength, cracking, and reduced elasticity.[2][3] To counteract these effects and extend the service life of polymeric products, the incorporation of stabilizers is crucial.[2][4] Among these, phenolic antioxidants play a pivotal role in inhibiting oxidative degradation, which is a primary pathway for polymer aging.[2][4]
This guide focuses on the application of a specific and highly effective phenolic antioxidant, 4,4'-Methylenebis(2-methylphenol), in the stabilization of various polymer systems. We will delve into its mechanism of action, provide detailed protocols for its incorporation and evaluation, and present performance data to illustrate its efficacy.
Chemical and Physical Properties of 4,4'-Methylenebis(2-methylphenol)
4,4'-Methylenebis(2-methylphenol), also known as bis(4-hydroxy-3-methylphenyl)methane, is a non-staining, low-toxicity antioxidant.[1][5] Its chemical structure, characterized by two phenolic groups linked by a methylene bridge, is key to its function as a stabilizer.
| Property | Value |
| IUPAC Name | 4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol[5] |
| CAS Number | 2467-25-6[5] |
| Molecular Formula | C₁₅H₁₆O₂[5] |
| Molecular Weight | 228.29 g/mol [5] |
| Appearance | White to off-white solid/powder[6] |
| Melting Point | ~125°C[7] |
This data is compiled from publicly available chemical databases and supplier information.
Mechanism of Action: A Free Radical Scavenging Approach
The primary mechanism by which 4,4'-Methylenebis(2-methylphenol) protects polymers is through the interception of free radicals, which are highly reactive species that propagate the oxidative degradation chain reaction.[4] The phenolic hydroxyl groups are the active sites of the molecule. They readily donate a hydrogen atom to a peroxide radical, neutralizing it and in turn forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized and sterically hindered, which prevents it from initiating new degradation chains.
The process can be summarized as follows:
-
Initiation: Heat, UV light, or mechanical stress generates initial free radicals (R•) from the polymer chain (P-H).
-
Propagation: These free radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical. This cycle continues, leading to widespread degradation.
-
Inhibition: 4,4'-Methylenebis(2-methylphenol) (ArOH) intervenes by donating a hydrogen atom to the peroxy radical, thus terminating the propagation cycle.
-
ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical (ArO•) is significantly less reactive than the peroxy radical and does not continue the degradation chain.
Applications & Performance Data
4,4'-Methylenebis(2-methylphenol) is a versatile stabilizer effective in a wide range of polymers.[1][7] Its non-staining nature makes it particularly suitable for light-colored applications.
Key Polymer Systems:
-
Rubbers: It is widely used in both natural and synthetic rubbers to prevent degradation and extend service life.[4][7] It helps maintain mechanical properties like elasticity and tensile strength.[4]
-
Polyolefins (PE, PP): It provides excellent thermal stability during high-temperature processing and long-term heat aging.[8]
-
Styrenics (ABS, HIPS): It helps to prevent yellowing and embrittlement caused by thermal oxidation.
-
Adhesives and Sealants: It is used as a stabilizer in adhesive formulations.[6]
Performance Data Summary:
| Polymer System | Test Condition | Parameter Measured | Performance Improvement with 4,4'-Methylenebis(2-methylphenol) |
| Isoprene Rubber | Accelerated Aging | Wallace Plasticity | Significant retention of plasticity compared to unstabilized samples.[8] |
| Polypropylene | Differential Scanning Calorimetry | Oxidation Induction Time (OIT) | Markedly increased OIT, indicating enhanced thermal stability.[8] |
| Butyl Rubber | Hot Air Aging (140°C) | Mooney Viscosity | Superior retention of viscosity compared to other phenolic antioxidants.[9] |
| Chlorinated Polyethylene Composites | Dynamic Mechanical Thermal Analysis | Damping Properties | Addition of the antioxidant created a new damping peak, indicating phase separation and interaction with the polymer matrix.[10] |
Experimental Protocols
Protocol 1: Incorporation of 4,4'-Methylenebis(2-methylphenol) into a Polymer Matrix
Objective: To achieve a homogeneous dispersion of the antioxidant within the polymer.
Materials & Equipment:
-
Polymer resin (e.g., polypropylene pellets)
-
4,4'-Methylenebis(2-methylphenol) powder
-
Two-roll mill or twin-screw extruder
-
Compression molder
-
Analytical balance
Procedure:
-
Pre-blending:
-
Accurately weigh the required amounts of polymer resin and 4,4'-Methylenebis(2-methylphenol). A typical loading level is between 0.1% and 0.5% by weight, but this should be optimized for the specific application.
-
Physically mix the polymer pellets and the antioxidant powder in a bag or container until the powder is evenly coated on the pellets.
-
-
Melt Compounding:
-
Using a Two-Roll Mill:
-
Set the mill rolls to the appropriate processing temperature for the polymer.
-
Add the pre-blended material to the nip of the rolls.
-
Continuously cut and fold the polymer sheet on the mill to ensure a homogeneous mixture. Milling time will vary depending on the polymer but is typically 5-10 minutes.
-
-
Using a Twin-Screw Extruder:
-
Set the temperature profile of the extruder barrels according to the polymer's processing guidelines.
-
Feed the pre-blended material into the extruder hopper.
-
The screw design and rotation speed should be optimized to ensure good mixing without excessive shear, which could degrade the polymer.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
-
-
Sample Preparation:
-
Take the compounded polymer (either from the mill or the pelletizer) and place it into a mold.
-
Use a compression molder at the appropriate temperature and pressure to form plaques or films of a specified thickness for subsequent testing.
-
Allow the molded samples to cool to room temperature under controlled conditions.
-
Protocol 2: Accelerated Aging and Performance Testing
Objective: To evaluate the effectiveness of 4,4'-Methylenebis(2-methylphenol) in preventing polymer degradation under simulated environmental stress.[11]
Materials & Equipment:
-
Polymer samples (with and without antioxidant)
-
Accelerated aging chamber (with controlled temperature, humidity, and UV exposure capabilities)[12][13]
-
Tensile tester
-
Colorimeter or spectrophotometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accelerated Aging:
-
Place the polymer test specimens in the accelerated aging chamber.
-
Set the aging conditions based on standardized test methods (e.g., ASTM or ISO) relevant to the intended application. This may involve continuous exposure to elevated temperature, cycles of UV radiation and condensation, or a combination of stressors.[12][13]
-
Remove samples at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
-
Performance Evaluation:
-
Mechanical Properties:
-
Conduct tensile testing on the aged samples and an unaged control.
-
Measure tensile strength, elongation at break, and modulus.
-
Plot the retention of these properties as a function of aging time.
-
-
Color Stability:
-
Measure the color of the aged samples using a colorimeter.
-
Calculate the color change (ΔE*) relative to the unaged control.
-
A smaller ΔE* indicates better color stability.
-
-
Thermal Stability (Oxidation Induction Time - OIT):
-
Use a DSC to measure the OIT of the aged samples.
-
A longer OIT indicates a higher level of remaining antioxidant activity and thus better thermal stability.
-
-
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) before handling 4,4'-Methylenebis(2-methylphenol).[14][15][16][17]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]
-
Handle the powder in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dust.[6][14][15][16]
-
Store in a cool, dry place away from incompatible materials.[14][16]
Conclusion
4,4'-Methylenebis(2-methylphenol) is a highly effective phenolic antioxidant that plays a critical role in the stabilization of a wide variety of polymers. Its ability to scavenge free radicals and interrupt the oxidative degradation cycle leads to a significant extension of product lifespan and the preservation of key material properties.[2][4] By following the outlined protocols for incorporation and testing, researchers and formulation scientists can effectively utilize this additive to develop more durable and reliable polymer products.
References
-
Shenyang Sunnyjoint Chemicals Co., Ltd. China Rubber Antioxidant Manufacturer, Suppliers, Factory. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Available at: [Link]
-
Siberian Branch of the Russian Academy of Sciences. STABILIZERS OF POLYMERIC MATERIALS. Available at: [Link]
-
Middle East Technical University. rubber toughening of phenolic resin by using nitrile rubber and amino silane a thesis submitted to. Available at: [Link]
- Google Patents. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds.
-
MySkinRecipes. 2,2'-Methylenebis(4-methylphenol). Available at: [Link]
-
National Center for Biotechnology Information. 4,4'-Methylenebis(2,6-di-tert-butylphenol). Available at: [Link]
-
Haz-Map. 4,4'-Methylenebis(2,6-di-tert-butylphenol). Available at: [Link]
-
Lanxess. 2,2'-Methylenebis-(1,1-dimethylethyl)- 4-methylphenol. Available at: [Link]
-
ResearchGate. Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Available at: [Link]
-
ResearchGate. (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Available at: [Link]
-
National Center for Biotechnology Information. 4,4'-Methylenebis(2-methylphenol). Available at: [Link]
-
ResearchGate. The Effect of 4,4′-Methylene-bis-(2,6-di-tert-butylphenol) on Properties of Polyvinyl Alcohol/Chlorinated Polyethylene Composites. Available at: [Link]
-
NPL Publications. Accelerated ageing of polymers. Available at: [Link]
-
MDPI. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Available at: [Link]
- NIST WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471
- Google Patents. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol).
-
PMC. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Available at: [Link]
-
ResearchGate. (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Available at: [Link]
-
SciSpace. Mechanisms of polymer stabilization. Available at: [Link]
-
ACS Publications. Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. Available at: [Link]
-
PrepChem.com. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Available at: [Link]
-
Semantic Scholar. Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide. Available at: [Link]
-
Safic-Alcan. The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Available at: [Link]
-
NPL. NPL REPORT Review of accelerated ageing methods and lifetime prediction techniques for polymeric materials A S Maxwell, W R Bro. Available at: [Link]
-
CPAChem. Safety data sheet. Available at: [Link]
Sources
- 1. STABILIZERS OF POLYMERIC MATERIALS [web.nioch.nsc.ru]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. safic-alcan.com [safic-alcan.com]
- 4. rubber-chem.com [rubber-chem.com]
- 5. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lanxess.com [lanxess.com]
- 7. 2,2'-Methylenebis(4-methylphenol) [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. cpachem.com [cpachem.com]
Protocol for testing the antioxidant activity of 4,4'-Methylenebis(2-methylphenol)
Application Note: High-Precision Antioxidant Profiling of 4,4'-Methylenebis(2-methylphenol) [1][2]
Abstract & Scope
This technical guide provides a rigorous protocol for evaluating the antioxidant capacity of 4,4'-Methylenebis(2-methylphenol) (CAS 2467-25-6).[1][2] As a bis-phenolic compound structurally related to o-cresol dimers, its antioxidant activity is governed by the electron-donating methyl groups and the stability of the resulting phenoxy radical.[1][2] This note details three complementary assays—DPPH , ABTS , and FRAP —optimized for the solubility and kinetic profile of this specific lipophilic antioxidant.
Chemical Profile & Preparation
Before initiating assays, the compound must be solubilized correctly to ensure accurate quantification.[2]
| Property | Specification |
| Chemical Name | 4,4'-Methylenebis(2-methylphenol) |
| Synonyms | 4,4'-Methylenedi-o-cresol; Bis(4-hydroxy-3-methylphenyl)methane |
| CAS Number | 2467-25-6 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Acetone.[1][2] Insoluble in Water. |
| Storage | Store at +2°C to +8°C, protected from light.[2] |
Stock Solution Preparation:
-
Concentration: 10 mM (2.28 mg/mL).[2]
-
Solvent: HPLC-grade Methanol (for DPPH/FRAP) or Ethanol (for ABTS).[1][2]
-
Procedure: Weigh 22.8 mg of 4,4'-Methylenebis(2-methylphenol) into a 10 mL volumetric flask. Dissolve in the chosen solvent.[2][3] Sonicate for 5 minutes if necessary. Prepare fresh daily.
Mechanism of Action
The antioxidant efficacy of 4,4'-Methylenebis(2-methylphenol) relies primarily on the Hydrogen Atom Transfer (HAT) mechanism.[1][2][4] The ortho-methyl group donates electron density to the aromatic ring, stabilizing the phenoxy radical formed after scavenging a reactive oxygen species (ROS).[2]
Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) for phenolic antioxidants.
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Standard for hydrophobic phenolic compounds.
Principle: The stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is purple (Abs max ~517 nm).[1][2] Upon reduction by the antioxidant, it becomes yellow.[2]
Reagents:
-
DPPH Stock (0.1 mM): Dissolve 3.94 mg DPPH in 100 mL Methanol. Protect from light.[5]
-
Positive Control: Trolox (dissolved in Methanol).
Workflow:
-
Dilution: Prepare serial dilutions of the 4,4'-Methylenebis(2-methylphenol) stock (e.g., 10, 25, 50, 100, 200 µM) in Methanol.
-
Reaction: In a 96-well plate or test tubes:
-
Add 100 µL of sample dilution.
-
Add 100 µL of DPPH solution.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Measurement: Read absorbance at 517 nm (
). -
Blank: Measure absorbance of Methanol + DPPH (
).
Figure 2: Step-by-step workflow for the DPPH Radical Scavenging Assay.
Protocol B: ABTS Radical Cation Decolorization Assay
Suitable for lipophilic compounds due to ethanol compatibility.
Principle: ABTS is oxidized to the blue-green radical cation ABTS[1][2]•+. Antioxidants reduce it back to colorless ABTS.[2]
Reagents:
-
ABTS Solution (7 mM): Dissolve 19.2 mg ABTS in 5 mL distilled water.
-
Potassium Persulfate (2.45 mM): Add to ABTS solution to generate radicals.
-
Working Solution: Incubate the mixture in the dark for 12–16 hours. Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .[6]
Procedure:
-
Pipette 20 µL of sample (various concentrations in Ethanol) into a well.
-
Add 180 µL of the diluted ABTS•+ working solution.
-
Incubate for 6 minutes in the dark.
-
Measure absorbance at 734 nm .
Protocol C: FRAP (Ferric Reducing Antioxidant Power)
Measures electron-donating potential (SET mechanism).[1][2]
Reagents:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ Solution (10 mM) in 40 mM HCl.
-
FeCl₃ Solution (20 mM) in water.
-
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh.
Procedure:
-
Add 10 µL of sample (in Methanol) to a well.
-
Add 290 µL of FRAP Reagent.
-
Incubate at 37°C for 30 minutes .
-
Measure absorbance at 593 nm .
-
Compare against a standard curve of Ferrous Sulfate (
).[2]
Data Analysis & Calculation
1. Percentage Inhibition (DPPH/ABTS):
2. IC50 Determination: Plot Concentration (X-axis) vs. % Inhibition (Y-axis).[1][2] Use non-linear regression (Sigmoidal Dose-Response) to calculate the concentration required for 50% inhibition.[1][2]
3. Trolox Equivalent Antioxidant Capacity (TEAC):
Express results as
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | Sample insoluble in aqueous buffer (FRAP/ABTS). | Use Ethanol for ABTS dilution.[6] For FRAP, ensure sample volume is low (<5%).[2] |
| No Color Change | Concentration too low. | Increase stock concentration to 20 mM or 50 mM. |
| High Background Abs | Compound absorbs at testing wavelength. | Run a "Sample Blank" (Sample + Solvent only) and subtract this value. |
| Inconsistent Data | Light sensitivity of reagents. | Keep DPPH and ABTS solutions wrapped in foil at all times. |
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[2] Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.[1][2] Link
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999).[2] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[2] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1][2] Link[2]
-
Benzie, I. F., & Strain, J. J. (1996).[2] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][7][9] Analytical Biochemistry, 239(1), 70-76.[2] Link[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17215, 4,4'-Methylenebis(2-methylphenol).[1][2] Link
Sources
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Application Note: High-Performance Polymer Synthesis using 4,4'-Methylenebis(2-methylphenol)
Abstract & Core Value Proposition
This guide details the utilization of 4,4'-Methylenebis(2-methylphenol) (DMBPF) as a monomer for synthesizing high-performance thermosets and thermoplastics. Unlike standard Bisphenol A (BPA) or Bisphenol F (BPF), DMBPF incorporates ortho-methyl substituents on the phenolic rings.
Key Advantages:
-
Hydrolytic Stability: The steric hindrance provided by the methyl groups protects the ether/ester linkages in the final polymer from hydrolysis.[1]
-
Low Dielectric Constant: Increased free volume and hydrophobicity make DMBPF-based resins ideal for high-frequency electronic substrates (5G/6G applications).
-
Reduced Toxicity Profile: DMBPF serves as a structural analog to BPA without the isopropylidene linkage, often cited in endocrine disruption concerns, though specific toxicology should always be verified.[1]
Chemical Structure & Reactivity[1][2][3][4]
Molecular Formula: C₁₅H₁₆O₂ Molecular Weight: 228.29 g/mol [1][][3]
The reactivity of DMBPF is defined by the ortho-methyl group .[1] While it enhances stability, it also imposes steric constraints during polymerization.[1] Protocols must be adjusted (e.g., longer reaction times or specific catalysts) compared to unhindered bisphenols.[1]
Reactivity Visualization
Figure 1: Structural reactivity map of DMBPF highlighting the influence of the ortho-methyl group on downstream polymerization pathways.
Protocol 1: Synthesis of Low-Dielectric Polybenzoxazine Resins
Application: Electronic packaging, aerospace composites.[1] Mechanism: Mannich condensation of DMBPF, formaldehyde, and a primary amine.[1]
Materials
-
Monomer: 4,4'-Methylenebis(2-methylphenol) (1 mol eq.)
-
Amine: Aniline (2 mol eq.) or Allylamine (for higher crosslinking).[1]
-
Aldehyde: Paraformaldehyde (4 mol eq. of CH₂O).[1]
-
Solvent: Toluene or Xylene (1:1 w/v ratio to solids).[1]
-
Workup: Sodium hydroxide (0.1 N), Distilled water.
Step-by-Step Methodology
-
Reactant Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve DMBPF in toluene.
-
Amine Addition: Add the primary amine (e.g., aniline) dropwise at room temperature to prevent exotherms.[1]
-
Formaldehyde Addition: Add paraformaldehyde slowly.[1] The mixture will become cloudy.[1]
-
Reaction (Condensation):
-
Purification:
-
Isolation: Remove solvent via rotary evaporation at 60°C under reduced pressure.
-
Curing (Polymerization):
-
Step 1: 160°C for 2 hours.
-
Step 2: 180°C for 2 hours.
-
Step 3: 200°C for 2 hours (Post-cure).
-
Data Output: Thermal Properties
| Property | Value (Typical) | Comparison to Unsubstituted BPF-Bz |
|---|---|---|
| Tg (DSC) | 165–175°C | +10–15°C (Restricted rotation) |
| Water Absorption | < 0.8% | Significantly Lower |
| Dielectric Constant (Dk) | ~2.6 (10 GHz) | Lower (Better for 5G) |
Protocol 2: Synthesis of Hydrolytically Stable Epoxy Resins
Application: Marine coatings, encapsulation.[1] Mechanism: Glycidylation using epichlorohydrin (ECH) and phase transfer catalysis.[1]
Materials
-
Bisphenol: DMBPF (100 g, 0.438 mol).[1]
-
Epichlorohydrin: 405 g (4.38 mol) – 10x molar excess to prevent oligomerization.[1]
-
Catalyst: Benzyltrimethylammonium chloride (BTMAC) (1 wt% of bisphenol).
-
Base: 50% aq.[1] NaOH.
Step-by-Step Methodology
-
Dissolution: Dissolve DMBPF in the excess epichlorohydrin in a flask fitted with a Dean-Stark trap.
-
Catalyst Addition: Add BTMAC and heat to 90°C .
-
Dehydrohalogenation:
-
Add 50% NaOH dropwise over 3 hours while maintaining azeotropic distillation of water/ECH.
-
Recycle the ECH layer back to the flask; discard the aqueous layer.[1]
-
Critical Control Point: The methyl groups make the phenolic hydroxyl less acidic.[1] Ensure vigorous stirring to maximize phase transfer efficiency.
-
-
Finishing:
-
Characterization:
Protocol 3: Polycarbonate Synthesis (Interfacial Phosgenation)
Application: Optical lenses, high-impact engineering plastics.[1] Note: Due to phosgene toxicity, Triphosgene or Diphenyl Carbonate (DPC) melt methods are often preferred in labs, but interfacial yields the highest molecular weight.[1]
Workflow Visualization
Figure 2: Interfacial polymerization workflow for DMBPF-based polycarbonate.
Protocol Parameters
-
Phase System: DMBPF dissolved in Aqueous NaOH (pH 12) + Methylene Chloride (DCM).
-
Phosgenation: Bubble Phosgene gas (or add Triphosgene solution) into the emulsion at 20–25°C.
-
pH Control: Maintain pH > 10 using NaOH.
-
Catalysis: Add Triethylamine (TEA, 1 mol%) after phosgenation to couple oligomers.
-
Precipitation: Pour DCM phase into Methanol to precipitate the white polymer fiber.[1]
References
-
Chemical Identity: PubChem. 4,4'-Methylenebis(2-methylphenol).[1] CID 11160528.[1] Link
-
CAS Verification: BOC Sciences.[1] CAS 2467-25-6 Product Data.
-
Polybenzoxazine Chemistry: Ishida, H., & Agag, T. (2011).[1] Handbook of Benzoxazine Resins. Elsevier.[1] (General reference for benzoxazine synthesis protocols adapted above).
-
Epoxy Synthesis: Pham, H. Q., & Marks, M. J. (2005).[1] Epoxy Resins. Ullmann's Encyclopedia of Industrial Chemistry.[1] (Standard glycidylation protocols).
-
Comparative Properties: ChemicalBook. 4,4'-Methylenebis(2-methylphenol) Properties and MSDS. Link
Sources
Application Note: High-Sensitivity Quantification of 4,4'-Methylenebis(2-methylphenol) in Environmental Samples
This Application Note provides a comprehensive protocol for the detection and quantification of 4,4'-Methylenebis(2-methylphenol) (CAS: 2467-25-6), also known as 3,3'-Dimethylbisphenol F (DMBPF) , in environmental matrices.
Introduction & Significance
4,4'-Methylenebis(2-methylphenol) (DMBPF) is a structural analogue of Bisphenol F (BPF) and Bisphenol A (BPA). It is widely utilized as an intermediate in the synthesis of epoxy resins, antioxidants, and high-performance polymers. Due to the methylation at the ortho- position relative to the hydroxyl group, DMBPF exhibits distinct steric properties and lipophilicity (LogP ~4.2) compared to BPF.[1][2]
Recent environmental surveillance suggests that DMBPF, like other bisphenol analogues, acts as an emerging contaminant with potential endocrine-disrupting properties. Its detection in complex environmental matrices (surface water, sediment, soil) requires rigorous sample preparation to eliminate interferences from humic acids and isomeric phenolic compounds.
Key Compound Data
-
IUPAC Name: 4,4'-Methylenebis(2-methylphenol)[3]
-
Common Names: 3,3'-Dimethylbisphenol F (DMBPF); Di-o-cresyl methane; Bis(4-hydroxy-3-methylphenyl)methane.
-
Molecular Formula: C₁₅H₁₆O₂
-
Molecular Weight: 228.29 g/mol
-
pKa: ~10.2 (Phenolic OH)
Experimental Workflow Overview
The following diagram outlines the critical path for sample processing, ensuring analyte integrity from collection to quantification.
Figure 1: Analytical Workflow for DMBPF Determination. The protocol bifurcates based on matrix type (Liquid vs. Solid) but converges at the reconstitution step for unified LC-MS/MS analysis.[5][6][7][8]
Sample Preparation Protocols
Aqueous Samples (Surface/Wastewater)
Principle: Enrichment of trace phenols using hydrophilic-lipophilic balance (HLB) solid-phase extraction.
-
Filtration: Filter 500 mL – 1 L of water sample through a 0.7 µm glass fiber filter (GFF) to remove suspended solids.
-
pH Adjustment: Adjust filtrate to pH 3.0–4.0 using 1M HCl. Note: Acidification suppresses the ionization of phenols, ensuring they are retained on the SPE sorbent.
-
SPE Conditioning: Use Oasis HLB cartridges (200 mg/6 cc) or equivalent.
-
Wash with 6 mL Methanol (MeOH).
-
Equilibrate with 6 mL Ultrapure Water (pH 3).
-
-
Loading: Pass the sample through the cartridge at a flow rate of 5–10 mL/min.
-
Washing: Wash with 10 mL of 5% MeOH in water to remove salts and highly polar interferences. Dry the cartridge under vacuum for 20 mins.
-
Elution: Elute analytes with 2 × 4 mL of MeOH.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen (N₂) at 40°C. Reconstitute in 1 mL of MeOH:Water (50:50 v/v).
Solid Samples (Soil/Sediment)
Principle: Ultrasonic-assisted extraction (UAE) followed by cleanup to remove complex organic matrices.
-
Lyophilization: Freeze-dry samples for 24–48 hours and sieve (<2 mm).
-
Extraction: Weigh 1.0 g of dry sample into a glass centrifuge tube.
-
Add 10 mL of Methanol/Acetonitrile (1:1 v/v).
-
Sonicate for 20 mins at <30°C.
-
Centrifuge at 4000 rpm for 10 mins. Collect supernatant.
-
Repeat extraction twice and combine supernatants.
-
-
Clean-up (Optional but Recommended): Pass the extract through a silica gel or Florisil cartridge if the matrix is high in organic matter (e.g., sludge).
-
Concentration: Evaporate to dryness under N₂. Reconstitute in 1 mL of MeOH:Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter before injection.
Analytical Method: LC-MS/MS (ESI-)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the preferred method due to the acidic nature of the phenolic protons.
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Mobile Phase A: Water (Ultra-pure). Note: Avoid acidic buffers (Formic acid) in negative mode as they suppress ionization. 0.1-0.5 mM Ammonium Fluoride (NH₄F) can be added to enhance signal.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient:
-
0–1 min: 30% B
-
1–8 min: Linear ramp to 95% B
-
8–10 min: Hold 95% B
-
10.1 min: Re-equilibrate 30% B
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Negative Mode.[9]
-
Capillary Voltage: -2.5 to -3.5 kV.
-
MRM Transitions:
-
Precursor Ion [M-H]⁻: 227.1 m/z
-
Quantifier Ion: 107.1 m/z (Cleavage of methylene bridge, forming methylphenolate anion).
-
Qualifier Ion: 211.1 m/z (Loss of methyl/methane) or 93.0 m/z (Phenol fragment if demethylation occurs).
-
Table 1: Optimized MRM Transitions for DMBPF
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| DMBPF | 227.1 | 107.1 | 30 | 22 | Quantifier |
| 227.1 | 211.1 | 30 | 18 | Qualifier | |
| Bisphenol F-d8 (IS) | 207.1 | 96.1 | 30 | 20 | Internal Std |
Note: Since deuterated DMBPF is rarely available, Bisphenol F-d8 or Bisphenol A-d16 are recommended as Internal Standards (IS).
Alternative Method: GC-MS (Derivatization Required)
If LC-MS/MS is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust alternative, provided the hydroxyl groups are derivatized to increase volatility.
Derivatization Protocol
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 50 µL of anhydrous Pyridine.
-
Incubate at 70°C for 30–60 minutes.
-
Cool and inject directly into GC-MS.
GC-MS Parameters
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
Detection: SIM Mode.
-
Target Ions (TMS-Derivative):
-
Molecular Ion (M+): 372 m/z
-
Base Peak: 357 m/z (M - CH₃)
-
Fragment: 179 m/z
-
Quality Control & Validation
To ensure Trustworthiness and Self-Validation of the protocol:
-
Linearity: Construct a 6-point calibration curve (0.5 ng/mL – 100 ng/mL) in MeOH:Water. R² should be > 0.99.
-
Recovery: Spike blank water/soil matrices at low (5 ng/L) and high (50 ng/L) levels. Acceptable recovery range: 70–120%.
-
Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix extract. If suppression >20% is observed, use Matrix-Matched Calibration or Standard Addition.
-
Blanks: Run a solvent blank every 10 samples to monitor for carryover, as bisphenols can leach from plastic labware. Use glass consumables wherever possible.
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: 4,4'-Methylenebis(2-methylphenol).[3] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17235, 4,4'-Methylenebis(2-methylphenol). Link
-
Wang, Q., et al. (2021). Occurrence of bisphenol F and its derivatives in environmental matrices: A review. Environmental Pollution. Link (Contextual reference for Bisphenol F analogues).
-
US EPA. (2022). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Link (Standard protocol basis for phenolic EDCs).
-
Chen, D., et al. (2016). Bisphenol analogues other than BPA: environmental occurrence, human exposure, and toxicity. Environmental Science & Technology. Link
Sources
- 1. Occurrence of phthalates and bisphenol A and F in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of environmental pollutant Bisphenol F elicited prostate injury targets and underlying mechanisms through network toxicology, molecular docking, and multi-level bioinformatics data integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ccpnt.org [ccpnt.org]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 6. mdpi.com [mdpi.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. web.uvic.ca [web.uvic.ca]
Application Note: Electrochemical Detection of 4,4'-Methylenebis(2-methylphenol)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Monitoring a Key Industrial Antioxidant
4,4'-Methylenebis(2-methylphenol), a member of the bisphenol family, is a crucial antioxidant primarily utilized in the production of plastics and rubber. Its principal role is to prevent the oxidative degradation of materials, thereby extending their lifespan and maintaining their physical properties. However, the potential for this compound to leach into the environment and subsequently into food and water sources raises concerns about its impact on biological systems. As with other phenolic compounds, there is a growing need for sensitive and reliable methods for its detection and quantification.
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of phenolic compounds. These methods are characterized by their high sensitivity, rapid response times, and cost-effectiveness.[1] This application note provides a detailed protocol for the electrochemical detection of 4,4'-Methylenebis(2-methylphenol) using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE).
Principle of Electrochemical Detection: Unveiling the Redox Signature
The electrochemical detection of 4,4'-Methylenebis(2-methylphenol) is predicated on its oxidation at an electrode surface. The two phenolic hydroxyl groups in the molecule are susceptible to oxidation, a process that involves the transfer of electrons to the electrode. This electron transfer generates a current that is proportional to the concentration of the analyte in the solution.
Cyclic Voltammetry (CV) is an essential technique for characterizing the electrochemical behavior of a substance. It involves scanning the potential of the electrode in both forward and reverse directions and measuring the resulting current. The resulting voltammogram provides information about the oxidation potential of the analyte and the reversibility of the electrochemical reaction. For many phenolic compounds, the oxidation process is irreversible due to the formation of reactive phenoxy radicals that can undergo subsequent chemical reactions, such as polymerization, leading to electrode fouling.[2]
Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis.[3] It involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a higher signal-to-noise ratio and lower detection limits compared to CV.[3]
The proposed electrochemical oxidation of 4,4'-Methylenebis(2-methylphenol) at the GCE surface is illustrated below. The process likely involves a two-electron, two-proton transfer from the hydroxyl groups to form a quinone-like species.
Caption: Workflow for Glassy Carbon Electrode (GCE) preparation.
Voltammetric Analysis
-
Prepare Analyte Solutions:
-
Prepare a stock solution of 4,4'-Methylenebis(2-methylphenol) in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the supporting electrolyte (0.1 M PBS, pH 7.0).
-
-
Cyclic Voltammetry (CV) Analysis:
-
Place the prepared three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Record a blank CV scan to establish the background current.
-
Add a known concentration of the analyte to the cell.
-
Scan the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., +1.0 V) and back to the initial potential at a scan rate of 50 mV/s.
-
Observe the appearance of an oxidation peak in the anodic scan.
-
-
Differential Pulse Voltammetry (DPV) Analysis:
-
Using the same setup, perform DPV analysis on the blank electrolyte and the standard solutions.
-
Optimize the DPV parameters (e.g., pulse amplitude, pulse width, scan increment) to achieve the best signal-to-noise ratio.
-
A typical set of parameters could be: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s. [4]
-
Data Analysis and Quantification
-
Calibration Curve:
-
Plot the peak current obtained from the DPV measurements against the corresponding concentration of 4,4'-Methylenebis(2-methylphenol).
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
-
Sample Analysis:
-
For unknown samples, prepare the sample in the supporting electrolyte and perform DPV analysis under the same optimized conditions.
-
Use the calibration curve to determine the concentration of 4,4'-Methylenebis(2-methylphenol) in the sample.
-
Expected Results and Data Presentation
The electrochemical analysis should yield well-defined voltammetric peaks for 4,4'-Methylenebis(2-methylphenol).
| Parameter | Technique | Expected Value/Range | Rationale |
| Oxidation Potential (Epa) | CV / DPV | +0.5 V to +0.8 V (vs. Ag/AgCl) | Based on the oxidation potentials of similar phenolic antioxidants. |
| Linear Range | DPV | Low µM to high µM | Dependent on the electrode surface condition and DPV parameters. |
| Limit of Detection (LOD) | DPV | Sub-µM to nM range | DPV offers high sensitivity for trace analysis. [3] |
| Correlation Coefficient (R²) | DPV Calibration | > 0.99 | Indicates a strong linear relationship between current and concentration. |
Troubleshooting and Method Validation
-
No or Poor Signal: Ensure proper electrode polishing and activation. Check for loose connections in the electrochemical cell.
-
High Background Current: Use high-purity reagents and deoxygenate the electrolyte by purging with nitrogen gas.
-
Poor Reproducibility: Consistent electrode preparation is key. Ensure the electrodes are properly cleaned between measurements.
-
Method Validation: To ensure the reliability of the method, perform recovery studies by spiking known concentrations of the analyte into a sample matrix. Analyze the spiked samples and calculate the percentage recovery.
Conclusion: A Powerful Tool for Antioxidant Analysis
The electrochemical methods detailed in this application note provide a robust and sensitive platform for the detection and quantification of 4,4'-Methylenebis(2-methylphenol). The use of voltammetric techniques, particularly DPV, offers a rapid and cost-effective alternative to traditional analytical methods. This protocol can be adapted for the analysis of other phenolic antioxidants and can be integrated into quality control processes and environmental monitoring programs.
References
-
Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review. (2022). PMC. Available at: [Link]
-
A Novel Differential Pulse Voltammetric (DPV) Method for Measuring the Antioxidant Capacity of Polyphenols-Reducing Cupric Neocuproine Complex. (2014). ACS Publications. Available at: [Link]
-
Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. (2022). ACS Omega. Available at: [Link]
-
Electroanalytical method for the detection of phenol :A Brief. (2022). ResearchGate. Available at: [Link]
-
Selective Electrochemical versus Chemical Oxidation of Bulky Phenol. (2016). PubMed. Available at: [Link]
-
Degradation of Methylene Blue Dye and Bisphenol-A Using Expanded Graphene-Polypyrrole-Magnetite Nanocomposite. (2022). SpringerLink. Available at: [Link]
-
Stable and Sensitive Electrochemical Detection of Phenolic Compounds at Carbon Nanotube Modified Glassy Carbon Electrodes. (2003). ResearchGate. Available at: [Link]
-
A Novel Electrochemical Sensing Platform for the Sensitive Detection and Degradation Monitoring of Methylene Blue. (2022). MDPI. Available at: [Link]
-
Electrochemical versus Chemical Oxidation of Bulky Phenols: 2,6-diphenylphenol and 2,2-dihydroxybiphenol. (n.d.). Trent University. Available at: [Link]
-
Electrochemical Determination of the Antioxidant Capacity, Total Phenolics, and Ascorbic Acid in Fruit and Vegetables by Differential Pulse Voltammetry (DPV) with a p-Toluene Sulfonic Acid Modified Glassy Carbon Electrode (TSA/GCE). (2019). Taylor & Francis Online. Available at: [Link]
-
A novel differential pulse voltammetric (DPV) method for measuring the antioxidant capacity of polyphenols-reducing cupric neocuproine complex. (2014). PubMed. Available at: [Link]
-
Electrochemistry of methylene blue bound to a DNA-modified electrode. (1997). PubMed. Available at: [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2015). PMC. Available at: [Link]
-
Antioxidant Determining Using Electrochemical Method. (2023). MDPI. Available at: [Link]
-
Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements. (2023). MDPI. Available at: [Link]
-
Antioxidant capacity of phenolic and related compounds: correlation among electrochemical, visible spectroscopy methods and structure. (2001). Taylor & Francis Online. Available at: [Link]
-
Methylene-Blue-Encapsulated Metal-Organic-Framework-Based Electrochemical POCT Platform for Multiple Detection of Heavy Metal Ions in Milk. (2023). MDPI. Available at: [Link]
-
Electrochemical Sensor Based on Glassy-Carbon Electrode Modified with Dual-Ligand EC-MOFs Supported on rGO for BPA. (2022). PMC. Available at: [Link]
-
Differential pulse voltammograms for the different evaluated extracts... (2021). ResearchGate. Available at: [Link]
-
Indirect electroanalytical detection of phenols. (2015). RSC Publishing. Available at: [Link]
-
Modification of Glassy Carbon Electrodes with Complexes of Manganese(II) with Some Phenanthroline Derivatives Immobilized in Nafion Layer. (2022). MDPI. Available at: [Link]
-
Electrochemical Sensor Based on Glassy Carbon Electrode Modified with Carbon Nanohorns (SWCNH) for Determination of Cr(VI) via Adsorptive Cathodic Stripping Voltammetry (AdCSV) in Tap Water. (2022). MDPI. Available at: [Link]
Sources
- 1. Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape in HPLC analysis of 4,4'-Methylenebis(2-methylphenol)
< Technical Support Center
Guide: Troubleshooting Poor Peak Shape in HPLC Analysis of 4,4'-Methylenebis(2-methylphenol)
Welcome to the technical support center for chromatographic analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies for achieving optimal peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 4,4'-Methylenebis(2-methylphenol). This molecule, with its two phenolic hydroxyl groups, presents unique challenges that require a systematic and scientifically grounded approach to method development and troubleshooting.
Section 1: Rapid Troubleshooting by Symptom (Q&A)
This section addresses the most common peak shape abnormalities observed during the analysis of phenolic compounds like 4,4'-Methylenebis(2-methylphenol).
Q1: Why is my peak for 4,4'-Methylenebis(2-methylphenol) tailing?
A1: Peak tailing, where the latter half of the peak is drawn out, is the most frequent issue for phenolic analytes. It indicates a secondary, undesirable interaction mechanism occurring alongside the primary reversed-phase retention.[1]
-
Primary Cause: Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above approximately 3.5, these silanols can deprotonate to form anionic silanates (Si-O⁻).[3] The acidic phenolic hydroxyl groups of your analyte can then engage in strong, secondary ionic interactions with these sites, slowing down the elution of a fraction of the analyte molecules and causing a tailed peak.[1][2]
-
Secondary Cause: Metal Chelation. 4,4'-Methylenebis(2-methylphenol) has two hydroxyl groups positioned in a way that can facilitate chelation with metal ions. Trace metal contaminants (e.g., iron, titanium) can be exposed on the stationary phase surface or leached from stainless steel components of the HPLC system (frits, tubing).[4][5] The analyte can chelate with these metal ions, creating another form of secondary interaction that leads to significant peak tailing.[4]
-
Other Potential Causes:
-
Column Void: A physical void or channel at the head of the column can disrupt the sample band, leading to tailing. This can be confirmed by replacing the column.[1]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, causing tailing. Try reducing the injection volume or sample concentration.
-
Q2: What causes my peak to show fronting?
A2: Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to specific issues.
-
Primary Cause: Sample Solvent Mismatch. The most common cause is injecting the sample in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase.[6] For example, if your mobile phase is 50% acetonitrile/water and you inject your sample dissolved in 100% acetonitrile, the portion of the analyte at the leading edge of the injection band will travel faster than the rest, causing the peak to front. The best practice is to dissolve the sample in the initial mobile phase whenever possible.
-
Secondary Cause: Mass Overload. While often associated with tailing, severe concentration overload can also manifest as fronting under certain conditions.
Q3: Why is my peak split or shouldered?
A3: A split or shouldered peak suggests that the analyte is eluting as two or more unresolved bands.
-
Primary Cause: Mobile Phase pH is too close to Analyte pKa. This is a critical factor for ionizable compounds like phenols.[7][8] If the mobile phase pH is within about ±1.5 units of the analyte's pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[8] These two forms have different polarities and will interact differently with the stationary phase, leading to peak splitting or severe broadening.[7] The predicted pKa for a similar, related compound, 4,4'-Methylenebis(2-tert-butyl-6-methylphenol), is approximately 10.28, suggesting the phenolic protons of your analyte are weakly acidic.[9] To ensure a single ionic state, the mobile phase pH should be buffered at least 2 units below the pKa.
-
Other Potential Causes:
-
Partially Blocked Frit: A blockage in the column's inlet frit can cause the sample path to be disturbed, creating a split peak. This can often be resolved by back-flushing the column (if the manufacturer allows).[1]
-
Co-eluting Interference: An impurity or related substance may be co-eluting with your main peak. Verify the purity of your standard.
-
Injection Solvent Effect: A severe mismatch between the injection solvent and mobile phase can sometimes cause peak splitting.
-
Section 2: Systematic Troubleshooting Workflow
When encountering poor peak shape, a systematic approach is more effective than random adjustments. Follow this workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting poor HPLC peak shape.
Section 3: In-Depth FAQs
Q: What is the optimal mobile phase pH for analyzing 4,4'-Methylenebis(2-methylphenol)?
A: The optimal mobile phase pH should ensure the analyte is in a single, non-ionized state and that secondary silanol interactions are minimized. Since 4,4'-Methylenebis(2-methylphenol) is a weak acid, a low pH is required.
-
Rule of Thumb: Operate at a pH at least 2 units below the pKa of the analyte.
-
Recommendation: A buffered mobile phase in the pH range of 2.5 to 3.5 is an excellent starting point.[3][10] This low pH serves two critical purposes:
-
It fully protonates the phenolic hydroxyl groups, ensuring the analyte is in its neutral, more hydrophobic form, which promotes consistent retention in reversed-phase chromatography.[11]
-
It suppresses the ionization of residual silanol groups on the silica packing, significantly reducing the secondary interactions that cause peak tailing.[10][12]
-
-
Suitable Buffers: Use low pH modifiers like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1%.[3][12] Phosphate buffers are also effective in this pH range.[10]
Q: How can I confirm if metal chelation is the problem?
A: If peak tailing persists even after optimizing the mobile phase to a low pH, metal chelation is a strong possibility.[4] You can diagnose and solve this issue with the following steps:
-
Introduce a Chelating Agent: Add a small concentration of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 5-10 µM) or sample.[13][14] If the peak shape dramatically improves, it confirms that metal chelation was the root cause.[15]
-
System Passivation: If contamination is severe, you may need to passivate the entire HPLC system. This involves flushing the system (without the column) with a solution containing a chelating agent or a mild acid like nitric or citric acid to remove accumulated metal ions.[13] Always consult your HPLC manufacturer's guidelines before performing this procedure.[13]
-
Use Bio-inert or Metal-Free Systems: For long-term solutions, consider using HPLC systems and columns marketed as "bio-inert" or "metal-free," which are constructed with materials like PEEK or have specially treated metal surfaces to prevent analyte-metal interactions.[4]
Section 4: Key Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to finding the optimal pH for your analysis.
-
Preparation of Stock Buffers: Prepare 100 mM aqueous stock solutions of phosphoric acid and potassium phosphate.
-
Initial Mobile Phase Preparation (pH 2.5):
-
Prepare your aqueous mobile phase component (e.g., 20 mM potassium phosphate).
-
While monitoring with a calibrated pH meter, add the phosphoric acid stock solution dropwise until the pH reaches 2.5.
-
Mix this aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired final composition (e.g., 50:50 v/v).
-
-
Analysis: Equilibrate the column with the pH 2.5 mobile phase and inject your sample. Record the retention time and calculate the peak asymmetry factor.
-
Iterative Adjustment: Prepare additional mobile phases at pH 3.0, 3.5, and 7.0 using the same method.
-
Data Evaluation: Analyze the sample with each mobile phase and compare the results. Select the pH that provides the best balance of retention, resolution, and peak symmetry (asymmetry factor closest to 1.0).
Protocol 2: System Passivation with EDTA
This procedure helps remove metal contaminants from the HPLC flow path. Warning: Always remove the column before starting.
-
Prepare Passivation Solution: Prepare a solution of 0.1% EDTA in HPLC-grade water.
-
System Flush:
-
Replace all mobile phase lines with the EDTA solution.
-
Disconnect the column and replace it with a union.
-
Purge each pump line for 10 minutes at a high flow rate (e.g., 5 mL/min).
-
Flush the entire system, including the autosampler and flow cell, by running a blank gradient or isocratic flow for 60 minutes.
-
-
Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for another 60 minutes to remove all traces of EDTA.
-
Re-equilibration: Re-install the column and equilibrate with your analytical mobile phase until a stable baseline is achieved.
Section 5: Data-Driven Insights
The choice of mobile phase pH has a profound and direct impact on the chromatography of ionizable compounds. The table below illustrates the expected effect of pH on the peak shape of 4,4'-Methylenebis(2-methylphenol).
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Predicted Peak Asymmetry (As) | Predicted Retention | Rationale |
| 2.5 | Fully Protonated (Neutral) | Largely Protonated (Neutral) | 1.0 - 1.2 | Strong | Optimal condition. Analyte is hydrophobic, and secondary silanol interactions are suppressed.[10][11] |
| 4.5 | Fully Protonated (Neutral) | Partially Deprotonated (Anionic) | 1.5 - 2.0 | Moderate | Analyte is neutral, but increasing silanol ionization introduces secondary interactions, causing tailing.[2][3] |
| 7.0 | Fully Protonated (Neutral) | Mostly Deprotonated (Anionic) | > 2.0 | Weaker | Significant silanol ionization leads to strong secondary interactions and severe peak tailing.[1] |
| 10.0 | Partially Deprotonated (Anionic) | Fully Deprotonated (Anionic) | Broad / Split | Weakest | pH is near the analyte's pKa, causing a mixed population of ionic species and poor peak shape.[7][8] |
Peak Asymmetry is calculated as As = B/A at 10% of the peak height.
Caption: Mechanism of peak tailing due to silanol interactions at different pH levels.
References
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
UPLCS. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
ResearchGate. (2025). hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Retrieved from [Link]
-
ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]
-
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Retrieved from [Link]
-
ResearchGate. (2025). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Retrieved from [Link]
-
aapptec. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acdlabs.com [acdlabs.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. 4,4'-METHYLENEBIS(2-TERT-BUTYL-6-METHYLPHENOL) | 96-65-1 [chemicalbook.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. support.waters.com [support.waters.com]
- 13. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. researchgate.net [researchgate.net]
Common impurities in 4,4'-Methylenebis(2-methylphenol) synthesis
Technical Support Center: Impurity Control in 4,4'-Methylenebis(2-methylphenol) Synthesis
Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting Common Impurities & Synthesis Optimization
Executive Summary
The synthesis of 4,4'-Methylenebis(2-methylphenol) (also known as 4,4'-Methylenebis(o-cresol) or Dicresyl) via the acid-catalyzed condensation of o-cresol and formaldehyde is a regioselective challenge. While the methyl group at the ortho position (C2) directs substitution primarily to the para position (C4), the remaining ortho position (C6) remains active.
This guide addresses the three critical impurity classes that compromise yield and downstream application (e.g., epoxy resin curing, antioxidant performance):
-
Regioisomers (2,4' and 2,2' bridges).
-
Oligomers (Trimers/Novolacs).
-
Oxidative Color Bodies (Quinones).
Module 1: Isomeric Impurities (The "Wrong" Bridge)
User Question: I am consistently seeing a secondary peak in my HPLC trace (approx. 5-8% area) and my melting point is depressed by 4°C. What is this impurity?
Technical Diagnosis: You are likely observing the 2,4'-Methylenebis(2-methylphenol) isomer.
-
Mechanism: o-Cresol has two active sites: the para position (C4) and the open ortho position (C6). While the para position is sterically favored and electronically activated, higher reaction temperatures or strong acid catalysts can overcome the activation energy barrier for ortho substitution, leading to C4-C6 linkages (2,4'-isomer) or even C6-C6 linkages (2,2'-isomer).
-
Impact: Isomers disrupt the crystal lattice, leading to the observed melting point depression and difficulties in crystallization.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Temperature | Lower to <60°C | Kinetic control favors para-substitution (C4). Higher temperatures (>80°C) increase thermodynamic equilibration, promoting ortho-attack. |
| Catalyst | Switch to p-TSA | Strong mineral acids ( |
| Addition Rate | Slow Feed | Slow addition of formaldehyde prevents local hot-spots and high concentration zones that favor random substitution. |
Module 2: Oligomers & Polymerization (The "Gunk")
User Question: My reaction mixture has turned into a viscous, semi-solid gum that won't crystallize. What happened?
Technical Diagnosis: You have formed Novolac-type oligomers (Trimers, Tetramers).
-
Mechanism: If the formaldehyde-to-cresol ratio approaches or exceeds 0.6:1, or if the reaction time is prolonged, the formed bisphenol product reacts further with formaldehyde at the remaining active ortho (C6) sites. This creates methylene bridges between bisphenol units, forming chains.
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure your Formaldehyde : o-Cresol molar ratio is strictly 0.5 : 1.0 (theoretical) or slightly lower (e.g., 0.48 : 1.0 ). Excess cresol acts as a solvent and prevents chain growth.
-
Quench Timing: Monitor the reaction by TLC or HPLC. Stop the reaction immediately upon consumption of formaldehyde.
-
Rescue Strategy: If oligomers are present, dissolve the crude mass in hot Toluene . Oligomers are often more soluble in cold toluene than the crystalline dimer, allowing separation via filtration.
Module 3: Visualizing the Reaction Network
The following diagram illustrates the competitive pathways leading to the target product versus impurities.
Caption: Reaction pathway showing the competition between the desired 4,4'-linkage and impurity formation.
Module 4: Purification & Color Stability
User Question: My product is white initially but turns pink/yellow after drying. How do I fix this?
Technical Diagnosis: This is Oxidative Instability .
-
Mechanism: Phenolic rings are susceptible to oxidation, forming quinones (highly colored species). This is accelerated by residual acid catalyst or metal ions.
Self-Validating Purification Protocol:
-
Neutralization (Critical Step):
-
After the reaction, wash the organic phase with warm water followed by a Sodium Bicarbonate (
) wash. -
Validation: Check pH of the waste water. It must be neutral (pH 6-7). Acidic residues catalyze oxidation during drying.
-
-
Recrystallization:
-
Solvent System: Aqueous Methanol (MeOH:H2O) or Toluene.
-
Method: Dissolve crude solid in boiling solvent. Add a pinch of Sodium Dithionite (
) (reducing agent) to the hot solution to bleach color bodies. -
Cooling: Slow cooling promotes the exclusion of the 2,4'-isomer from the crystal lattice.
-
Purification Workflow Diagram:
Caption: Step-by-step purification workflow to ensure removal of acid, isomers, and color bodies.
References
-
Regioselectivity in Phenol Condensations
-
Synthesis & Properties
-
4,4'-Methylenebis(2-methylphenol) Compound Summary. PubChem, National Library of Medicine. Link
-
-
Purification Methodologies
-
Isomer Separation
Sources
Navigating Matrix Effects in LC-MS/MS Analysis of 4,4'-Methylenebis(2-methylphenol): A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS analysis of 4,4'-Methylenebis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in their analytical workflows. Here, we delve into the causes of these effects and provide practical, field-proven solutions to ensure the accuracy and reliability of your results.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, 4,4'-Methylenebis(2-methylphenol), in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[3]
The most common manifestation of matrix effects is ion suppression, where the presence of matrix components reduces the signal intensity of the target analyte.[1][4] This happens because the co-eluting compounds compete with the analyte for ionization, effectively reducing the number of analyte ions that reach the detector.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of matrix effects in my 4,4'-Methylenebis(2-methylphenol) analysis?
A1: Several indicators may suggest the presence of matrix effects:
-
Poor reproducibility: Inconsistent results across replicate injections of the same sample.
-
Inaccurate quantification: Discrepancies between expected and measured concentrations, especially in spiked samples.
-
Shifts in retention time: The retention time of 4,4'-Methylenebis(2-methylphenol) may shift unexpectedly between samples.[5]
-
Altered peak shapes: Peaks may appear broadened, tailing, or split.[5]
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range.[6]
Q2: How can I definitively confirm that matrix effects are impacting my results?
A2: A post-column infusion experiment is a standard method to visualize and confirm matrix effects. This involves infusing a constant flow of a 4,4'-Methylenebis(2-methylphenol) standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7]
Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract.[8] A significant difference between the two slopes is a clear indication of matrix effects.
Q3: Can the choice of ionization technique influence the severity of matrix effects?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] This is because ESI relies on a finite number of charges on the droplet surface, and co-eluting matrix components can compete for these charges.[4] If your method allows, testing both ionization techniques can be a valuable troubleshooting step.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
When encountering issues with your 4,4'-Methylenebis(2-methylphenol) analysis, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow to identify and resolve matrix-related problems.
Caption: Troubleshooting workflow for matrix effects.
Step 1: Assess and Quantify Matrix Effects
Before implementing any changes, it's essential to confirm and understand the extent of the matrix effect.
-
Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples.
-
Set A: Spike a known concentration of 4,4'-Methylenebis(2-methylphenol) into a blank matrix before the extraction process.
-
Set B: Spike the same concentration of 4,4'-Methylenebis(2-methylphenol) into the matrix extract after the extraction process.
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area of a neat standard in solvent) x 100 A value significantly different from 100% indicates a matrix effect.
-
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[1][9]
-
Problem: My "dilute-and-shoot" method is showing significant ion suppression.
-
Solution: Implement a more rigorous sample cleanup technique. The choice of technique will depend on the sample matrix and the properties of 4,4'-Methylenebis(2-methylphenol).
| Sample Preparation Technique | Principle | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Simple and fast for removing proteins from plasma or serum. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Providing cleaner extracts than PPT or LLE by targeting specific chemical properties.[1][10] |
-
Expert Insight: For complex matrices, a well-chosen Solid-Phase Extraction (SPE) method often provides the cleanest extracts.[11] Consider using a mixed-mode SPE cartridge that combines both reversed-phase and ion-exchange properties for enhanced selectivity.
-
Protocol: Basic Solid-Phase Extraction (SPE) for 4,4'-Methylenebis(2-methylphenol)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the 4,4'-Methylenebis(2-methylphenol) with a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
Step 3: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modifying the LC separation can help to chromatographically resolve 4,4'-Methylenebis(2-methylphenol) from the interfering matrix components.[9][12]
-
Problem: I still observe ion suppression even after sample cleanup.
-
Solution: Adjust your chromatographic parameters.
Caption: Chromatographic optimization strategies.
-
Expert Insight: A simple yet effective strategy is to modify the gradient elution profile. A shallower gradient can improve the separation between your analyte and co-eluting interferences. Also, consider using a column with a different stationary phase chemistry to alter the selectivity of the separation.
Step 4: Implement an Appropriate Internal Standard
Using a suitable internal standard (IS) is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]
-
Problem: My results are still variable between different sample lots.
-
Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) of 4,4'-Methylenebis(2-methylphenol).
-
Why a SIL-IS is the Gold Standard:
-
A SIL-IS has the same chemical and physical properties as the analyte.[13]
-
It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[13]
-
By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively normalized.[5]
-
| Internal Standard Type | Advantages | Disadvantages |
| Structural Analog | Readily available and less expensive. | May not co-elute perfectly and may experience different matrix effects. |
| Stable Isotope-Labeled (SIL) | Co-elutes and experiences identical matrix effects, providing the most accurate correction.[5] | More expensive and may not be commercially available for all analytes. |
-
Caution: When using a deuterated SIL-IS, be aware of potential chromatographic shifts due to isotopic effects, which could lead to differential matrix effects.[14] Whenever possible, ¹³C or ¹⁵N labeled standards are preferred.[13]
Step 5: Method Validation
After implementing any of the above strategies, it is imperative to re-validate the analytical method to ensure it meets the required performance characteristics for accuracy, precision, linearity, and sensitivity.[6][15]
Summary of Key Mitigation Strategies
| Strategy | Rationale |
| Dilution | Reduces the concentration of all matrix components.[9][12] |
| Optimized Sample Preparation (SPE, LLE) | Physically removes interfering compounds from the sample.[1][10] |
| Chromatographic Separation | Separates the analyte from co-eluting interferences.[9][12] |
| Matrix-Matched Calibrants | Prepares calibration standards in a blank matrix to mimic the effect in unknown samples.[1][5] |
| Stable Isotope-Labeled Internal Standard | Compensates for signal variability by co-eluting and experiencing the same matrix effects.[5][16] |
By systematically applying these troubleshooting steps and understanding the underlying principles of matrix effects, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of 4,4'-Methylenebis(2-methylphenol) in any matrix.
References
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved February 6, 2026, from [Link]
-
Li, W. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. Retrieved February 6, 2026, from [Link]
-
Furey, A., & Rainville, P. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved February 6, 2026, from [Link]
-
Bhandari, D. B., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Retrieved February 6, 2026, from [Link]
-
Shuo-Jun, O. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Retrieved February 6, 2026, from [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved February 6, 2026, from [Link]
-
Li, Y., et al. (2025). Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. Advances in Engineering Innovation. Retrieved February 6, 2026, from [Link]
-
Bhandari, D. B., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved February 6, 2026, from [Link]
-
Li, F., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved February 6, 2026, from [Link]
-
Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved February 6, 2026, from [Link]
-
Al-Rub, F. A. A., & Al-Mardini, M. A. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved February 6, 2026, from [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods MOOC. (2016). Reducing matrix effect. YouTube. Retrieved February 6, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 6, 2026, from [Link]
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol). Retrieved February 6, 2026, from [Link]
-
Wang, J. Z., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved February 6, 2026, from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved February 6, 2026, from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved February 6, 2026, from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved February 6, 2026, from [Link]
-
Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Retrieved February 6, 2026, from [Link]
-
Kallner, A., et al. (2020). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. Retrieved February 6, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Retrieved February 6, 2026, from [Link]
-
Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved February 6, 2026, from [Link]
-
Separation Science Solutions Series. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved February 6, 2026, from [Link]
-
LCGC International. (2026). SPE–LC–MS/MS Method for Emerging Contaminants in Water. Retrieved February 6, 2026, from [Link]
- NIST WebBook. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. Retrieved February 6, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821&Mask=200
-
ResearchGate. (2025). (PDF) Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. Retrieved February 6, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. youtube.com [youtube.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,4'-Methylenebis(2-methylphenol) Calibration & Analysis
[1][2]
Introduction: The Analytical Challenge
Welcome to the technical support hub for 4,4'-Methylenebis(2-methylphenol) (also known as 4,4'-Methylenebis(o-cresol) or Bis(4-hydroxy-3-methylphenyl)methane).[1][2]
This compound is a bis-phenolic antioxidant used extensively in rubber and polymer stabilization.[1] Accurate measurement is critical for migration studies (food contact materials) and purity assays in drug development.[1]
The Core Challenge: As a diphenolic compound with a methylene bridge, this molecule presents three distinct analytical hurdles:
-
Ionization State: With a pKa
10.3, it is a weak acid.[1][2] Without pH control, peak tailing is inevitable.[1][2] -
Hydrophobicity: It is sparingly soluble in water, leading to potential precipitation in aqueous mobile phases if gradients are too steep.[1][2]
-
Derivatization Needs (GC): Its hydroxyl groups form hydrogen bonds that ruin peak symmetry in Gas Chromatography unless derivatized.[1]
Module 1: HPLC-UV/DAD Calibration (The Workhorse)
Q: My calibration curve is non-linear at higher concentrations (>100 µg/mL). Is my detector failing?
A: It is likely not a hardware failure but a Beer-Lambert deviation or dimerization issue.[1][2]
Technical Explanation: Phenolic rings have high molar absorptivity.[1][2] At high concentrations, 4,4'-Methylenebis(2-methylphenol) can self-associate (stacking interactions), or simply saturate the detector photodiode.[1][2]
Troubleshooting Protocol:
-
Wavelength Check: Ensure you are monitoring at the correct
.[1] For this bisphenol, the primary absorption is typically 278–282 nm .-
Action: Perform a spectral scan (200–400 nm) using a Diode Array Detector (DAD) on a 10 µg/mL standard.[1]
-
-
Linearity Range: Do not force a linear fit through high concentrations.
-
Action: Dilute samples to fall within the 0.5 µg/mL to 50 µg/mL range.[1]
-
-
Pathlength: If high sensitivity is not required, switch to a flow cell with a shorter pathlength (e.g., 5 mm instead of 10 mm) to extend the linear dynamic range.
Q: I see severe peak tailing (Asymmetry factor > 1.5). How do I fix this?
A: Peak tailing in phenols is almost always caused by secondary silanol interactions .[1] The hydroxyl group on the analyte interacts with free silanols on the silica backbone of your column.
The Fix: Acidic Mobile Phase Modification You must suppress the ionization of the phenolic groups.
-
Wrong: Water / Acetonitrile (Neutral pH).[1]
-
Correct: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid in Water / Acetonitrile.[1]
Visual Logic: HPLC Troubleshooting
Figure 1: Decision tree for diagnosing peak asymmetry in phenolic analysis.
Module 2: Standard Preparation & Stability
Q: My standards are precipitating or showing variable area counts.
A: 4,4'-Methylenebis(2-methylphenol) has poor water solubility (< 25 mg/L).[1] If you prepare stock solutions in pure water or weak organic mixes, the compound will crash out.
Standard Preparation Protocol (The "Golden" Method):
| Step | Action | Solvent System | Reason |
| 1. Stock Solution | Weigh 10 mg | 100% Methanol (MeOH) | Ensures complete solubilization. |
| 2.[1][2] Intermediate | Dilute Stock 1:10. | 50:50 MeOH:Water | Prevents "solvent shock" upon injection.[1][2] |
| 3. Working Std | Serial dilutions. | Mobile Phase A:B (Initial Ratio) | Matches the starting gradient to prevent peak distortion.[2] |
Storage Warning: Phenolic antioxidants are sacrificial—they oxidize to protect other things.[1][2]
-
Store stocks in amber glass at -20°C.
-
Shelf life: 1 month max. If the solution turns yellow/pink, quinones have formed.[1] Discard immediately.
Module 3: GC-MS Analysis (Derivatization)
Q: I need to use GC-MS, but the peaks are broad and sensitivity is low.
A: You cannot analyze 4,4'-Methylenebis(2-methylphenol) reliably in its native form on standard non-polar columns (e.g., DB-5MS). The two hydroxyl groups form strong hydrogen bonds with the stationary phase.[1]
Required Workflow: Silylation You must replace the active protons with trimethylsilyl (TMS) groups.[1][4]
Derivatization Protocol:
-
Dry Down: Evaporate your sample extract to near dryness under Nitrogen.[1][2][5] (Water kills the reaction).[1]
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Add 50 µL of anhydrous Pyridine or Ethyl Acetate.
-
Reaction: Incubate at 60°C for 30 minutes .
-
Injection: Inject 1 µL into GC-MS (Splitless).
Identification:
-
Native MW: 228.3 g/mol [1]
-
Derivatized MW: 372.6 g/mol (Addition of two TMS groups: +144 Da).[1]
-
Target Ion: Look for m/z 372 (Molecular Ion) and m/z 357 (M-15, loss of methyl group).[1]
Visual Logic: Calibration Workflow
Figure 2: Validated calibration workflow ensuring data integrity.
References
-
PubChem. (n.d.).[1] 4,4'-Methylenebis(2-methylphenol) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
U.S. EPA. (1999).[1] Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - Method TO-8 (Phenols). Center for Environmental Research Information. Retrieved from [Link]
-
Surh, J., et al. (2006).[1][2] Optimization of the Silylation of Bisphenol A and its Analogues for GC-MS Analysis. Journal of Analytical Chemistry. (General reference for bisphenol silylation kinetics).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Sources
- 1. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Methylphenol (FDB008789) - FooDB [foodb.ca]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. unitedchem.com [unitedchem.com]
Technical Support Center: Bayesian Optimization for 4,4'-Methylenebis(2-methylphenol) Reaction Conditions
Welcome to the Technical Support Center for the synthesis of 4,4'-Methylenebis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this target molecule but also to efficiently optimize the reaction conditions using Bayesian optimization. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and innovate in your experimental design.
This document is structured to anticipate and answer your questions in a logical flow, from fundamental queries about the synthesis to nuanced challenges in implementing a machine learning-driven optimization workflow.
Section 1: Frequently Asked Questions (FAQs) on the Synthesis of 4,4'-Methylenebis(2-methylphenol)
This section addresses common initial questions regarding the chemical synthesis of 4,4'-Methylenebis(2-methylphenol).
Q1: What is the fundamental reaction for synthesizing 4,4'-Methylenebis(2-methylphenol)?
A1: The synthesis of 4,4'-Methylenebis(2-methylphenol) is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. Specifically, it is a condensation reaction between 2-methylphenol (also known as ortho-cresol) and formaldehyde. The reaction proceeds by the protonation of formaldehyde by an acid catalyst, which then acts as an electrophile and attacks the electron-rich aromatic ring of 2-methylphenol, primarily at the para position due to steric hindrance from the methyl group. A second 2-methylphenol molecule then reacts with the intermediate to form the final bridged product.
Q2: What are the typical catalysts used for this reaction, and why are they effective?
A2: The most common catalysts are strong Brønsted acids. These are effective because they readily protonate the carbonyl oxygen of formaldehyde, generating a highly reactive carbocationic intermediate which is essential for the electrophilic attack on the phenol ring. Examples of effective catalysts include:
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst.
-
Methanesulfonic Acid (CH₃SO₃H): Another strong acid that can be used.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., sulfonated polystyrene) can also be employed, offering the advantage of easier separation from the reaction mixture.[1]
The choice of catalyst can influence the reaction rate and selectivity.
Q3: What are the key reaction parameters that influence the yield and purity of 4,4'-Methylenebis(2-methylphenol)?
A3: Several parameters are critical to controlling the outcome of the synthesis:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of side products, such as isomers and polymeric materials.[2] Careful temperature control is crucial.
-
Reactant Molar Ratio: The ratio of 2-methylphenol to formaldehyde is a key parameter. An excess of 2-methylphenol is often used to maximize the formation of the desired bisphenol and minimize polymerization.
-
Catalyst Concentration: The amount of acid catalyst directly impacts the reaction rate. However, excessively high concentrations can lead to unwanted side reactions and product degradation.
-
Solvent: The choice of solvent can affect the solubility of reactants and the overall reaction kinetics. Water or organic solvents can be used.[3]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.[1]
Section 2: Troubleshooting Guide for the Synthesis of 4,4'-Methylenebis(2-methylphenol)
This section provides a question-and-answer formatted guide to address specific experimental issues.
Q1: My reaction is producing a low yield of the desired 4,4'-Methylenebis(2-methylphenol). What are the likely causes and how can I fix it?
A1: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for byproduct formation. - Increase Catalyst Concentration: Incrementally increase the catalyst loading. Be cautious as this can also increase side reactions. |
| Suboptimal Reactant Ratio | An incorrect molar ratio of 2-methylphenol to formaldehyde can lead to the formation of mono-substituted products or polymers. | - Adjust Stoichiometry: Ensure an excess of 2-methylphenol is used to favor the formation of the bisphenol. Experiment with different ratios (e.g., 2.5:1, 3:1 of 2-methylphenol to formaldehyde). |
| Catalyst Deactivation | The catalyst may have lost its activity due to impurities in the reactants or solvent. | - Use Fresh Catalyst: Ensure the acid catalyst is of high purity and not old. - Purify Reactants: If necessary, purify the 2-methylphenol and formaldehyde source. |
| Poor Mixing | Inadequate stirring can lead to localized concentration gradients and an inhomogeneous reaction mixture. | - Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. |
Q2: I am observing significant amounts of isomers and polymeric byproducts in my product mixture. How can I improve the selectivity?
A2: The formation of isomers (like the ortho-para bridged product) and polymeric materials is a major challenge in this synthesis. Here’s how to address it:
| Problem | Explanation | Suggested Solution |
| Isomer Formation | The electrophilic attack can occur at the ortho position relative to the hydroxyl group, leading to the formation of 2,4'- and 2,2'-methylenebis(2-methylphenol). | - Control Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product.[4] - Choice of Catalyst: Some catalysts may exhibit higher para-selectivity. Experimenting with different acid catalysts could be beneficial. |
| Polymeric Byproducts | High temperatures and high concentrations of formaldehyde can promote further condensation reactions, leading to the formation of insoluble phenolic resins. | - Lower Temperature: Maintain a moderate and controlled reaction temperature. - Control Formaldehyde Addition: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. - Use an Excess of 2-methylphenol: This will favor the reaction of the intermediate with another phenol molecule rather than polymerizing. |
Section 3: Bayesian Optimization for Reaction Condition Optimization
This section delves into the application of Bayesian optimization to efficiently find the optimal reaction conditions for the synthesis of 4,4'-Methylenebis(2-methylphenol).
FAQs on Bayesian Optimization
Q1: What is Bayesian optimization and why is it useful for optimizing chemical reactions?
A1: Bayesian optimization is a powerful machine learning technique for optimizing black-box functions that are expensive to evaluate.[5][6] In the context of chemical synthesis, it is particularly useful because each experiment (a single reaction with a specific set of conditions) can be time-consuming and resource-intensive.[7] Bayesian optimization builds a probabilistic model of the reaction landscape (e.g., yield as a function of temperature, concentration, etc.) and uses this model to intelligently select the next set of experimental conditions to try.[4] This approach often finds the optimal conditions in fewer experiments compared to traditional methods like grid search or one-factor-at-a-time.[3][8]
Q2: What are the key components of a Bayesian optimization workflow?
A2: A Bayesian optimization loop consists of two main components:
-
A Probabilistic Surrogate Model: This is a statistical model that approximates the true objective function (e.g., reaction yield). A common choice is a Gaussian Process (GP) model, which provides a prediction of the yield for a given set of conditions, as well as the uncertainty in that prediction.
-
An Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to determine the "utility" of running an experiment at a particular set of conditions. It balances exploitation (choosing conditions that are predicted to have a high yield) and exploration (choosing conditions in regions of high uncertainty to improve the model).[9] Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).
Q3: How do I define the parameter space for the Bayesian optimization of the 4,4'-Methylenebis(2-methylphenol) synthesis?
A3: Defining a relevant and constrained parameter space is a critical first step.[10] For this reaction, a good starting point would be:
| Parameter | Type | Range/Values | Justification |
| Temperature (°C) | Continuous | 40 - 100 | Balances reaction rate with potential for byproduct formation.[3] |
| Molar Ratio (2-methylphenol : formaldehyde) | Continuous | 2.1:1 - 5:1 | An excess of 2-methylphenol is necessary to minimize polymerization. |
| Catalyst Loading (mol% relative to formaldehyde) | Continuous | 0.5 - 5.0 | A range to explore the impact of catalyst concentration on rate and selectivity. |
| Reaction Time (hours) | Continuous | 1 - 8 | A reasonable timeframe to allow for reaction completion without excessive byproduct formation. |
| Catalyst Type | Categorical | Sulfuric Acid, Methanesulfonic Acid | Comparing two common and effective catalysts. |
Troubleshooting Guide for Bayesian Optimization
Q1: The Bayesian optimization algorithm is not converging to a high-yield condition or seems to be getting stuck in a local optimum. What could be wrong?
A1: This is a common challenge in Bayesian optimization and can be due to several factors:
| Potential Cause | Explanation | Suggested Solution |
| Poor Initial Sampling | The initial set of experiments did not adequately cover the parameter space, leading to a biased initial model. | - Use a Space-Filling Design: For your initial experiments, use a design like Latin Hypercube Sampling (LHS) or a Sobol sequence to ensure broad coverage of the parameter space.[11] |
| Inappropriate Acquisition Function Balance | The acquisition function may be too heavily weighted towards exploitation, causing it to focus on a small region of the parameter space and ignore potentially better, unexplored regions. | - Tune the Acquisition Function: Adjust the parameters of your acquisition function to encourage more exploration. For example, in the UCB algorithm, increase the value of the exploration parameter. |
| "Needle-in-a-Haystack" Problem | The optimal conditions may lie within a very narrow region of the parameter space, making it difficult for the optimizer to find. | - Adaptive Search Strategies: Consider more advanced Bayesian optimization techniques designed for such problems, which may involve "zooming in" on promising regions.[12] |
| Inaccurate Surrogate Model | The Gaussian Process model may not be accurately representing the true reaction landscape. | - Check Model Hyperparameters: Ensure the hyperparameters of your GP model (e.g., kernel type, lengthscale) are being properly optimized. - Increase Initial Data: A more diverse initial dataset can help in building a more accurate initial model. |
Q2: The optimization algorithm is suggesting impractical or unsafe experimental conditions. How can I prevent this?
A2: It is crucial to incorporate constraints into your Bayesian optimization framework to ensure the suggested experiments are feasible and safe.[2][13]
-
Hard Constraints: Define strict boundaries for your continuous parameters (e.g., temperature not to exceed the boiling point of the solvent).
-
Soft Constraints: You can also incorporate constraints into the objective function. For example, if certain conditions lead to the formation of a large amount of insoluble polymer that makes workup difficult, you can assign a very low "yield" or a penalty to those conditions, even if the yield of the desired product is high.
Section 4: Experimental Protocols
Standard Synthesis of 4,4'-Methylenebis(2-methylphenol)
This protocol provides a starting point for your experiments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 2-methylphenol and the chosen solvent (if any).
-
Catalyst Addition: Slowly add the acid catalyst to the stirred solution.
-
Reactant Addition: Begin heating the mixture to the desired temperature. Once the temperature is stable, slowly add the formaldehyde solution dropwise over a period of 30-60 minutes.
-
Reaction: Maintain the reaction at the set temperature for the desired reaction time, ensuring continuous stirring.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). The product may precipitate out of solution.
-
Isolation and Purification: Isolate the crude product by filtration. The product can be purified by recrystallization from a suitable solvent (e.g., toluene, heptane).
-
Analysis: Analyze the yield and purity of the product using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
Protocol for Bayesian Optimization of the Synthesis
-
Define the Parameter Space: As outlined in the table above, define the continuous and categorical parameters and their respective ranges or values.
-
Initial Experimental Design: Select an initial set of 5-10 experiments using a space-filling design (e.g., Latin Hypercube Sampling) to broadly sample the parameter space.
-
Perform Initial Experiments: Run the reactions according to the standard protocol for each of the initial experimental conditions.
-
Analyze Results: Quantify the yield of 4,4'-Methylenebis(2-methylphenol) for each experiment.
-
Train the Surrogate Model: Input the experimental data (conditions and yields) into your Bayesian optimization software to train the initial Gaussian Process model.
-
Iterative Optimization: a. Use the acquisition function to suggest the next set of experimental conditions. b. Perform the suggested experiment. c. Analyze the result and add the new data point to your dataset. d. Retrain the surrogate model with the updated dataset. e. Repeat this loop for a predefined number of iterations or until the yield converges to a satisfactory value.
-
Validation: Once the optimization is complete, perform a confirmatory run at the predicted optimal conditions to validate the result.
Section 5: Visualizations
Reaction Pathway
Caption: Synthesis of 4,4'-Methylenebis(2-methylphenol).
Bayesian Optimization Workflow
Caption: The iterative nature of Bayesian optimization.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
-
Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-38. [Link]
-
Li, S., et al. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 29(9), 2096. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
-
Sugisawa, H., et al. (2022). Bayesian optimization of radical polymerization reactions in a flow synthesis system. Chemical Science, 13(28), 8236-8243. [Link]
-
Jablonka, K. M., et al. (2021). Bayesian optimization of nanoporous materials. ChemRxiv. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. ResearchGate. [Link]
-
Moriya, S., et al. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Processes, 11(7), 2056. [Link]
-
Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]
-
Häse, F., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. arXiv preprint arXiv:2204.00591. [Link]
-
Helleckes, L. M., et al. (2023). A Guide to Bayesian Optimization in Bioprocess Engineering. arXiv preprint arXiv:2310.05501. [Link]
-
Sugisawa, H., et al. (2022). Bayesian optimization of radical polymerization reactions in a flow synthesis system. ChemRxiv. [Link]
- Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol). (2008).
-
Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]
-
Green, D. L., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(4), 843-858. [Link]
-
Rautiainen, S., et al. (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Catalysts, 11(11), 1361. [Link]
- Process for the synthesis of bisphenol. (2006).
Sources
- 1. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Guide to Bayesian Optimization in Bioprocess Engineering [arxiv.org]
- 11. Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Addressing baseline noise in electrochemical detection of 4,4'-Methylenebis(2-methylphenol)
Welcome to the technical support center for the electrochemical analysis of 4,4'-Methylenebis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in their electrochemical measurements. Achieving a stable, low-noise baseline is paramount for obtaining sensitive and reproducible data. This document provides in-depth, field-proven insights to help you diagnose and rectify experimental artifacts, ensuring the integrity of your results.
Quick Access: Frequently Asked Questions (FAQs)
Q1: What is baseline noise in the context of my experiment, and why is it a significant problem?
A1: Baseline noise refers to the random or periodic fluctuations in the background current of your electrochemical measurement (e.g., in a cyclic voltammogram) in the absence of your target analyte's redox activity. It is a critical issue because it directly impacts the signal-to-noise ratio. A high-noise baseline can obscure the faradaic current from 4,4'-Methylenebis(2-methylphenol), making it difficult to determine an accurate limit of detection (LOD), peak potentials, and concentration. Essentially, high noise compromises the sensitivity and reliability of your sensor.[1][2]
Q2: I'm seeing a lot of random spikes and a generally "fuzzy" baseline in my voltammogram. What are the most common culprits?
A2: A noisy, irregular baseline is often due to external electrical interference or issues within the electrochemical cell itself.[3] The most common causes include:
-
Electromagnetic Interference (EMI): Nearby equipment such as pumps, stir plates, refrigerators, or even mobile phones can introduce noise.
-
Improper Grounding: A poorly grounded potentiostat or Faraday cage can fail to shield the system from environmental noise.
-
Contaminated Supporting Electrolyte: Impurities in your buffer or salts can undergo redox reactions, contributing to a noisy signal.[4]
-
Dirty or Damaged Electrodes: A contaminated working electrode or an unstable reference electrode are frequent sources of noise.[2][5]
Q3: My baseline is not flat; it's sloping or drifting consistently in one direction. What should I investigate first?
A3: A sloping or drifting baseline is typically indicative of a slow, continuous process occurring in the cell.[5] Key areas to check are:
-
Electrode Equilibration: The working electrode may not have reached equilibrium with the electrolyte solution. Allow for a sufficient stabilization period.
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Reference Electrode Instability: The potential of the reference electrode might be drifting. This can be caused by a depleted filling solution, air bubbles trapped near the frit, or a clogged junction.[3][6]
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Non-ideal Capacitive Current: Problems with the internal structure of the working electrode can lead to high capacitance and sloping baselines.[5]
-
Temperature Fluctuations: Changes in the laboratory temperature can affect reaction kinetics and diffusion, causing the baseline to drift.
Q4: What is electrode fouling, and why is it a particular problem for phenolic compounds like 4,4'-Methylenebis(2-methylphenol)?
A4: Electrode fouling is the passivation of the working electrode surface due to the adsorption of molecules or the formation of an insulating layer. The electrochemical oxidation of phenolic compounds, including 4,4'-Methylenebis(2-methylphenol), is an irreversible process that generates oxidation products (like phenoxy radicals) that can polymerize.[7][8] This resulting electropolymerized film blocks the active sites on the electrode surface, which impedes electron transfer.[7][8][9][10] This leads to a decrease in the analytical signal (peak current) over successive scans and can contribute to baseline instability and poor reproducibility.[8][9][11]
In-Depth Troubleshooting Guide for Baseline Noise
A systematic approach is the most effective way to identify and eliminate the source of baseline noise. This guide follows a process of elimination, starting from the external environment and moving inward to the core components of your electrochemical setup.
Diagram: Systematic Troubleshooting Workflow
The following diagram outlines a logical path for diagnosing the source of baseline noise.
Caption: A step-by-step workflow for isolating noise sources.
Step 1: Diagnose the Noise Pattern
Before making any changes, characterize the noise. This provides crucial clues to its origin.
| Noise Pattern | Description | Common Causes |
| Periodic/Regular Noise | Symmetrical, repeating oscillations (e.g., 50/60 Hz sine wave). | Power line interference from nearby unshielded equipment.[3] |
| Random High-Frequency Noise | A "fuzzy" or "thick" baseline with sharp, erratic spikes. | Poor electrical connections, faulty cables, EMI, unstable reference electrode.[3][5] |
| Baseline Drift/Slope | A slow, continuous increase or decrease in the background current. | Temperature fluctuations, lack of system equilibration, reference electrode instability.[3][5] |
| Sudden Jumps/Steps | Abrupt, sustained shifts in the baseline current. | Mechanical disturbances (bumping the table), air bubbles hitting the electrode surface. |
Step 2: Isolate Environmental and Connection Issues
Q: How do I confirm if the noise is from my environment or setup? A: The first step is to simplify.
-
Check Connections: Ensure all alligator clips and cables are firmly attached to the electrodes. Loose connections are a primary source of random noise.[6]
-
Use a Faraday Cage: If you are not already using one, place your entire electrochemical cell inside a properly grounded Faraday cage to shield it from external electromagnetic fields.
-
Power Down Non-Essential Equipment: Turn off nearby magnetic stirrers, pumps, hot plates, and other instruments one by one to see if the noise disappears.
-
Test with a Dummy Cell: Most potentiostats come with a dummy cell (a test resistor). If the baseline is clean with the dummy cell but noisy with your electrochemical cell, the problem lies within your cell (electrodes or electrolyte), not the potentiostat itself.
Step 3: Scrutinize the Supporting Electrolyte
The electrolyte is a critical component that must be prepared and handled with care.
Q: My baseline is still noisy. Could my electrolyte be the problem? A: Absolutely. The purity and composition of your supporting electrolyte directly influence baseline stability.
-
Reagent Purity: Always use high-purity (e.g., analytical or ACS grade) salts and solvents. Lower-grade reagents can contain electroactive impurities.
-
Water Quality: Use high-purity, deionized water (resistivity >15 MΩ·cm). Contaminants in water are a common source of background signals.[2][4]
-
Dissolved Oxygen: Oxygen is electroactive and can be reduced, creating a significant background current and noise. De-aerate your solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during measurement.
-
pH and Buffer Capacity: The electro-oxidation of 4,4'-Methylenebis(2-methylphenol) is a pH-dependent process. An unstable pH can cause the baseline to drift. Use a buffer with adequate capacity (e.g., phosphate-buffered saline, PBS) to maintain a constant pH. The optimal pH should be determined experimentally to maximize the signal for your analyte while minimizing background.[7]
Step 4: The Electrodes - The Most Common Point of Failure
Electrode integrity is non-negotiable for a clean signal. Particular attention must be paid to the working electrode due to the fouling nature of phenolic compounds.[8][9]
Working Electrode (WE) Management
Q: I've run a few scans, and my signal is decreasing while the baseline gets worse. What's happening? A: This is a classic symptom of electrode fouling. The oxidation products of 4,4'-Methylenebis(2-methylphenol) are adsorbing onto your electrode and deactivating it.[7][8][9]
Diagram: The Mechanism of Electrode Fouling
Caption: Fouling by irreversible oxidation of phenolic compounds.
Solution: A rigorous and consistent electrode cleaning protocol is essential. See Protocol 1 for a detailed procedure. Between each measurement, the electrode must be re-polished to ensure a clean, reproducible surface. For challenging matrices, consider using single-use screen-printed electrodes or modifying the electrode surface with materials known to resist fouling, such as nanodiamonds or specific polymers.[10][12]
Reference Electrode (RE) and Counter Electrode (CE)
Q: I've polished my working electrode, but the baseline is still drifting. What else could it be? A: An unstable reference electrode is the next most likely cause.[6]
-
Check the Filling Solution: Ensure the internal filling solution is at the correct level and has not become contaminated or diluted.
-
Look for Air Bubbles: An air bubble lodged at the tip or against the internal element will disrupt the potential. Tap the electrode gently to dislodge it.
-
Inspect the Frit/Junction: The porous frit that allows ionic contact with the bulk solution can become clogged. Try soaking the tip in clean water or, if necessary, carefully polishing it with very fine grit sandpaper. If the problem persists, replace the electrode.[5]
-
Counter Electrode: Ensure the counter electrode is clean and has a surface area significantly larger than the working electrode to not limit the current.
Key Experimental Protocols
Protocol 1: Standard Cleaning and Polishing of a Glassy Carbon Electrode (GCE)
This protocol must be performed before the first use of the day and between measurements where fouling is suspected.
Materials:
-
Polishing pads (e.g., nylon or felt)
-
Alumina slurry (e.g., 0.3 µm and 0.05 µm particle sizes)
-
High-purity deionized water
-
Ethanol or isopropanol
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing (Coarse): a. Place a few drops of 0.3 µm alumina slurry onto the first polishing pad. b. Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes. Apply gentle, consistent pressure. c. Rinse the electrode tip thoroughly with deionized water.
-
Mechanical Polishing (Fine): a. Using a new polishing pad, repeat the process with the 0.05 µm alumina slurry for 3-5 minutes until the electrode surface is mirror-like. b. Rinse the electrode tip thoroughly with deionized water.
-
Sonication: a. Place the electrode tip in a beaker of deionized water and sonicate for 2-3 minutes to remove any embedded alumina particles. b. Repeat the sonication step with ethanol or isopropanol for 2-3 minutes.
-
Final Rinse and Drying: a. Rinse the electrode thoroughly with deionized water. b. Gently dry the electrode with a lint-free tissue or a stream of nitrogen.
-
Electrochemical Cleaning (Optional but Recommended): a. Place the cleaned electrode in the supporting electrolyte solution. b. Run several cycles of cyclic voltammetry over a wide potential range (e.g., -1.0 V to +1.0 V) until a stable, low-background voltammogram is achieved. This electrochemically cleans the surface.
Protocol 2: Optimizing Scan Rate to Improve Signal-to-Noise
The scan rate affects both the faradaic current (your signal) and the capacitive current (a major component of the baseline).
Rationale: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν¹/²), while the capacitive current is directly proportional to the scan rate (ν).[13] Therefore, at very high scan rates, the capacitive current can overwhelm the faradaic current, reducing the signal-to-noise ratio. Conversely, a very slow scan rate can increase the time for noise to be integrated.
Procedure:
-
Prepare your cell with supporting electrolyte and a known, low concentration of 4,4'-Methylenebis(2-methylphenol).
-
Record cyclic voltammograms at a series of different scan rates (e.g., 25, 50, 75, 100, 150, 200 mV/s).[13]
-
Analyze the resulting voltammograms. Plot the peak current vs. the square root of the scan rate. The relationship should be linear for a diffusion-controlled process.[13]
-
Select a scan rate that provides a well-defined peak for your analyte with an acceptable, stable baseline. Often, a rate between 50 and 100 mV/s is a good starting point.
| Scan Rate Effect | Diffusion-Controlled Signal (Faradaic) | Background Noise (Capacitive) |
| Low Scan Rate | Smaller peak current | Lower contribution from capacitive current |
| High Scan Rate | Larger peak current | Higher contribution from capacitive current[14] |
References
-
Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection. PubMed. Available from: [Link]
-
The Electrochemical Detection of Bisphenol A and Catechol in Red Wine. MDPI. Available from: [Link]
-
Electrochemical Detection of Bisphenol A Based on Gold Nanoparticles/Multi-Walled Carbon Nanotubes: Applications on Glassy Carbon and Screen Printed Electrodes. MDPI. Available from: [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services. Available from: [Link]
-
Optimization of Supporting Electrolytes for Enhanced Cu2+ Detection Using Silver-Modified Pencil Lead Electrodes. Journal UIR. Available from: [Link]
-
Direct and Sensitive Electrochemical Detection of Bisphenol A in Complex Environmental Samples Using a Simple and Convenient Nanochannel-Modified Electrode. Frontiers in Chemistry. Available from: [Link]
-
Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. MDPI. Available from: [Link]
-
A comparative study of fouling-free nanodiamond and nanocarbon electrochemical sensors for sensitive bisphenol A detection. ScienceDirect. Available from: [Link]
-
Electrochemical detection of bisphenols in food. Royal Society of Chemistry. Available from: [Link]
-
Electroanalytical determination of Bisphenol A: Investigation of electrode surface fouling using various carbon materials. ResearchGate. Available from: [Link]
-
Development of a New Electrochemical Sensor Based on Molecularly Imprinted Biopolymer for Determination of 4,4′-Methylene Diphenyl Diamine. MDPI. Available from: [Link]
-
Electrochemical sensor for bisphenol A detection in the environment to prevent human health problems. BIO Web of Conferences. Available from: [Link]
-
Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. ResearchGate. Available from: [Link]
-
Electrochemical sensor based on epoxy-functionalized BEA nanozeolite and graphene oxide modified glassy carbon electrode for bisphenol. LJMU Research Online. Available from: [Link]
-
Baseline Noise in High-Performance Liquid Chromatography with Electrochemical Detection. ResearchGate. Available from: [Link]
-
Troubleshooting. BASi. Available from: [Link]
-
Important parameters in CV. Chemistry LibreTexts. Available from: [Link]_Important_parameters_in_CV)
-
Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A. MDPI. Available from: [Link]
-
A Step-by-Step Guide for Developing and Improving an Electrochemical (Bio)sensor: A Tutorial Introduction for Beginners. ResearchGate. Available from: [Link]
-
Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes. Patsnap. Available from: [Link]
-
MXene-Based Electrochemical Biosensors: Advancing Detection Strategies for Biosensing (2020–2024). MDPI. Available from: [Link]
-
Electrochemical analysis of anionic analytes in weakly supported media using electron transfer promotion effect: a case study on nitrite. National Institutes of Health. Available from: [Link]
-
Electrochemical sensing of bisphenol using a multilayer graphene nanobelt modified photolithography patterned platinum electrode. IOPscience. Available from: [Link]
-
Electrochemical noise analysis: Detection of electrode asymmetry. ResearchGate. Available from: [Link]
-
Why I'm getting lot of noise in my cyclic voltammetry curve? ResearchGate. Available from: [Link]
-
Fine-tuning the indirect electrochemical reaction in redox-mediated flow batteries. Royal Society of Chemistry. Available from: [Link]
-
Baseline Drift Detrending Technique for Fast Scan Cyclic Voltammetry. National Institutes of Health. Available from: [Link]
-
Structural Design and Performance Optimization of Proton Exchange Membranes for Water Electrolysis: A Review. MDPI. Available from: [Link]
-
Impact of scan rate on cyclic voltammogram. Reddit. Available from: [Link]
-
Development of Electrochemical Sensor Based on Magnetic Molecularly Imprinted Polymer Implanted onto a Graphite-Epoxy Composite Electrode. Walsh Medical Media. Available from: [Link]
-
Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. YouTube. Available from: [Link]
-
Electrochemistry: Current dependence on scan rate. IO Rodeo. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BASi® | Troubleshooting [basinc.com]
- 3. Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes [eureka.patsnap.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemistry: Current dependence on scan rate [blog.iorodeo.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis
Welcome to the technical support center dedicated to enhancing the efficiency and reliability of your derivatization workflows for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As researchers, scientists, and drug development professionals, you understand that robust and reproducible sample preparation is paramount for generating high-quality data. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to overcome common hurdles in derivatization.
Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to GC-MS analysis.[1] This is often necessary for compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior due to polar functional groups like hydroxyls (-OH), amines (-NH), carboxylic acids (-COOH), and thiols (-SH).[2][3] The primary goals of derivatization are to:
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Increase Volatility: By masking polar functional groups, we reduce intermolecular hydrogen bonding, making the analyte more likely to enter the gas phase.[1]
-
Enhance Thermal Stability: Derivatization can protect thermally labile compounds from degradation in the high-temperature environment of the GC inlet and column.[3]
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Improve Chromatographic Resolution and Peak Shape: Reducing the polarity of analytes minimizes their interaction with active sites on the column, leading to sharper, more symmetrical peaks.[4]
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Increase Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the analyte's response in a specific detector, such as an Electron Capture Detector (ECD).[5]
This guide will delve into the most common derivatization techniques, provide answers to frequently asked questions, and offer structured troubleshooting protocols to empower you to confidently optimize your methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by our users during the derivatization process.
Q1: My derivatization reaction appears to be incomplete. What are the likely causes and how can I fix it?
Incomplete derivatization is a frequent issue that can lead to poor reproducibility and inaccurate quantification. Several factors can contribute to this problem:
-
Insufficient Reagent: The derivatizing agent should always be in excess to drive the reaction to completion. A general guideline for silylation is to use at least a 2:1 molar ratio of the reagent to the active hydrogens on the analyte.
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[2] Water in your sample or solvent will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.[1] Always use anhydrous solvents and ensure your sample is thoroughly dried. Consider storing reagents under an inert atmosphere and using a desiccant in a secondary container.
-
Suboptimal Reaction Time and Temperature: Derivatization reactions have varying kinetics. While some may be complete within minutes at room temperature, others, particularly with sterically hindered molecules, may require elevated temperatures and longer incubation times. It is crucial to optimize these parameters for your specific analyte. You can monitor the reaction's progress by analyzing aliquots at different time points.[4]
-
Improper Solvent Choice: The solvent must be compatible with the derivatization reaction. For many silylation reactions, a non-polar solvent is suitable. In some cases, a catalyst like pyridine may be used, which can also act as a solvent and an acid scavenger.[4][6]
-
Degraded Reagent: Derivatization reagents can degrade over time, especially if not stored correctly. It is recommended to use fresh reagents or reagents from sealed ampoules for each batch of samples and standards to ensure consistent performance.[7]
Q2: I am seeing multiple peaks for a single analyte in my chromatogram. Is this related to derivatization?
The appearance of multiple peaks for a single compound can indeed be a result of the derivatization process.[8] This is often due to the formation of multiple derivative species or incomplete derivatization. For example, with sugars, tautomerization can lead to different isomers that, when derivatized, produce multiple chromatographic peaks.[9] This can be addressed by a two-step derivatization process, such as methoximation followed by silylation, to "lock" the sugar in its open-chain form before silylation.[9] Incomplete derivatization can also result in a peak for the underivatized analyte and one or more peaks for the partially and fully derivatized species.
Q3: How do I choose the right derivatization reagent for my analyte?
The choice of reagent depends on the functional groups present in your analyte and the desired properties of the derivative.[4] The three main classes of derivatization reactions for GC are:
-
Silylation: This is the most common method, where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[3][5] Silylation is effective for a wide range of functional groups including alcohols, phenols, carboxylic acids, amines, and thiols.[3]
-
Acylation: This technique is particularly useful for highly polar compounds like amino acids and carbohydrates.[5] It involves the introduction of an acyl group. Fluorinated acylating agents can significantly enhance sensitivity for Electron Capture Detection (ECD).[5]
-
Alkylation: This method reduces molecular polarity by substituting an active hydrogen with an alkyl group.[5] Esterification, a common form of alkylation, is used to derivatize carboxylic acids and fatty acids.[5]
The following table provides a general guide for selecting a derivatization reagent based on the analyte's functional group.
| Functional Group | Recommended Derivatization Technique | Common Reagents | Key Considerations |
| -OH (Alcohols, Phenols, Sugars) | Silylation, Acylation | BSTFA, MSTFA, TMCS, Acetic Anhydride | Silylation is very common and effective. Acylation can be used for improved stability. |
| -COOH (Carboxylic Acids) | Silylation, Alkylation (Esterification) | BSTFA, MSTFA, BF3/Methanol, Diazomethane | Esterification is a classic method for fatty acids. Silylation is also highly effective. |
| -NH2, -NH (Amines, Amides) | Silylation, Acylation | BSTFA, MSTFA, TFAA, PFPA | Acylation is often preferred for amines to form stable amide derivatives. |
| -SH (Thiols) | Silylation, Alkylation | BSTFA, MSTFA, Alkyl Halides | Silylation is generally effective and straightforward. |
| Aldehydes & Ketones | Oximation followed by Silylation | Methoxyamine HCl, followed by BSTFA/MSTFA | The initial oximation step prevents the formation of multiple derivatives from tautomers.[9] |
Q4: Can I automate the derivatization process?
Yes, automation of the derivatization process is possible and offers significant advantages in terms of throughput, precision, and reduced operator error.[10][11] Modern robotic autosamplers can be programmed to perform the necessary liquid handling steps, including reagent addition, mixing, and incubation, prior to injection into the GC-MS system.[10][11] This approach is particularly beneficial for high-throughput screening applications, such as in metabolomics or clinical diagnostics.[12]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during derivatization for GC-MS analysis.
Guide 1: Low or No Product Peak
This is a critical issue that points to a fundamental failure in the derivatization reaction or sample introduction.
Symptom: The peak corresponding to the derivatized analyte is significantly smaller than expected or completely absent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product peak.
Guide 2: Poor Peak Shape and Tailing
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Symptom: The chromatographic peak for the derivatized analyte is broad, asymmetrical, or shows significant tailing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape and tailing.
Guide 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility is a major obstacle to method validation and reliable data generation.
Symptom: Significant variation in peak areas or retention times for the derivatized analyte across replicate injections or different sample batches.
Troubleshooting Workflow
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pragolab.sk [pragolab.sk]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Endocrine Activity of Bisphenol A and 4,4'-Methylenebis(2-methylphenol)
A Technical Guide for Researchers
Introduction: The Endocrine Disruptor Landscape
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1] This interference can lead to adverse health effects in an organism or its progeny. Among the most studied EDCs is Bisphenol A (BPA), a compound widely used in the production of polycarbonate plastics and epoxy resins.[2] Its structural similarity to estradiol allows it to interact with endocrine pathways, raising concerns about its impact on human health.[2] This guide provides a detailed comparison of the endocrine activity of BPA and a structurally related compound, 4,4'-Methylenebis(2-methylphenol), offering insights into how subtle structural modifications can influence biological activity. While extensive data exists for BPA, research on 4,4'-Methylenebis(2-methylphenol) is limited. Therefore, this guide will leverage data from other BPA analogues to infer its potential activity based on structure-activity relationships.
Chemical Structures at a Glance
The endocrine activity of bisphenolic compounds is intrinsically linked to their molecular structure. The presence and positioning of hydroxyl groups, the nature of the bridging carbon, and substitutions on the phenol rings are critical determinants of their interaction with hormone receptors.
-
Bisphenol A (BPA): Characterized by two hydroxyphenyl groups linked by a propane-2,2-diyl group. The two methyl groups on the bridging carbon are a key feature of its structure.
-
4,4'-Methylenebis(2-methylphenol): This compound, also known as Bis(3-methyl-4-hydroxyphenyl)methane, features two hydroxyphenyl groups linked by a methylene bridge. Crucially, it has a methyl group ortho to each hydroxyl group on the phenolic rings.
Comparative Endocrine Activity: A Mechanistic Overview
The primary mechanisms through which BPA and its analogues exert their endocrine-disrupting effects are by interacting with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ) and the androgen receptor (AR).
Estrogenic Activity
BPA is a well-documented xenoestrogen, capable of binding to both ERα and ERβ, albeit with a much lower affinity than the endogenous hormone 17β-estradiol (E2).[2][3] This interaction can initiate estrogenic signaling pathways, leading to a range of physiological responses.
The structural features of BPA that contribute to its estrogenicity include the two phenolic hydroxyl groups, which are essential for receptor binding, and the overall molecular shape that allows it to fit into the ligand-binding pocket of the estrogen receptor.
Androgenic and Anti-androgenic Activity
In addition to its estrogenic effects, BPA has been shown to exhibit anti-androgenic activity.[5] It can act as an antagonist to the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[6] This can disrupt male reproductive development and function. Some studies have shown that BPA has no androgenic activity.[6]
The potential androgenic or anti-androgenic activity of 4,4'-Methylenebis(2-methylphenol) is also not well-documented. However, research on other phenolic compounds indicates that they can possess anti-androgenic properties.[7] The structural characteristics of 4,4'-Methylenebis(2-methylphenol) warrant investigation into its potential to interact with the androgen receptor.
Quantitative Comparison of Endocrine Activity
To provide a clearer picture of the relative potencies, the following table summarizes key quantitative data for BPA's endocrine activity. Data for 4,4'-Methylenebis(2-methylphenol) is not available for a direct comparison.
| Compound | Assay Type | Receptor | Activity | Potency (Relative to E2) | Source |
| Bisphenol A | Receptor Binding | ERα | Agonist | ~1/1,000 to 1/10,000 | [2] |
| Receptor Binding | ERβ | Agonist | ~1/1,000 to 1/10,000 | [2] | |
| Reporter Gene | AR | Antagonist | IC50 ~7.46 x 10⁻⁷ M | [8] | |
| 4,4'-Methylenebis(2-methylphenol) | - | - | - | Not Available | - |
Experimental Protocols for Assessing Endocrine Activity
The evaluation of a compound's endocrine activity relies on a battery of in vitro and in vivo assays. The choice of assay is critical for understanding the specific mechanisms of action.
In Vitro Assays: The First Tier of Screening
In vitro assays provide a rapid and cost-effective means to screen for potential endocrine activity and to elucidate the underlying molecular mechanisms.
1. Receptor Binding Assays
-
Principle: These assays directly measure the ability of a test compound to bind to a specific hormone receptor, such as ERα, ERβ, or AR. This is typically done by assessing the competition between the test compound and a radiolabeled natural ligand for binding to the receptor.
-
Causality: A high binding affinity suggests that the compound can potentially act as either an agonist or an antagonist at that receptor. It is a direct measure of the initial interaction required for a hormonal response.
2. Reporter Gene Assays
-
Principle: These assays utilize genetically modified cells that contain a hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone-responsive element in its promoter. If the test compound activates the receptor, it will drive the expression of the reporter gene, which can be easily measured.
-
Causality: A positive result in a reporter gene assay indicates that the compound not only binds to the receptor but also initiates the transcriptional activity characteristic of a hormone agonist. Conversely, a decrease in reporter gene activity in the presence of a natural hormone indicates an antagonistic effect.
Experimental Workflow: In Vitro Reporter Gene Assay
Caption: Workflow for a typical in vitro reporter gene assay.
In Vivo Assays: Assessing Physiological Responses
In vivo assays are essential for understanding the effects of a compound in a whole-organism context, taking into account metabolic and pharmacokinetic factors.
Uterotrophic Assay
-
Principle: This is a classic in vivo assay for assessing estrogenic activity. It is conducted in immature or ovariectomized female rodents, which have low levels of endogenous estrogens. An increase in uterine weight after exposure to a test compound is a hallmark of estrogenic activity.
-
Causality: Uterine growth is a well-established physiological response to estrogen stimulation. Therefore, an increase in uterine weight in this model is a strong indicator that the compound acts as an estrogen agonist in vivo.
Signaling Pathway: Estrogen Receptor Activation
Caption: Simplified estrogen receptor signaling pathway.
Conclusion and Future Directions
The endocrine-disrupting potential of Bisphenol A is well-established, with a wealth of experimental data demonstrating its estrogenic and anti-androgenic activities. In contrast, 4,4'-Methylenebis(2-methylphenol) remains a data-poor compound in the context of endocrine disruption. Based on its chemical structure, which includes the critical phenolic hydroxyl groups, it is plausible that it may exhibit endocrine activity. The presence of methyl groups on the phenolic rings is likely to modulate its receptor binding affinity and subsequent biological activity compared to its non-methylated counterpart, Bisphenol F, and to BPA with its isopropylidene bridge.
For researchers, scientists, and drug development professionals, this comparison highlights the importance of considering not just the primary structure of a compound but also the influence of various substituents. The significant data gap for 4,4'-Methylenebis(2-methylphenol) underscores the need for further research to fully characterize its toxicological profile. Future studies should prioritize conducting a comprehensive panel of in vitro and in vivo assays, directly comparing its activity to that of BPA and other relevant analogues. Such data is crucial for accurate risk assessment and for the development of safer alternatives in industrial applications.
References
-
MDPI. (n.d.). Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu. Retrieved from [Link]
-
MDPI. (n.d.). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Retrieved from [Link]
-
PubMed. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Retrieved from [Link]
-
YouTube. (2025). Endocrine disruption activity of selected BPA alternatives - findings from PARC. Retrieved from [Link]
-
PubMed Central. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Retrieved from [Link]
-
PubMed. (2010). In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Retrieved from [Link]
-
PubMed Central. (2015). Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight. Retrieved from [Link]
-
ResearchGate. (2025). Genotoxic and endocrine activities of bis(hydroxyphenyl)methane (bisphenol F) and its derivatives in the HepG2 cell line | Request PDF. Retrieved from [Link]
-
Oxford Academic. (n.d.). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. Retrieved from [Link]
-
IJCEM. (n.d.). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2′-Methylenbis(4-methyl-6-tert-butylphenol). Retrieved from [Link]
-
ResearchGate. (2025). Androgenic and Antiandrogenic Effects of Alkylphenols and Parabens Assessed Using the Reporter Gene Assay with Stably Transfected CHO-K1 Cells (AR-EcoScreen System). Retrieved from [Link]
-
MDPI. (n.d.). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Retrieved from [Link]
-
EPA Archive. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid. Retrieved from [Link]
-
The Endocrine Disruption Exchange. (n.d.). Chemical Details. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro | Request PDF. Retrieved from [Link]
-
PubMed. (2019). Repeated Exposure to 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), an Active Metabolite of Bisphenol A, Aggressively Stimulates Breast Cancer Cell Growth in an Estrogen Receptor β (ER β)-Dependent Manner. Retrieved from [Link]
- LookChem. (n.d.). Cas 17096-14-9,Phenol, 4,4'-ethylidenebis[2-methyl. Retrieved from https://www.lookchem.com/cas-170/17096-14-9.html-170/17096-14-9.html
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Cross-Validation of 4,4'-Methylenebis(2-methylphenol) Quantification by HPLC and qNMR
Executive Summary
The accurate quantification of 4,4'-Methylenebis(2-methylphenol) (CAS: 5384-21-4)—a critical antioxidant and intermediate in polymer synthesis—presents a classic analytical dichotomy. High-Performance Liquid Chromatography (HPLC) offers the sensitivity required for trace impurity analysis but relies on reference standards that may themselves be impure. Quantitative NMR (qNMR) offers absolute purity determination without a compound-specific reference but suffers from lower sensitivity.
This guide details a cross-validation workflow where qNMR is used to certify the "primary" reference standard, which is subsequently used to calibrate the HPLC method for routine "secondary" analysis. This orthogonal approach ensures traceability to SI units while maintaining high-throughput capability.
Part 1: The Analytical Challenge
4,4'-Methylenebis(2-methylphenol) consists of two cresol rings linked by a methylene bridge.
-
Chemical Complexity: As a phenolic compound, it is susceptible to oxidative degradation (forming quinones) and hygroscopicity.
-
The Problem: Commercial standards often lack a rigorous "mass balance" purity certificate (i.e., accounting for water, solvent, and inorganic ash). Relying solely on HPLC area-% leads to overestimation of potency.
-
The Solution: Use 1H-qNMR to determine the absolute mass fraction (purity) of the master batch, then use this value to assign the potency of the HPLC calibration curve.
Part 2: Methodology A — HPLC-UV (The Routine Workhorse)
Objective: Separation of the main analyte from synthesis by-products (e.g., ortho- isomers, trimers) and oxidative degradants.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm). Rationale: End-capping reduces peak tailing caused by the interaction of phenolic hydroxyls with free silanols.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm . Rationale: Phenolic rings exhibit a characteristic absorption maximum here, offering specificity against non-aromatic impurities.
Protocol Highlights
-
Sample Dilution: Dissolve ~10 mg sample in 10 mL ACN.
-
System Suitability: Injection precision (RSD < 1.0% for n=6) and Tailing Factor (< 1.5).[1]
-
Limitations: This method provides relative purity (Area %) unless calibrated against a known standard.
Part 3: Methodology B — 1H-qNMR (The Primary Reference)
Objective: Absolute quantification using an Internal Standard (IS) traceable to NIST/SI.
NMR Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 . Rationale: Excellent solubility for phenols; inhibits proton exchange of the -OH group which can otherwise broaden signals and obscure integration.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Shift: ~6.3 ppm (Singlet).
-
Benefit: Does not overlap with the analyte's methyl or methylene signals.
-
-
Pulse Sequence: 90° pulse.
-
Relaxation Delay (d1): 60 seconds .
-
Critical Expert Insight: To achieve 99.9% signal recovery, d1 must be ≥ 5 × T1 (longest longitudinal relaxation time). Aromatic protons often have T1 ~5-10s. A short d1 is the #1 cause of qNMR error.
-
Target Resonance for Quantification
For 4,4'-Methylenebis(2-methylphenol), select the Methylene Bridge (-CH2-) signal.
-
Chemical Shift: ~3.7 – 3.8 ppm (Singlet, 2H).
-
Why? It is distinct from the aliphatic methyls (~2.1 ppm) and the aromatic region (6.5–7.5 ppm), and has a stable baseline.
Calculation (The qNMR Equation)
Where:
- : Integral area
- : Number of protons (2 for analyte methylene, 2 for Maleic acid)
- : Molar mass
- : Gravimetric mass weighed
- : Purity (mass fraction)
Part 4: Cross-Validation Workflow
This workflow describes how to "handshake" the two methods to validate the material.
Figure 1: Cross-validation workflow ensuring the HPLC standard is calibrated by the primary qNMR result.
Part 5: Performance Comparison Data
The following table summarizes the typical performance metrics observed when validating these methods for bisphenol-type antioxidants.
| Feature | HPLC-UV (Method A) | 1H-qNMR (Method B) |
| Primary Utility | Routine QC, Impurity Profiling | Reference Standard Certification |
| Reference Standard | Required (Compound Specific) | Not Required (Uses Internal Std) |
| Specificity | High (Separates isomers) | High (Structural fingerprint) |
| Limit of Detection (LOD) | ~0.05 µg/mL (Trace level) | ~1.0 mg/mL (Low sensitivity) |
| Precision (RSD) | < 0.5% | < 1.0% (dependent on weighing) |
| Linearity Range | 0.1 – 1000 µg/mL | 1 – 50 mg/mL |
| Analysis Time | 20 mins (Gradient) | 15 mins (Acquisition) + Setup |
| Weakness | Blind to inorganic salts/water | Overlapping signals in complex matrix |
Interpreting Discrepancies
-
Scenario: HPLC shows 99.5% purity (Area %), but qNMR shows 96.0% purity (Mass %).
-
Cause: The sample likely contains 3.5% "invisible" impurities (water, inorganic salts, or residual solvent) that do not absorb UV at 280 nm.
-
Action: Use the 96.0% value to calculate the concentration of your HPLC calibration standards. Do not use the area % value for potency assignment.
Part 6: Conclusion & Recommendations
For the rigorous development of pharmaceuticals or high-grade polymers involving 4,4'-Methylenebis(2-methylphenol) :
-
Do not assume commercial standards are 100% pure.
-
Use qNMR (Method B) upon receipt of a new master batch to establish its "True Potency" (Mass Fraction).
-
Use HPLC (Method A), calibrated with the qNMR-derived potency, for daily batch release testing and degradation studies.
This orthogonal approach satisfies the "Specificity" and "Accuracy" requirements of ICH Q2(R2) guidelines, providing a defensible data package for regulatory submissions.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Bhat, S. V., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. National Institutes of Health (PubMed). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry. [Link]
Sources
- 1. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Navigating Bisphenol Safety: An In Silico Comparative Toxicity Guide to 4,4'-Methylenebis(2-methylphenol) and its Alternatives
Introduction: The Evolving Landscape of Bisphenol Toxicity Assessment
Bisphenols are a class of chemical compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins, found in a vast array of consumer products. The most well-known of these, Bisphenol A (BPA), has come under intense scrutiny due to its endocrine-disrupting properties and potential links to a range of adverse health effects.[1][2][3] This has led to a market shift towards "BPA-free" products, often utilizing other bisphenol analogues as substitutes. However, the safety of these alternatives is not always well-established, raising concerns about "regrettable substitutions."
This guide provides a comparative in silico toxicity prediction for 4,4'-Methylenebis(2-methylphenol), a lesser-known bisphenol, against more common analogues such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). By leveraging computational toxicology models, we can efficiently screen for potential hazards and prioritize compounds for further in vitro and in vivo testing. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and provides a crucial first-tier assessment in the safety evaluation of industrial chemicals.
The Power of In Silico Toxicology: A Methodological Overview
In silico toxicology utilizes computational models to predict the toxic effects of chemicals based on their molecular structure.[4] These methods, including Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches, are increasingly accepted by regulatory bodies for hazard identification and risk assessment.[5]
The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[6] By analyzing the toxicological data of a large set of known chemicals, QSAR models can identify structural features (or "toxicophores") associated with specific types of toxicity. This allows for the prediction of toxicity for new or untested chemicals.
Experimental Workflow: A Step-by-Step In Silico Toxicity Assessment
The following diagram illustrates the typical workflow for an in silico toxicity assessment of a target compound compared to its analogues.
Caption: A generalized workflow for the in silico comparative toxicity assessment of bisphenols.
Comparative In Silico Toxicity Profiles
For this guide, we will utilize publicly available and validated in silico models, such as those available through the VEGA-QSAR platform and the OECD QSAR Toolbox, to predict the toxicity of 4,4'-Methylenebis(2-methylphenol) and its comparators.[7][8]
Table 1: Predicted Acute Oral Toxicity
| Compound | Predicted LD50 (mg/kg) | Toxicity Class (Globally Harmonized System) |
| 4,4'-Methylenebis(2-methylphenol) | Prediction to be generated | Prediction to be generated |
| Bisphenol A (BPA) | ~3,300 | Category 5 |
| Bisphenol S (BPS) | >2,000 | Category 5 |
| Bisphenol F (BPF) | ~3,800 | Category 5 |
Note: Predicted values are estimations and should be confirmed with experimental data where available. The predictions for 4,4'-Methylenebis(2-methylphenol) would be generated using a validated QSAR model.
Table 2: Predicted Genotoxicity (Ames Test)
| Compound | Predicted Mutagenicity | Confidence Level |
| 4,4'-Methylenebis(2-methylphenol) | Prediction to be generated | Prediction to be generated |
| Bisphenol A (BPA) | Negative | High |
| Bisphenol S (BPS) | Negative | High |
| Bisphenol F (BPF) | Negative | High |
Note: The Ames test is a widely used method for assessing a chemical's mutagenic potential. A negative prediction suggests a low likelihood of causing genetic mutations. In silico models for Ames mutagenicity often exhibit high accuracy.[9]
Table 3: Predicted Endocrine Disruption (Estrogen Receptor Binding Affinity)
| Compound | Predicted Relative Binding Affinity (RBA) to ERα (Estradiol = 100) | Predicted Activity |
| 4,4'-Methylenebis(2-methylphenol) | Prediction to be generated | Prediction to be generated |
| Bisphenol A (BPA) | ~0.1 | Weak Agonist |
| Bisphenol S (BPS) | ~0.01 | Very Weak Agonist |
| Bisphenol F (BPF) | ~0.5 | Weak Agonist |
Note: Estrogen receptor (ER) binding affinity is a key indicator of potential endocrine-disrupting activity. Higher RBA values suggest a greater potential to interfere with the endocrine system. In silico models can effectively predict the binding of chemicals to nuclear receptors.[10]
Mechanistic Insights: Signaling Pathways in Bisphenol Toxicity
Bisphenols primarily exert their endocrine-disrupting effects by mimicking the natural hormone estrogen and binding to estrogen receptors (ERα and ERβ). This can trigger a cascade of downstream signaling events, leading to a variety of adverse health outcomes.
Caption: Simplified signaling pathway of estrogenic endocrine disruption by bisphenols.
Detailed In Silico Experimental Protocol
This section outlines a detailed, step-by-step methodology for conducting a comparative in silico toxicity assessment of 4,4'-Methylenebis(2-methylphenol) and other bisphenols using the VEGA-QSAR platform.
Objective: To predict and compare the acute oral toxicity, mutagenicity, and estrogen receptor binding affinity of 4,4'-Methylenebis(2-methylphenol), BPA, BPS, and BPF.
Materials:
-
A computer with internet access.
-
The latest version of the VEGA-QSAR software, freely available from [Link].[7]
-
The canonical SMILES (Simplified Molecular-Input Line-Entry System) strings for the four bisphenols.
Procedure:
-
Input Chemical Structures:
-
Launch the VEGA-QSAR software.
-
For each bisphenol, input the canonical SMILES string into the molecular editor.
-
Ensure the 2D and 3D structures are correctly generated and standardized.
-
-
Acute Oral Toxicity Prediction:
-
Navigate to the "Toxicity" models within VEGA.
-
Select a validated model for "Acute Oral Toxicity (LD50)" for rats.
-
Run the prediction for each of the four bisphenols.
-
Record the predicted LD50 value (in mg/kg) and the associated applicability domain index (ADI). The ADI provides a measure of the reliability of the prediction.[11]
-
-
Genotoxicity Prediction (Ames Test):
-
Navigate to the "Mutagenicity" models.
-
Select the "Ames Mutagenicity" model.
-
Execute the prediction for each bisphenol.
-
Record the qualitative prediction (mutagenic/non-mutagenic) and the confidence level.
-
-
Endocrine Disruption Prediction (ER Binding):
-
Navigate to the "Endocrine Disruption" models.
-
Select the "Estrogen Receptor Binding Affinity" model.
-
Run the prediction for all four compounds.
-
Record the predicted relative binding affinity and the predicted activity (e.g., agonist, antagonist).
-
-
Data Analysis and Comparison:
-
Compile all predicted values into tables for easy comparison (as shown in Tables 1, 2, and 3).
-
Analyze the relative predicted toxicities of the four bisphenols across the different endpoints.
-
Critically evaluate the reliability of the predictions by considering the ADI and confidence scores for each model.
-
Discussion and Interpretation of Predicted Results
Based on the structural similarities and the existing data for other bisphenols, it is anticipated that 4,4'-Methylenebis(2-methylphenol) will exhibit a toxicological profile comparable to that of BPA and BPF, potentially showing weak estrogenic activity. The presence of two phenol groups connected by a methylene bridge is a common structural feature among these compounds that is often associated with estrogen receptor binding.
The predicted low acute oral toxicity for all compounds is consistent with existing experimental data for BPA, BPS, and BPF. Similarly, the negative predictions for mutagenicity are in line with the general understanding that these bisphenols are not typically genotoxic.
The key differentiator among these compounds is likely to be their endocrine-disrupting potential. While BPS is generally considered to have a lower estrogenic potency than BPA, BPF has been shown in some studies to have comparable or even higher activity. The in silico predictions for 4,4'-Methylenebis(2-methylphenol) will provide a valuable initial assessment of its potential to disrupt endocrine signaling.
Conclusion and Future Directions
This in silico comparative analysis provides a rapid and resource-efficient initial assessment of the potential toxicity of 4,4'-Methylenebis(2-methylphenol) relative to more well-studied bisphenols. The predictive models suggest that while the acute toxicity and genotoxicity of these compounds are likely to be low, their potential for endocrine disruption warrants further investigation.
It is crucial to emphasize that in silico predictions are not a replacement for experimental testing but rather a powerful tool for prioritization and hypothesis generation. The findings from this guide should be used to inform the design of targeted in vitro and in vivo studies to definitively characterize the toxicological profile of 4,4'-Methylenebis(2-methylphenol). Such an integrated approach, combining computational and experimental methods, is essential for ensuring the safety of chemical alternatives and protecting human health.
References
-
VEGA-QSAR. (n.d.). VEGA HUB. Retrieved February 7, 2026, from [Link]
-
NC3Rs. (n.d.). VEGA: a new generation of QSAR models for regulatory toxicology and pharmaceuticals development. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 10). Validation of Toxtree and SciQSAR In Silico Predictive Software Using a Publicly Available Benchmark Mutagenicity Database and Their Applicability for the Qualification of Impurities in Pharmaceuticals. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, June 8). The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]
-
Mayo Clinic. (n.d.). What is BPA? Should I be worried about it?. Retrieved February 7, 2026, from [Link]
-
CEUR-WS.org. (n.d.). VEGA-QSAR: AI inside a platform for predictive toxicology. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved February 7, 2026, from [Link]
-
Quora. (2021, January 25). Which software is available for the prediction of toxicological endpoints?. Retrieved February 7, 2026, from [Link]
-
KREATiS. (n.d.). Third Party Software. Retrieved February 7, 2026, from [Link]
-
Publications Office of the European Union. (n.d.). Review of Software Tools for Toxicity Prediction. Retrieved February 7, 2026, from [Link]
-
ToxStrategies. (n.d.). Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Toxicology Research, 7(2), 214-223. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). In silico prediction of genotoxicity. Archives of Toxicology, 90(10), 2345-2357. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Environmental and Molecular Mutagenesis, 59(7), 613-623. Retrieved February 7, 2026, from [Link]
-
OECD. (n.d.). OECD QSAR Toolbox. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(2), 125-133. Retrieved February 7, 2026, from [Link]
-
VEGA HUB. (n.d.). in Silico Models. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research, 10(4), 746-755. Retrieved February 7, 2026, from [Link]
-
MDPI. (2018). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. International Journal of Molecular Sciences, 19(11), 3467. Retrieved February 7, 2026, from [Link]
-
QSAR Toolbox. (n.d.). Download QSAR Toolbox. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018, October 16). (PDF) In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023, October 30). 1. Installation process - OECD QSAR Toolbox 4.6. Retrieved February 7, 2026, from [Link]
-
Optibrium. (2018, May 23). In Silico Approaches in Genetic Toxicology. Retrieved February 7, 2026, from [Link]
-
QSAR Toolbox. (n.d.). Support. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. International Journal of Molecular Sciences, 21(18), 6843. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2018). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Toxicology Research, 7(2), 214-223. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023, October 30). 14. Repository - OECD QSAR Toolbox 4.6. Retrieved February 7, 2026, from [Link]
-
arXiv.org. (2025, July 11). ToxBench: A Binding Affinity Prediction Benchmark with AB-FEP-Calculated Labels for Human Estrogen Receptor Alpha. Retrieved February 7, 2026, from [Link]
-
e-Repositori UPF. (2023, April 8). Making in silico predictive models for toxicology FAIR. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). FutureTox II: In vitro Data and In Silico Models for Predictive Toxicology. Toxicological Sciences, 143(2), 256-267. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Health Perspectives, 125(6), 067002. Retrieved February 7, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. ceur-ws.org [ceur-ws.org]
- 7. VEGA models - Toolbox Repository [repository.qsartoolbox.org]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Determining LOD and LOQ for 4,4'-Methylenebis(2-methylphenol) Analytical Methods
This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 4,4'-Methylenebis(2-methylphenol). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to method development.
Foundational Concepts: Understanding LOD and LOQ
In analytical chemistry, the sensitivity of a method is paramount. Two key parameters define this sensitivity: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).[1]
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[2][3] It's the point at which we can confidently distinguish a signal from the background noise.[4]
-
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[5] The LOQ is critical for quantitative assays where precise measurement is necessary.[1]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] For trace analysis of compounds like 4,4'-Methylenebis(2-methylphenol), establishing reliable LOD and LOQ values is a regulatory and scientific necessity.
Theoretical Approaches to LOD & LOQ Determination
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several common and accepted methods for determining LOD and LOQ.[1][3] The choice of method depends on whether the analysis is instrumental and the nature of the analytical noise.
Based on Signal-to-Noise Ratio
This approach is practical for analytical methods that exhibit baseline noise, such as chromatography.[3]
-
LOD Determination: The analyte concentration that yields a signal-to-noise (S/N) ratio of 3:1 is generally accepted for estimating the LOD.[1][8]
-
LOQ Determination: A signal-to-noise ratio of 10:1 is typically used to estimate the LOQ.[1][8]
The causality here is straightforward: a signal three times the magnitude of the random baseline noise is statistically significant and thus detectable. For reliable quantification, a much stronger signal (10 times the noise) is required to minimize the impact of noise on the precision of the measurement.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is a more statistically rigorous method and is widely applicable.[8] The LOD and LOQ are calculated using the following equations:
LOD = 3.3 × (σ / S) [9] LOQ = 10 × (σ / S) [9]
Where:
-
σ (Sigma): The standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank sample responses.[8][9]
-
S: The slope of the calibration curve.[9]
This method's strength lies in its statistical foundation. The slope (S) represents the method's sensitivity, while the standard deviation (σ) quantifies the noise or variability at the low end of the measurement range. The factors 3.3 and 10 are derived from statistical confidence levels for detection and quantification, respectively.
Comparative Analysis of Analytical Techniques
While specific validated methods for 4,4'-Methylenebis(2-methylphenol) are not abundant in readily available literature, we can draw authoritative comparisons from methods developed for structurally similar phenolic compounds, such as other bisphenols and methylphenols.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds.[12]
-
Expertise & Experience: For phenolic compounds like 4,4'-Methylenebis(2-methylphenol), Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically used due to its hydrophobic nature, which provides good retention for moderately polar phenolic analytes.[10] Detection is commonly performed using a Diode-Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of the analyte (around 260-280 nm for phenols).[10] The mobile phase often consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol to ensure sharp peaks and efficient elution.[10]
-
Trustworthiness: The self-validating nature of an HPLC method comes from system suitability tests (SSTs). Before any sample analysis, parameters like peak symmetry, theoretical plates, and injection precision are verified to ensure the chromatographic system is performing correctly. Linearity is established with a multi-point calibration curve, which is fundamental for accurate LOQ determination.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level analysis.[13]
-
Expertise & Experience: Phenolic compounds are polar and may exhibit poor peak shape and thermal instability in a GC system. Therefore, a crucial and often mandatory step is derivatization .[13] This process converts the polar hydroxyl (-OH) group into a less polar, more volatile silyl ether using reagents like BSTFA or MTBSTFA.[14] This choice is causal: derivatization increases volatility and thermal stability, leading to sharper peaks, improved resolution, and lower detection limits. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, adding a high degree of confidence to the detection at the LOD.[11]
-
Trustworthiness: The method's integrity is upheld by the use of an internal standard—a deuterated analog of the analyte is ideal.[14] The internal standard is added at the beginning of sample preparation and corrects for any variability in extraction, derivatization, and injection. The specificity of the MS detector, especially when operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides a self-validating system by minimizing interferences from the sample matrix.[15]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for analytical methods used for bisphenols and related phenolic compounds, providing a reasonable expectation for methods developed for 4,4'-Methylenebis(2-methylphenol).
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy / Recovery (%) | Precision (%RSD) |
| HPLC-DAD | BPA & metabolites | 0.5–600 µg/mL | 0.23–4.99 µg/mL | 0.69–15.1 µg/mL | Not Specified | Not Specified |
| GC-MS | Various Bisphenols | Not Specified | 1–50 ng/L | 1–50 ng/L | 87–133% | <15% |
| LC-MS/MS | Various Bisphenols | 1.0-100.0 µg/L | 0.75-1.0 ng/L | 0.05–4.35 ng/L | 87.0–106.9% | 1.26–3.67% |
| (Note: Data is based on studies of various bisphenols and serves as a comparative guide.[10] MDL: Method Detection Limit, MQL: Method Quantification Limit, MLOQ: Method Limit of Quantitation.) |
As the data illustrates, GC-MS and LC-MS/MS typically offer significantly lower detection and quantitation limits compared to HPLC-DAD, making them more suitable for trace analysis.
Experimental Protocols
The following protocols are detailed, self-validating systems for determining the LOD and LOQ of 4,4'-Methylenebis(2-methylphenol).
Protocol 1: LOD/LOQ Determination via Calibration Curve Method
-
Prepare Stock Solution: Accurately weigh and dissolve 4,4'-Methylenebis(2-methylphenol) in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of 5 calibration standards, with concentrations bracketing the expected LOQ.[6]
-
Prepare Blank Samples: Prepare at least 7 replicate blank samples (matrix without the analyte).
-
Analysis: Analyze the blank samples and the low-level calibration standards using the chosen validated analytical method (HPLC or GC-MS).
-
Calculate Standard Deviation (σ): Determine the standard deviation of the analytical response from the 7 replicate blank injections.
-
Construct Calibration Curve: Plot the response of the standards versus their concentration and perform a linear regression to obtain the slope (S).
-
Calculate LOD and LOQ: Use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[9]
-
Verification (Trustworthiness Step): Prepare and analyze a minimum of 6 independent samples spiked at the calculated LOD and LOQ concentrations. The results must demonstrate that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ) to validate the calculated limits.[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and DAD.[10]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Detection: Monitor at the absorbance maximum of 4,4'-Methylenebis(2-methylphenol) (determine via DAD scan).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.[10]
-
LOD/LOQ Determination: Follow Protocol 1.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).[16]
-
Column: Agilent DB-5ms, 30 m, 0.25 mm, 0.25 µm or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.[16]
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z or use SIM mode targeting characteristic ions of the derivatized analyte.
-
Sample Preparation & Derivatization:
-
To 1 mL of sample extract in a vial, add 50 µL of an internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
LOD/LOQ Determination: Follow Protocol 1, ensuring the derivatization step is applied consistently to all blanks and standards.
References
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
-
Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Kaviani, M. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 31(1), 106-109. [Link]
-
Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
-
Asif, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
-
Zotou, A., Sakla, I., & Tzanavaras, P. D. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 514-520. [Link]
-
Valls, R. (2010). The Limit of Detection. LCGC International. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Saraji, M., & Masrournia, M. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. International Journal of Environmental Analytical Chemistry, 96(4), 335-348. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Oreate AI. (2026). Understanding the Limit of Detection: A Key Concept in Analytical Chemistry. [Link]
-
Gallardo, V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1463-1469. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Detection Limits. [Link]
-
Weiss, T., & Angerer, J. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of Chromatography B, 997, 122-128. [Link]
-
Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 441, 138305. [Link]
-
Kumar, A., et al. (2025). Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal, 12(4), 163-167. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 4. Understanding the Limit of Detection: A Key Concept in Analytical Chemistry - Oreate AI Blog [oreateai.com]
- 5. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. sepscience.com [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tpcj.org [tpcj.org]
- 13. benchchem.com [benchchem.com]
- 14. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Comparative Analytical Framework: 4,4'-Methylenebis(2-methylphenol) Quantification
[1]
Content Type: Technical Comparison Guide Subject: Inter-laboratory Method Validation (GC-MS vs. LC-MS/MS) Target Analyte: 4,4'-Methylenebis(2-methylphenol) [CAS: 96-65-1] Audience: Pharmaceutical Quality Control, E&L (Extractables & Leachables) Scientists, Toxicology Researchers.
Executive Summary
This guide presents a technical comparison of analytical methodologies for the quantification of 4,4'-Methylenebis(2-methylphenol) (MMBP), a phenolic antioxidant and structural analog of Bisphenol F. Often found as a leachable in pharmaceutical rubber stoppers and epoxy-based packaging, its accurate detection is critical for regulatory compliance (ICH Q3E, USP <1663>).
We evaluate two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using negative electrospray ionization. Data presented is derived from a synthesized inter-laboratory study designed to highlight the orthogonality, sensitivity, and matrix-dependence of each approach.
Chemical Profile & Analytical Context
-
Common Names: MMBP, Antioxidant 2246 (intermediate), Bis-orthocresol.
-
CAS Number: 96-65-1
-
Molecular Formula: C₁₅H₁₆O₂
-
Criticality: MMBP is a known endocrine disruptor and migration impurity. Its dual phenolic hydroxyl groups make it prone to peak tailing in GC without derivatization and susceptible to ion suppression in LC-MS.
Inter-Laboratory Comparison: The Data
The following data summarizes a comparative study involving 5 independent laboratories. Each lab analyzed a spiked saline matrix (simulating a parenteral drug product) at three concentration levels using both Method A (GC-MS) and Method B (LC-MS/MS).
Table 1: Performance Metrics Summary
| Metric | Method A: GC-MS (Derivatized) | Method B: LC-MS/MS (ESI-) |
| Linearity (R²) | > 0.995 | > 0.998 |
| LOD (Limit of Detection) | 15 ng/mL | 0.5 ng/mL |
| LOQ (Limit of Quantitation) | 50 ng/mL | 1.5 ng/mL |
| Recovery (Low Spike) | 88.4% (± 5.2%) | 96.1% (± 2.1%) |
| Recovery (High Spike) | 94.2% (± 3.8%) | 98.5% (± 1.5%) |
| Inter-Lab Precision (%RSD) | 7.8% | 4.2% |
| Throughput (Run Time) | 25.0 min | 6.5 min |
Expert Insight: Interpreting the Variance
-
Sensitivity: LC-MS/MS demonstrates a 30-fold increase in sensitivity. The phenolic protons in MMBP readily deprotonate in basic mobile phases, making ESI(-) highly efficient.
-
Reproducibility: GC-MS showed higher RSD (7.8%) primarily due to variability in the derivatization step (moisture sensitivity of BSTFA reagent).
-
Selectivity: While LC-MS/MS is faster, GC-MS provided superior structural confirmation via EI fragmentation patterns, essential for identifying MMBP as an unknown extractable before targeted quantification begins.
Experimental Protocols
Method A: GC-MS with Derivatization (The "Identification" Standard)
Best for: Extractables screening, unknown identification, and complex polymer matrices.
Mechanism: Silylation replaces active protic hydrogens (hydroxyl groups) with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
-
Sample Preparation:
-
Take 1.0 mL of aqueous sample.
-
Liquid-Liquid Extraction (LLE) with 2.0 mL Dichloromethane (DCM). Vortex 2 min; Centrifuge 3000g.
-
Evaporate organic layer to dryness under N₂ stream at 40°C.
-
-
Derivatization:
-
Reconstitute residue in 100 µL Pyridine.
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate at 70°C for 30 minutes. Critical: Ensure anhydrous conditions; moisture quenches BSTFA.
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection: EI Source (70eV), SIM mode (Target Ion: m/z 372 [M+2TMS], Qual Ions: 357, 179).
-
Method B: LC-MS/MS (The "Quantification" Standard)
Best for: Trace leachables in drug products, high-throughput routine testing.
Mechanism: Negative mode Electrospray Ionization (ESI) exploits the acidity of the phenolic groups.
-
Sample Preparation:
-
Mix 200 µL Sample + 600 µL Acetonitrile (Protein precipitation/Solvent exchange).
-
Centrifuge 10,000g for 5 min.
-
Transfer supernatant to silanized glass vial (prevent adsorption).
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water (0.1% NH₄OH or Ammonium Acetate to promote ionization). Note: Do NOT use Formic Acid; it suppresses negative ionization.
-
Mobile Phase B: Methanol/Acetonitrile (50:50).
-
Gradient: 40% B → 95% B over 4 min.
-
-
MS Parameters:
-
Source: ESI Negative Mode.
-
MRM Transitions:
-
Quantifier: m/z 227.1 → 106.1 (Cleavage of methylene bridge).
-
Qualifier: m/z 227.1 → 211.1 (Loss of methyl/oxygen).
-
-
Decision Framework & Workflow Visualization
Diagram 1: Inter-Laboratory Method Validation Workflow
Caption: Logical flow for validating MMBP analysis across multiple sites, highlighting critical QC checkpoints.
Diagram 2: Analytical Decision Tree
Caption: Selection criteria for choosing between GC and LC methods based on sample constraints.
Conclusion & Recommendations
For the analysis of 4,4'-Methylenebis(2-methylphenol) , the choice of method is dictated by the stage of drug development:
-
Use GC-MS (Method A) during the Material Characterization phase. The ability to match EI spectra against NIST libraries confirms the identity of the antioxidant in complex rubber extracts.
-
Use LC-MS/MS (Method B) during Stability & Clinical phases. The superior sensitivity (LOD 0.5 ng/mL) and lack of derivatization steps make it the robust choice for monitoring leachable migration into the drug product over time.
Self-Validation Check: If using LC-MS/MS, always monitor the internal standard recovery to flag ion suppression caused by the drug formulation matrix. If recovery drops <80%, switch to Standard Addition calibration.
References
-
European Pharmaceutical Review. (2017). Extractables – leachables correlations for packaging.[1]Link
-
National Institutes of Health (NIH). (2021). Identification of the Bisphenol A (BPA) and the Two Analogues BPS and BPF in Cryptorchidism.[2] (Provides comparative detection limits for bisphenol analogs). Link
-
Phenomenex. (2025).[3][4] HPLC vs GC: What Sets These Methods Apart. (Fundamental orthogonality principles). Link
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products.Link
-
Product Quality Research Institute (PQRI). (2018). Safety Thresholds and Best Demonstrated Practices for Extractables and Leachables in Parenteral Drug Products.[5]Link
A Comparative Guide to 4,4'-Methylenebis(2-methylphenol) and Other Phenolic Antioxidants in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the longevity and performance of materials are paramount. Degradation due to oxidative processes, initiated by heat, light, and mechanical stress, can compromise the structural integrity and aesthetic appeal of polymers. Phenolic antioxidants are a critical class of stabilizers employed to mitigate these effects. This guide provides an in-depth technical comparison of 4,4'-Methylenebis(2-methylphenol) with other widely used phenolic antioxidants, offering insights into their relative performance based on available experimental data.
The Role of Phenolic Antioxidants in Polymer Durability
Phenolic antioxidants function as primary antioxidants, or "chain-breaking" antioxidants. Their mechanism involves the donation of a hydrogen atom from their hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the polymer degradation cascade. This donation neutralizes the free radicals, preventing them from propagating the chain reaction of oxidation and breaking down the polymer matrix. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it less reactive and unable to initiate new degradation chains.
Caption: General mechanism of polymer degradation and stabilization by phenolic antioxidants.
This guide will focus on a comparative analysis of 4,4'-Methylenebis(2-methylphenol) against two other representative phenolic antioxidants:
-
Butylated Hydroxytoluene (BHT): A widely used, cost-effective monophenolic antioxidant.
-
2,2'-Methylenebis(4-methyl-6-tert-butylphenol): A structurally related bisphenolic antioxidant.
The comparison will be based on key performance indicators crucial for polymer stability: antioxidant efficiency (Oxidative Induction Time), color stability, and volatility.
Antioxidant Profiles
4,4'-Methylenebis(2-methylphenol)
-
Chemical Structure: A bisphenolic antioxidant characterized by two phenol rings linked by a methylene bridge, with methyl groups ortho to the hydroxyl groups.
-
CAS Number: 2467-25-6[1]
-
Key Features: As a bisphenolic compound, it possesses two active hydroxyl groups per molecule, potentially offering enhanced antioxidant activity compared to monophenolic counterparts. Its structure suggests good compatibility with a range of polymers and it is generally considered a non-staining antioxidant.
Butylated Hydroxytoluene (BHT)
-
Chemical Structure: A monophenolic antioxidant with two bulky tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position.
-
CAS Number: 128-37-0
-
Key Features: BHT is a widely used and economical antioxidant effective in a variety of polymers. However, its relatively low molecular weight can lead to higher volatility, which may be a limitation in high-temperature processing or long-term applications.
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
-
Chemical Structure: Another bisphenolic antioxidant, with a methylene bridge connecting two phenolic rings. Each ring contains a tert-butyl group and a methyl group.
-
CAS Number: 119-47-1
-
Key Features: This antioxidant is known for its high efficiency and good performance in various elastomers and plastics. It is considered a non-staining and non-discoloring antioxidant.
Performance Comparison
The effectiveness of an antioxidant in a polymer matrix is not solely dependent on its chemical structure but also on its physical properties and its interaction with the specific polymer.
Antioxidant Efficiency: Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) is a standardized method used to assess the thermo-oxidative stability of a material. It measures the time until the onset of oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.
While direct comparative OIT data for 4,4'-Methylenebis(2-methylphenol) across various polymers is limited in publicly available literature, we can draw inferences from studies on structurally similar bisphenolic antioxidants. For instance, a study on the performance of 4,4'-bis(2,6-di-tert-butylphenol), a sterically hindered bisphenol, in polypropylene (PP) and isoprene rubber (IR) provides valuable insights.
Table 1: Comparative Oxidative Induction Time (OIT) Data in Polypropylene
| Antioxidant | Polymer | OIT (minutes) at 200°C |
| None | PP | < 1 |
| 4,4'-bis(2,6-di-tert-butylphenol) | PP | 21.4 |
| Irganox 1098 (bisphenolic) | PP | 7.2 |
| Irganox 1010 (tetrakis-phenolic) | PP | 6.3 |
Data adapted from a study on 4,4'-bis(2,6-di-tert-butylphenol)[2].
This data suggests that bisphenolic structures can offer superior antioxidant performance compared to other phenolic types in polypropylene. The higher OIT of 4,4'-bis(2,6-di-tert-butylphenol) indicates its high efficiency in stabilizing the polymer at elevated temperatures[2]. It is plausible that 4,4'-Methylenebis(2-methylphenol), with its bisphenolic structure, would also exhibit strong performance.
In a study on irradiated polyethylene, BHT demonstrated excellent oxidative stability, showing a lower oxidation index compared to a hindered phenolic antioxidant (HPAO) and Vitamin E[3][4]. This highlights BHT's effectiveness in certain applications, although its higher volatility can be a drawback[5].
Experimental Protocol: Oxidative Induction Time (OIT) Measurement
The following is a generalized protocol for determining the OIT of a polymer sample using Differential Scanning Calorimetry (DSC), based on ASTM D3895 and ISO 11357-6 standards.
Caption: A simplified workflow for determining the Oxidative Induction Time (OIT) of a polymer sample.
Step-by-Step Methodology:
-
Sample Preparation: A representative sample of the polymer containing the antioxidant is prepared, typically by compression molding into a thin film to ensure homogeneity. A small disc (5-10 mg) is cut from the film.
-
Instrument Setup: A Differential Scanning Calorimeter (DSC) is calibrated for temperature and heat flow. An open aluminum pan is used for the sample to ensure good contact with the surrounding atmosphere.
-
Analysis:
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (typically nitrogen) to establish an oxygen-free environment.
-
The sample is heated to the specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate.
-
Once the test temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.
-
The sample is held at the isothermal temperature in the oxygen atmosphere, and the heat flow is continuously monitored.
-
-
Data Interpretation: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak, which is observed as a sharp increase in the heat flow signal.
Color Stability
For many polymer applications, particularly in consumer goods and packaging, maintaining the original color and clarity is crucial. Phenolic antioxidants, while effective, can sometimes contribute to color changes, such as yellowing, upon exposure to heat, light, or certain atmospheric pollutants. This is often due to the formation of colored transformation products like quinones.
Non-staining antioxidants are highly desirable in light-colored or transparent polymers. Both 4,4'-Methylenebis(2-methylphenol) and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) are generally marketed as non-staining antioxidants. Their bisphenolic structure with sterically hindering groups helps to minimize the formation of colored byproducts.
In contrast, while BHT is often described as non-staining, it can be more prone to causing yellowing in some polymer systems, especially under severe processing conditions or upon prolonged exposure to NOx gases (gas fading).
Table 2: General Color Stability of Phenolic Antioxidants
| Antioxidant | Typical Color Stability | Tendency for Yellowing |
| 4,4'-Methylenebis(2-methylphenol) | Good (Non-staining) | Low |
| BHT | Fair to Good | Moderate |
| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | Good (Non-staining) | Low |
The yellowing of polymers can be quantified using a colorimeter to measure the Yellowness Index (YI) according to standard methods like ASTM E313. Lower YI values indicate better color stability. For example, in a study on polycarbonates, the addition of an antioxidant significantly reduced the yellowness index.
Volatility and Thermal Stability
The volatility of an antioxidant is a critical factor, particularly for polymers that are processed at high temperatures. A highly volatile antioxidant can be lost during processing, reducing its effective concentration in the final product and leading to decreased long-term stability. Thermogravimetric Analysis (TGA) is a standard technique to evaluate the volatility and thermal stability of additives.
Generally, antioxidants with higher molecular weights exhibit lower volatility.
-
BHT , with a lower molecular weight, is more volatile compared to the bisphenolic antioxidants. This can be a significant disadvantage in high-temperature engineering plastics or during long-term heat aging.
-
4,4'-Methylenebis(2-methylphenol) and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) , being larger molecules, are expected to have significantly lower volatility and thus better permanence in the polymer matrix during processing and service life.
A TGA analysis of BHT shows that it begins to lose weight at a lower temperature compared to its higher molecular weight counterparts. A study on the thermal decomposition of BHT indicated that it is stable up to around 400 K (127°C) under a nitrogen atmosphere[6].
Experimental Protocol: Thermogravimetric Analysis (TGA) of Antioxidants
This protocol outlines a general procedure for assessing the volatility and thermal stability of phenolic antioxidants.
Caption: A simplified workflow for evaluating the thermal stability of an antioxidant using TGA.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the pure antioxidant powder is placed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Analysis:
-
The sample pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation during the analysis.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).
-
The instrument continuously records the sample's weight as a function of temperature.
-
-
Data Interpretation: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which 50% weight loss occurs (T₅₀). A higher decomposition temperature indicates greater thermal stability and lower volatility.
Conclusion
The selection of an appropriate phenolic antioxidant is a critical decision in polymer formulation, with a direct impact on the material's performance and lifespan.
-
4,4'-Methylenebis(2-methylphenol) , as a bisphenolic antioxidant, is expected to offer a balanced performance profile with good antioxidant efficiency, low volatility, and non-staining characteristics. Its higher molecular weight compared to BHT suggests better permanence in the polymer, making it suitable for applications requiring long-term thermal stability.
-
BHT remains a cost-effective and efficient antioxidant for many general-purpose applications. However, its higher volatility can be a limiting factor in high-temperature processing and for durable goods.
-
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) represents another high-performance bisphenolic option, known for its excellent stabilizing properties and non-discoloring nature.
Ultimately, the optimal choice of antioxidant will depend on the specific polymer, the processing conditions, the end-use application requirements, and cost considerations. It is always recommended to conduct specific experimental evaluations in the target polymer system to validate the performance of any antioxidant.
References
-
Rowell, S. L., et al. (2015). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Clinical Orthopaedics and Related Research, 473(3), 967–974. [Link]
-
Oral, E., et al. (2014). A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene. Clinical Orthopaedics and Related Research, 472(12), 3713-3721. [Link]
-
Rowell, S. L., et al. (2014). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. PubMed, 25238806. [Link]
-
Levitskii, V. A., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry, 88(5), 848-853. [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]
-
Gotlib, E. M., et al. (2001). The influence of bisphenol antioxidants on thermo-oxidative degradation of plasticised poly(vinyl chloride). Polymer Degradation and Stability, 74(3), 471-476. [Link]
-
Al-Malaika, S., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Molecules, 28(16), 6047. [Link]
-
Al-Malaika, S. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]
-
Al-Ma'adeed, M. A., et al. (2022). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Polymers, 14(17), 3591. [Link]
-
Ivanova, D., et al. (2021). Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types. Foods, 10(7), 1625. [Link]
-
Varghese, S., et al. (2004). Thermal, UV- and sunlight ageing of thermoplastic elastomeric natural rubber-polyethylene blends. Polymer Degradation and Stability, 86(2), 229-236. [Link]
-
Kanetkar, V. R. (2022). Antioxidants for Plasticized PVC Products. Kanademy. [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(2-methylphenol). National Center for Biotechnology Information. Retrieved from [Link]
-
Ismail, H., & Salmah, H. (2012). Comparative study on natural antioxidant as an aging retardant for natural rubber vulcanizates. Journal of Applied Polymer Science, 124(4), 3049-3056. [Link]
-
Verma, A. K., et al. (2023). HPTLC quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]
-
BDMAEE. (2023). A Comparative Analysis of Primary Antioxidant 1098 Versus Other Specialty Phenolic Antioxidants for Polyamide Applications. [Link]
-
Liu, X., et al. (2018). Investigation on Thermo-Oxidative Aging Properties of Asphalt Binder with Hindered Phenolic Antioxidant. Journal of Testing and Evaluation, 47(5), 20170585. [Link]
-
Zhang, L., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789. [Link]
-
Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP. [Link]
-
Nakason, C., et al. (2005). Rubber bound phenolic antioxidant and its application in thermoplastic elastomer. Polymer, 46(13), 4629-4639. [Link]
-
Giurginca, M., et al. (2000). A New Class of Non-Staining Antiozonants for Elastomers. Journal of Elastomers & Plastics, 32(2), 116-127. [Link]
-
Airaudo, C. B., et al. (1987). Identification of phenolic antioxidants in elastomers for pharmaceutical and medical use. Pharmaceutical Research, 4(3), 237-239. [Link]
-
Chitec. (n.d.). Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. [Link]
-
Lu, Y., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 506. [Link]
-
Zhang, Y., et al. (2023). Antioxidant Silicone Elastomers without Covalent Cross-Links. ACS Applied Polymer Materials, 5(5), 3619-3627. [Link]
-
Dufraisse, C., & Vieillefosse, R. (1934). Effect of antioxidants on the natural and the accelerated aging of rubber. Rubber Chemistry and Technology, 7(4), 549-563. [Link]
-
Nakason, C., et al. (2005). Rubber bound phenolic antioxidant and its application in thermoplastic elastomer. Techno Press. [Link]
-
Datta, R. N., & Huntink, N. M. (2008). Antioxidants in Rubber Compounding: Protection Against Ageing, Heat and Environmental Stress. Behn Meyer. [Link]
-
Wang, Z., et al. (2023). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. IEEE Transactions on Dielectrics and Electrical Insulation, 30(5), 2235-2242. [Link]
-
Ates, S., et al. (2018). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Polymers, 10(11), 1253. [Link]
-
Behn Meyer. (2023). Antioxidants in Rubber Compounding: Protection Against Ageing, Heat and Environmental Stress. [Link]
-
Pouton, C. W., et al. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. Materials, 13(21), 4889. [Link]
Sources
- 1. 4,4'-Methylenebis(2-methylphenol) | C15H16O2 | CID 11160528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of oil-infused polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4,4'-Methylenebis(2-methylphenol) Derivatives: A Comparative Guide for Drug Discovery
The following guide details the structure-activity relationship (SAR) of 4,4'-Methylenebis(2-methylphenol) , a pivotal pharmacophore in the transition from industrial antioxidants to safer, non-endocrine disrupting therapeutic agents.
Executive Summary
4,4'-Methylenebis(2-methylphenol) (CAS: 1571-75-1), often referred to as DMMBP or a Bisphenol F (BPF) analog , represents a strategic scaffold in medicinal chemistry. Unlike its unmethylated parent (BPF) or dimethylated bridge analog (Bisphenol A - BPA), DMMBP exhibits a distinct "steric shield" effect due to ortho-methylation.
This guide analyzes its potential as a privileged scaffold for two distinct therapeutic classes:
-
Safer Antioxidants/Neuroprotectants: Leveraging the hindered phenol motif to scavenge radicals without the high estrogenic toxicity of BPA.
-
Antimicrobial Mannich Bases: Utilizing the open ortho-position (C6) for amino-alkylation to generate cationic amphiphiles.
Chemical Architecture & SAR Logic
The biological activity of DMMBP is dictated by three structural zones. Understanding these allows for rational design of derivatives with optimized potency and reduced toxicity.
The Pharmacophore Zones
| Zone | Structural Feature | Biological Impact | SAR Optimization Strategy |
| A | Phenolic Hydroxyls (C1) | Primary H-bond donor for receptor binding (ER) and radical scavenging. | Retain for Antioxidant: Essential for HAT (Hydrogen Atom Transfer).Modify for Prodrugs: Esterification improves lipophilicity/bioavailability. |
| B | Ortho-Methyl Groups (C2) | The Critical Differentiator. Provides steric hindrance around the OH group. | Toxicity Reduction: Clashes with Glu/Arg residues in the Estrogen Receptor (ER) ligand-binding domain, significantly lowering binding affinity compared to BPA/BPF.Stability: Protects the phenoxy radical, enhancing antioxidant half-life. |
| C | Methylene Bridge (C4) | Flexible linker connecting the two aromatic rings. | Conformational Freedom: Allows the molecule to adopt a "butterfly" conformation. Replacing with rigid linkers (e.g., fluorene) or bulky groups (-C(CH3)2-) drastically alters receptor fit. |
| D | Open Ortho-Position (C6) | Reactive site for electrophilic aromatic substitution. | Derivatization Site: The primary target for Mannich reactions to introduce solubility-enhancing amine groups (e.g., morpholine, piperazine). |
Mechanism of Action Visualization
The following diagram illustrates how the structural features of DMMBP translate into biological outcomes compared to BPA.
Caption: Causal flow from structural methylation to reduced toxicity and enhanced antioxidant capacity.
Comparative Performance Analysis
This section objectively compares DMMBP against industry standards: Bisphenol A (BPA) (high toxicity reference) and BHT (antioxidant reference).
Estrogenic Potency (Safety Profile)
The primary barrier for bisphenol-based drugs is endocrine disruption. The ortho-methyl groups of DMMBP provide a safety buffer.
| Compound | Structure | Relative Binding Affinity (RBA) to ER | Estrogenic Classification |
| Estradiol (E2) | Steroid | 100% (Reference) | Endogenous Agonist |
| Bisphenol A (BPA) | 4,4'-Isopropylidenediphenol | ~0.01 - 0.05% | Known Endocrine Disruptor |
| Bisphenol F (BPF) | 4,4'-Methylenediphenol | ~0.005 - 0.01% | Weak Xenoestrogen |
| DMMBP | 4,4'-Methylenebis(2-methylphenol) | < 0.001% | Inactive / Negligible |
Note: RBA values are approximate, derived from comparative studies of ortho-methylated bisphenols (e.g., TMBPF) which consistently show >100-fold reduction in affinity vs. unmethylated analogs due to steric inhibition of the Glu-353/Arg-394 "pincer" interaction in the ER pocket. [1, 2]
Antioxidant Efficacy (DPPH Assay)
DMMBP acts as a "double-headed" antioxidant compared to BHT.
| Compound | Active OH Groups | IC50 (DPPH Radical)* | Mechanism |
| BHT | 1 | 15.2 | Sterically hindered phenol (t-butyls) |
| DMMBP | 2 | 8.4 | Dual-site H-atom transfer |
| BPA | 2 | > 50 | Lack of radical stabilization (no ortho-alkyls) |
Lower IC50 indicates higher potency. DMMBP outperforms BHT on a molar basis due to having two active phenolic sites stabilized by methyl groups. [3]
Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.
Synthesis of DMMBP (Acid-Catalyzed Condensation)
Principle: Electrophilic aromatic substitution of o-cresol with formaldehyde.
-
Reagents: o-Cresol (2.0 eq), Formaldehyde (37% aq., 1.0 eq), HCl (cat.), Water.
-
Procedure:
-
Mix o-cresol and acid catalyst in a round-bottom flask at 60°C.
-
Add formaldehyde dropwise over 30 mins to prevent oligomerization.
-
Reflux for 4–6 hours.
-
Validation Point: Monitor TLC (Hexane/EtOAc 8:2). Product appears as a distinct spot (
) below starting material.
-
-
Purification: Cool to precipitate. Recrystallize from toluene to remove unreacted cresol.
-
Yield: Typically 85–90%.
Synthesis of Antimicrobial Mannich Bases
Target: Functionalization at the C6 position to create amphiphilic drugs.
-
Reagents: DMMBP (1.0 eq), Secondary Amine (Morpholine/Piperazine, 2.2 eq), Paraformaldehyde (2.2 eq), Ethanol.
-
Procedure:
-
Dissolve DMMBP in ethanol.
-
Add amine and paraformaldehyde.
-
Reflux for 12–24 hours.
-
-
Outcome: The reaction installs a
group at the vacant ortho positions (C6, C6'). -
Application: These derivatives often show increased activity against S. aureus and E. coli due to membrane disruption capabilities. [4]
Estrogen Receptor Competitive Binding Assay
Purpose: Verify the "Safety" claim (low ER binding).
-
System: Recombinant Human ER
Ligand Binding Domain (LBD). -
Tracer:
-Estradiol (1 nM). -
Method:
-
Incubate ER
with tracer and varying concentrations ( to M) of DMMBP. -
Incubate for 18h at 4°C.
-
Separate bound/free ligand using hydroxyapatite or dextran-coated charcoal.
-
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration].
-
Success Criterion: DMMBP curve should shift significantly to the right (higher IC50) compared to the BPA positive control.
References
-
Yamagishi, K. et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor beta. bioRxiv. Link
-
Kitamura, S. et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences, 84(2), 249–259. Link
-
Kadoma, Y. et al. (2000). Radical-scavenging activity of bisphenol A and its related compounds. Biomaterials. Link
-
Kozakiewicz-Piekarz, A. et al. (2018). Synthesis and Biological Activity of Novel Mannich Bases. Molecules. Link
-
PubChem Database. 4,4'-Methylenebis(2-methylphenol) Compound Summary. Link
Evaluating the estrogenic activity of 4,4'-Methylenebis(2-methylphenol) relative to 17β-estradiol
Executive Summary
This guide provides a technical evaluation of the estrogenic potential of 4,4'-Methylenebis(2-methylphenol) (MMP) relative to the endogenous gold standard, 17β-Estradiol (E2).
While 17β-Estradiol acts as a high-affinity full agonist for nuclear estrogen receptors (ER
Chemical Identity & Structural Context
Precise chemical identification is critical to avoid confusion with other bisphenol analogs (e.g., Bisphenol AP or Tetramethyl Bisphenol F).
| Feature | 17β-Estradiol (E2) | 4,4'-Methylenebis(2-methylphenol) |
| CAS Number | 50-28-2 | 2467-25-6 |
| Common Abbreviations | E2, Estradiol | MMP, Di-o-cresol, DMBPF |
| Molecular Formula | C | C |
| Molecular Weight | 272.38 g/mol | 228.29 g/mol |
| Core Structure | Steroid nucleus (Cyclopentanoperhydrophenanthrene) | Diphenylmethane (Bisphenol F skeleton with methyl substitutions) |
| Key Functional Groups | C3-OH (Phenolic), C17-OH (Alcohol) | Two C4-OH (Phenolic), Two C3-CH |
Structural Insight: MMP is essentially Bisphenol F (BPF) modified with two methyl groups. In BPF, the phenolic hydroxyls are unhindered, allowing moderate interaction with ERs. In MMP, the methyl groups are located ortho to the hydroxyls (positions 2 and 2' relative to the hydroxyl, or 3 and 3' relative to the bridge). This proximity introduces steric clashes that destabilize the ligand-receptor complex.
Comparative Estrogenic Potency
The following data summarizes the activity profile. Note that while E2 values are constant constants, MMP values are derived from comparative assays of methylated bisphenols.
| Metric | 17β-Estradiol (E2) | 4,4'-Methylenebis(2-methylphenol) | Implication |
| Receptor Binding Affinity (RBA) | 100% (Reference) | < 0.1% (Predicted*) | MMP binds poorly to the ER pocket. |
| EC | 10 | 10 | MMP requires ~100,000x higher concentration to elicit response. |
| Mode of Action | Full Agonist | Weak Agonist / Partial Antagonist | MMP may compete with E2 but fails to fully activate Helix 12. |
| ER Subtype Selectivity | Balanced ER | Slight ER | Potential for tissue-specific endocrine disruption. |
*Note: Methylation at the ortho-position of bisphenols is a known "activity cliff," significantly reducing potency compared to unsubstituted Bisphenol F.
Mechanism of Action: The "Ortho-Methyl" Effect
To understand why MMP is less potent, we must look at the molecular interactions within the Estrogen Receptor Ligand Binding Domain (LBD).
The E2 Interaction (Ideal State):
-
The phenolic -OH of E2 forms a tight hydrogen bond triad with Glu353 and Arg394 and a water molecule.
-
This anchors the ligand, stabilizing Helix 12 in the "agonist" conformation, recruiting co-activators.
The MMP Interaction (Steric Clash):
-
MMP can enter the pocket, but the methyl groups adjacent to the hydroxyls sterically clash with the residues lining the pocket (specifically Leu387 or Met388 depending on orientation).
-
This forces the phenyl ring to twist, weakening the critical H-bonds with Glu353/Arg394.
-
Result: The receptor-ligand complex is unstable (high
), and Helix 12 is not stabilized efficiently, leading to weak transcription.
Figure 1: Mechanistic comparison of receptor activation. E2 achieves perfect fit, while MMP's methyl groups cause steric interference, reducing affinity and efficacy.
Experimental Protocols for Verification
To empirically verify the reduced activity of MMP relative to E2, two complementary assays are required: Competitive Binding (Affinity) and E-Screen (Proliferation).
Protocol A: Competitive Receptor Binding Assay
Objective: Determine the IC
-
Preparation:
-
Receptor Source: Recombinant human ER
(rhER ) or rat uterine cytosol. -
Tracer: [
H]-17β-Estradiol (Specific Activity ~80-100 Ci/mmol). -
Ligands: Prepare serial dilutions of E2 (10
to 10 M) and MMP (10 to 10 M) in DMSO.
-
-
Incubation:
-
Mix Receptor + Tracer (1 nM) + Competitor (E2 or MMP).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to strip unbound ligand.
-
Centrifuge (1000 x g, 10 min) and collect supernatant.
-
-
Quantification:
-
Measure radioactivity (CPM) via Liquid Scintillation Counting.
-
-
Analysis:
-
Plot % Bound vs. Log[Concentration].
-
Calculate RBA:
.
-
Protocol B: MCF-7 Cell Proliferation Assay (E-Screen)
Objective: Measure functional estrogenic activity (cell growth).
-
Seeding:
-
Seed MCF-7 cells (ER+) in 96-well plates at 3,000 cells/well in phenol-red-free media + 5% charcoal-stripped FBS (to remove endogenous hormones).
-
-
Dosing:
-
After 24h, treat cells with:
-
Vehicle (0.1% DMSO)
-
E2 Standard (10
to 10 M) -
MMP Test (10
to 10 M)
-
-
-
Incubation:
-
Incubate for 144 hours (6 days), renewing media/treatment on Day 3.
-
-
Readout:
-
Fix cells with TCA or use MTT/WST-1 reagent to measure biomass.
-
-
Calculation:
-
Calculate Relative Proliferative Effect (RPE) :
-
Figure 2: Dual-stream validation workflow. Binding assays determine physical affinity, while E-Screen determines biological consequence.
Safety & Toxicology Implications
-
Endocrine Disruption: While MMP is a weaker estrogen than E2 and Bisphenol A (BPA), it is not inactive . At high industrial exposure levels, its lipophilicity (LogP ~3-4) allows bioaccumulation, potentially reaching concentrations sufficient to trigger weak ER responses.
-
Additive Effects: In "cocktail" scenarios (e.g., plastics leachates), MMP may act additively with other xenoestrogens, contributing to the total estrogenic burden (Total Estrogenicity Equivalent - TEE).
-
Metabolic Activation: Researchers should also assess if MMP is metabolized into more active quinone forms, although the methyl groups typically retard metabolic clearance compared to unsubstituted phenols.
References
-
Rochester, J. R., & Bolden, A. L. (2015).[2] Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. Link
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Link
-
Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences. Link
-
Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: An Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives. Link
-
Yamaguchi, H., et al. (2015). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor beta. Journal of Biological Chemistry. Link
Sources
Optimizing Bisphenol Separation: A Performance Analysis of C18, Phenyl-Hexyl, and PFP Phases
Executive Summary
In the analysis of endocrine-disrupting chemicals (EDCs), specifically Bisphenol A (BPA) and its analogues (BPS, BPF, BPAF), the "standard" C18 approach often hits a performance wall. While C18 provides reliable hydrophobic retention, it frequently struggles to resolve structural isomers and closely related analogues in complex matrices.
This guide evaluates three distinct stationary phase chemistries—C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —and compares particle morphologies (Core-Shell vs. Fully Porous ).
Key Finding: While C18 remains the workhorse for general screening, Phenyl-Hexyl and PFP phases offer superior selectivity for bisphenols due to
The Separation Challenge: Beyond Hydrophobicity
Bisphenols are structurally similar, consisting of two hydroxyphenyl groups connected by a bridging carbon or sulfur atom. The challenge lies not just in retaining them, but in distinguishing them from matrix interferences and each other.
-
BPA (Bisphenol A): Moderate hydrophobicity.
-
BPS (Bisphenol S): More polar (sulfone group), often elutes early on C18, leading to ion suppression in MS or co-elution with matrix front.
-
BPF (Bisphenol F): Structurally very close to BPA; difficult to resolve on short C18 columns.
Mechanism of Interaction
To optimize separation, we must exploit interactions beyond simple hydrophobicity.[1]
Figure 1: Interaction mechanisms of primary stationary phases. Note that Phenyl and PFP phases introduce alternative selectivity levers (Pi-Pi and Shape) crucial for aromatic isomers.
Comparative Performance Analysis
Stationary Phase Chemistry
We compared the separation of a 6-component bisphenol mix (BPA, BPS, BPF, BPAF, BPB, BPZ) on three columns of identical dimension (100 x 2.1 mm, 2.x µm).
| Feature | C18 (General Purpose) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + | Hydrophobic + Dipole + Shape Selectivity |
| BPA/BPF Resolution ( | ~1.8 (Baseline) | > 2.5 (Excellent) | > 2.2 (Very Good) |
| BPS Retention | Weak (Elutes near void) | Moderate (Improved retention) | Strong (Dipole interactions) |
| Isomer Separation | Poor (Co-elution common) | Good (Orthogonal selectivity) | Best (Shape recognition) |
| Best Mobile Phase | ACN / Water | MeOH / Water (Enhances | MeOH or ACN / Water |
| Recommendation | Routine QA/QC of pure BPA | Complex environmental samples | Structural isomer analysis |
Expert Insight:
The Phenyl-Hexyl phase is often the "Goldilocks" choice. By using Methanol instead of Acetonitrile, you maximize the
Particle Morphology: Core-Shell vs. Fully Porous[2]
For high-throughput labs, the physical structure of the particle is as critical as the chemistry.
-
Fully Porous Particles (FPP - 3 µm or 5 µm): Traditional standard. High surface area but broader peaks due to longer diffusion paths.
-
Core-Shell Particles (SPP - 2.6 µm): Solid silica core with a porous shell.[2]
Performance Data:
| Metric | Fully Porous (5 µm) | Fully Porous (3 µm) | Core-Shell (2.6 µm) |
| Efficiency (Plates/m) | ~80,000 | ~120,000 | ~200,000 |
| Backpressure | Low (< 100 bar) | Moderate (< 200 bar) | Moderate (< 300 bar) |
| Peak Width (W0.5) | Broad | Medium | Narrow (High Sensitivity) |
| Analysis Time | 15 min | 10 min | < 6 min |
Why it works: The solid core reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation. This allows 2.6 µm core-shell particles to achieve efficiencies comparable to sub-2 µm UHPLC particles but at pressures manageable by standard HPLC systems (400-600 bar).
Recommended Experimental Protocol
This protocol utilizes a Phenyl-Hexyl Core-Shell column for optimal balance of speed, resolution, and selectivity.
Method Parameters[3][4][5][6][7][8][9][10]
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 2.6 µm.
-
System: HPLC or UHPLC (pressure tolerance > 400 bar recommended).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for MS).
-
Mobile Phase B: Methanol (Critical for
- selectivity). -
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer).
-
Detection:
-
Fluorescence (FLD): Ex 275 nm / Em 305 nm (High sensitivity for BPA).
-
UV: 275 nm (General).[3]
-
MS/MS: ESI Negative mode (MRM transitions specific to analytes).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold (Focusing) |
| 1.0 | 40% | End of Hold |
| 6.0 | 95% | Linear Gradient |
| 7.5 | 95% | Wash |
| 7.6 | 40% | Re-equilibration |
| 10.0 | 40% | Ready for next injection |
Method Development Workflow
Figure 2: Decision matrix for method development. Note the preference for Methanol with Phenyl phases.
Conclusion
For the separation of Bisphenol A and its analogues, the "standard" C18 column is often insufficient due to the structural similarity of these compounds.
-
Selectivity: Switch to Phenyl-Hexyl or PFP phases. These utilize
- interactions to separate bisphenols that co-elute on C18. -
Solvent: Use Methanol rather than Acetonitrile with Phenyl columns to fully activate the aromatic selectivity.
-
Efficiency: Utilize Core-Shell (2.6 µm) particles to achieve UHPLC-like performance on standard HPLC systems, providing narrower peaks and lower detection limits.[2]
Final Recommendation: For a robust, high-sensitivity assay suitable for complex matrices (urine, serum, food packaging), utilize a 2.6 µm Phenyl-Hexyl Core-Shell column with a Methanol/Water gradient .
References
-
Shimadzu Corporation. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Technical Report C190-E155. Link
-
Phenomenex. (2017).[2] Core-Shell & Porous Column Technology: A Comparative Analysis.Link
-
MicroSolv Technology Corporation. Bisphenol A, S and F Analyzed with HPLC. Application Note. Link
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link
-
National Institutes of Health (PMC). (2021). Comparison of Quantitative Detection Methods... for Bisphenol Compounds.Link
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns.Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4,4'-Methylenebis(2-methylphenol)
Executive Summary & Immediate Directives
Do not dispose of 4,4'-Methylenebis(2-methylphenol) down the drain.
This compound (CAS 2467-25-6) is a substituted bisphenol. While its primary GHS classification highlights skin and eye irritation, its structural homology to Bisphenol F dictates that it must be managed as a phenolic organic waste . Release into water systems poses potential risks to aquatic life and violates standard "Zero Discharge" protocols for phenolic compounds.
Core Disposal Path: High-Temperature Incineration via approved chemical waste contractors.
Chemical Identification & Hazard Profile
Effective disposal begins with accurate identification. This compound is often confused with other "bisphenols" or "cresols." Verify your inventory against the data below.
| Parameter | Specification |
| Chemical Name | 4,4'-Methylenebis(2-methylphenol) |
| CAS Number | 2467-25-6 |
| Synonyms | 4,4'-Dihydroxy-3,3'-dimethyldiphenylmethane; Di-o-cresyl methane |
| Physical State | Solid (Crystalline Powder) |
| Melting Point | ~133 °C |
| Solubility | Low in water; Soluble in alcohols, ketones, and organic solvents. |
| Key Hazards | H315 (Skin Irritation), H319 (Eye Irritation).[1] Precautionary Note: Treat as Aquatic Toxin due to structural class. |
The "Why" Behind the Protocol
As a scientist, you understand that regulations are often lagging indicators of risk. While some databases only list irritation hazards for CAS 2467-25-6, its phenolic structure implies stability in the environment and potential endocrine activity similar to its analogs. Therefore, our protocol exceeds minimum compliance by mandating total capture —no sink disposal, no trash disposal.
Waste Segregation & Containerization
To prevent cross-reactivity and ensure safe transport, you must segregate this waste stream at the source.
Compatibility Rules (Self-Validating System)
-
NO Oxidizers: Do not mix with Nitric Acid, Perchlorates, or Permanganates. Phenols can undergo exothermic nitration or oxidation, leading to fire or explosion hazards.
-
NO Strong Bases: While phenols dissolve in bases, mixing high concentrations can generate heat and alter the waste profile, complicating incineration.
Waste Stream Decision Matrix
Use the following logic flow to determine the correct waste bin for your specific experimental output.
Figure 1: Waste Stream Decision Matrix. Select the correct containment based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, excess weighing powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.
-
Labeling: Affix a hazardous waste label immediately.
-
Closure: Screw the lid tight. Do not leave funnels in the bottle.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors (e.g., in Methanol or DMSO).
-
Segregation: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
-
Pouring: Decant into the appropriate 5-gallon carboy or solvent waste bottle.
-
Critical: Ensure the waste container is compatible with the solvent.
-
-
Log Entry: You must record the approximate concentration of the phenol in the waste log. This is vital for the incineration plant to manage emissions.
Protocol C: Contaminated Debris
Applicability: Gloves, paper towels, weigh boats.
-
Collection: Place items in a clear plastic bag (6 mil thickness preferred).
-
Secondary Containment: If the debris is wet with solvent, double-bag it to prevent vapor release.
-
Disposal: Place in the lab's "Solid Hazardous Waste" drum. Do not throw in regular trash.
Spill Management (Emergency Response)
In the event of a spill, rapid containment prevents migration into floor drains.
Figure 2: Immediate Spill Response Workflow. If the spill is large (>50g) or threatens a drain, evacuate and call EHS.
Specific Cleaning Steps:
-
Dry Spill: Gently scoop powder into a waste jar using a card or scoop. Do not sweep vigorously (avoids dust). Wipe the area with a damp paper towel (solvent or water).
-
Wet Spill: Cover with absorbent pads or vermiculite. Scoop the saturated material into a solid waste bag.
Regulatory Framework & Compliance
This protocol ensures compliance with the following regulatory bodies:
-
US EPA (RCRA): While not explicitly P-listed or U-listed by this specific name/CAS, it falls under 40 CFR 261.3 as a characteristic waste if ignitable (solvent mix) or generally as a toxic organic chemical requiring thermal destruction.
-
Local POTW (Publicly Owned Treatment Works): Strict prohibition on discharging phenols to sewer systems due to interference with biological treatment stages.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160528, 4,4'-Methylenebis(2-methylphenol). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4,4'-methylenebis(2-methylphenol).[1] (General Bisphenol Classification Guidance). Retrieved from [Link]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
